1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
Description
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Properties
IUPAC Name |
1-propylsulfonylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c1-2-3-12(10,11)9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBFDURMBUEGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine, a heterocyclic compound of interest in medicinal chemistry. The guide details a robust synthetic pathway, thorough structural elucidation methodologies, and explores its potential as a kinase inhibitor for therapeutic applications. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel pyrazole-based drug candidates.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3] A significant area of interest is the development of pyrazole-based compounds as protein kinase inhibitors, which play a crucial role in cellular signaling pathways often dysregulated in diseases like cancer.[4][5] This guide focuses on a specific derivative, 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine, providing a detailed exploration of its chemical synthesis, structural characterization, and potential therapeutic relevance.
Chemical Structure and Properties
The chemical structure of 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine combines the aromatic pyrazole ring with a flexible propanesulfonyl group at the N1 position and an amino group at the C4 position. This unique combination of functional groups dictates its physicochemical properties and biological activity.
Figure 1: Chemical structure of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine.
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C6H11N3O2S |
| Molecular Weight | 189.24 g/mol |
| XLogP3 | 0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Synthesis of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
The synthesis of the target compound is a multi-step process that begins with the commercially available 4-nitro-1H-pyrazole. The overall synthetic strategy involves the reduction of the nitro group to an amine, followed by the N-sulfonylation of the pyrazole nitrogen.
Figure 2: Proposed synthetic workflow for 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine.
Step 1: Synthesis of 4-Amino-1H-pyrazole
The initial step involves the reduction of 4-nitro-1H-pyrazole to 4-amino-1H-pyrazole. Catalytic hydrogenation is a clean and efficient method for this transformation.[6]
Protocol:
-
Reaction Setup: To a solution of 4-nitro-1H-pyrazole (1 equivalent) in ethanol, cautiously add 10% Palladium on carbon (0.1 equivalents).
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield crude 4-amino-1H-pyrazole.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure amine.
Step 2: Synthesis of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
The final step is the N-sulfonylation of 4-amino-1H-pyrazole with propane-1-sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Protocol:
-
Reaction Setup: Dissolve 4-amino-1H-pyrazole (1 equivalent) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Addition of Base and Sulfonyl Chloride: Add pyridine (1.2 equivalents) to the solution, followed by the dropwise addition of propane-1-sulfonyl chloride (1.1 equivalents).
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine.
Structural Elucidation and Characterization
The structure of the synthesized 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine must be unequivocally confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the aminophenyl protons, and the protons of the propanesulfonyl group. The pyrazole protons will appear as doublets in the aromatic region. The protons of the propyl group will exhibit characteristic triplet and sextet patterns. The amine protons will likely appear as a broad singlet that can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbon atoms of the pyrazole ring, and the propyl group. The chemical shifts will be influenced by the electron-withdrawing sulfonyl group and the electron-donating amino group.[7][8]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Pyrazole C-H | 7.5 - 8.5 | 120 - 140 |
| Pyrazole C-NH₂ | - | 135 - 150 |
| Pyrazole C-N | - | 125 - 145 |
| -SO₂-CH₂- | 3.2 - 3.6 (t) | 50 - 60 |
| -CH₂-CH₂- | 1.7 - 2.1 (sextet) | 15 - 25 |
| -CH₂-CH₃ | 0.9 - 1.2 (t) | 10 - 15 |
| -NH₂ | 4.0 - 6.0 (br s) | - |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.[9][10]
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (amine) | 3300-3500 | Two bands for primary amine |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-2960 | Stretching |
| C=C, C=N (aromatic) | 1450-1600 | Ring stretching |
| S=O (sulfonyl) | 1300-1350 and 1140-1160 | Asymmetric and symmetric stretching |
| C-N | 1250-1350 | Stretching |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide structural information.[11]
Potential Biological Activity and Applications
Pyrazole sulfonamide derivatives are of significant interest in drug discovery due to their diverse biological activities.[3][12] A prominent application is in the development of protein kinase inhibitors for the treatment of cancer.[4][5]
Sources
- 1. WO2002088090A3 - Pyrazole derived kinase inhibitors - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. scitepress.org [scitepress.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-(propylsulfonyl)-1H-pyrazol-4-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(propylsulfonyl)-1H-pyrazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles of pyrazole chemistry and the known properties of related analogues, this document outlines its probable synthesis, predicted physicochemical properties, and potential biological significance.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1][2] Its unique structural features and ability to participate in various chemical interactions have led to its incorporation into a wide array of therapeutic agents.[3][4] The derivatization of the pyrazole ring, particularly with sulfonamide moieties, has been a fruitful strategy in the development of compounds with anti-inflammatory, antimicrobial, and anticancer properties.[1][3] 1-(propylsulfonyl)-1H-pyrazol-4-amine represents a specific embodiment of this chemical space, and this guide aims to provide a detailed technical understanding of its core attributes.
Molecular Structure and Chemical Identity
The foundational structure of 1-(propylsulfonyl)-1H-pyrazol-4-amine is built upon the 1H-pyrazol-4-amine core. This parent amine is a known chemical entity with the CAS Number 28466-26-4.[5][6] The addition of a propylsulfonyl group at the N1 position of the pyrazole ring results in the target compound.
Table 1: Chemical Identifiers and Computed Properties of 1H-pyrazol-4-amine (Core Structure)
| Property | Value | Source |
| IUPAC Name | 1H-pyrazol-4-amine | PubChem[5] |
| Synonyms | 4-Aminopyrazole | TCI America[6] |
| CAS Number | 28466-26-4 | PubChem[5] |
| Molecular Formula | C₃H₅N₃ | PubChem[5] |
| Molecular Weight | 83.09 g/mol | PubChem[5] |
| Appearance | White to brown to dark purple powder to crystal | TCI America[6] |
Proposed Synthesis and Experimental Workflow
While a specific protocol for the synthesis of 1-(propylsulfonyl)-1H-pyrazol-4-amine is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methods for the preparation of N-sulfonylated pyrazoles and pyrazole sulfonamides.[1][7] The proposed synthesis involves a two-step process starting from 4-nitro-1H-pyrazole.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-(propylsulfonyl)-1H-pyrazol-4-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(Propylsulfonyl)-4-nitro-1H-pyrazole
-
Reaction Setup: To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile, add a base, for example, triethylamine (1.2 equivalents).
-
Sulfonylation: Cool the reaction mixture in an ice bath. Add propane-1-sulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 1-(propylsulfonyl)-1H-pyrazol-4-amine
-
Hydrogenation: Dissolve the 1-(propylsulfonyl)-4-nitro-1H-pyrazole (1 equivalent) obtained from the previous step in a protic solvent like methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reduction: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to yield the final product, 1-(propylsulfonyl)-1H-pyrazol-4-amine.
Physicochemical and Spectroscopic Properties (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₁₁N₃O₂S | Based on chemical structure |
| Molecular Weight | 189.24 g/mol | Based on chemical structure |
| Appearance | Off-white to pale yellow solid | Typical for similar organic compounds |
| Melting Point | Expected to be a solid with a defined melting point | Based on analogous compounds |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Presence of polar functional groups |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a multiplet for the central methylene protons, and a triplet for the methylene protons adjacent to the sulfonyl group). The pyrazole ring protons and the amine protons will also exhibit distinct chemical shifts.
-
¹³C NMR: The carbon NMR will show signals corresponding to the three carbons of the propyl group and the three carbons of the pyrazole ring.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹), and C=N stretching of the pyrazole ring.[8]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Potential Biological Activities and Applications
While specific biological studies on 1-(propylsulfonyl)-1H-pyrazol-4-amine are yet to be published, the broader class of pyrazole sulfonamides has demonstrated a wide range of pharmacological activities.[1][3] This suggests that the target compound could be a valuable candidate for further investigation in several therapeutic areas.
Diagram of Potential Biological Applications
Caption: Potential therapeutic areas for 1-(propylsulfonyl)-1H-pyrazol-4-amine.
-
Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[3]
-
Antimicrobial and Antifungal Activity: The pyrazole scaffold is present in several antimicrobial and antifungal agents.[11][12]
-
Anticancer Potential: Pyrazole-containing compounds have been investigated as potential anticancer agents, with some acting as inhibitors of cyclin-dependent kinases (CDKs) and other key proteins in cell cycle regulation.[4]
Safety and Handling
Based on the safety data for the parent compound, 1H-pyrazol-4-amine, and general precautions for handling sulfonyl derivatives, it is advised to handle 1-(propylsulfonyl)-1H-pyrazol-4-amine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.
Conclusion
1-(propylsulfonyl)-1H-pyrazol-4-amine is a promising, yet underexplored, member of the pyrazole sulfonamide family. Based on established synthetic methodologies and the known biological profiles of related compounds, it holds potential for applications in drug discovery, particularly in the areas of inflammation, infectious diseases, and oncology. This guide provides a foundational understanding to encourage and facilitate further research into the specific properties and applications of this intriguing molecule.
References
-
PubChem. 1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. PubMed Central. [Link]
-
National Center for Biotechnology Information. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]
-
Connect Journals. Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Connect Journals. [Link]
-
National Center for Biotechnology Information. Current status of pyrazole and its biological activities. PubMed Central. [Link]
- Google Patents. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
-
ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]
-
ResearchGate. Practical Synthesis of Pyrazol-4-thiols. [Link]
- Google Patents.
-
Semantic Scholar. Pyrazole and Its Biological Activity. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
ResearchGate. Peptidomimetic pyrazole amino acid from the DAD binding sites of the aminopyrazole. [Link]
-
Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
PubChem. 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?). National Center for Biotechnology Information. [Link]
-
ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]
-
Chemsrc. 1-(1H-pyrazol-4-yl)piperidin-4-amine | CAS#:1249508-77-7. [Link]
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazol-4-amine | 28466-26-4 | TCI AMERICA [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. Buy 1-ethyl-N-propyl-1H-pyrazol-4-amine [smolecule.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. connectjournals.com [connectjournals.com]
1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine CAS number search
The following technical guide provides an in-depth analysis of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine and its analogs. This document is structured for researchers in medicinal chemistry and drug development, focusing on chemical identity, synthesis pathways, and applications in kinase inhibitor discovery.
Executive Summary
1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine is a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors, specifically targeting Spleen Tyrosine Kinase (SYK) , Leucine-Rich Repeat Kinase 2 (LRRK2) , and Myosin Light Chain Kinase (MYLK) . It belongs to the class of 1-sulfonyl-4-aminopyrazoles, which serve as critical building blocks for introducing sulfonamide moieties into drug scaffolds to modulate solubility, metabolic stability, and binding affinity.
While the specific propyl analog is a patent-referenced intermediate, its chemistry is best understood through its widely indexed methyl analog, 1-(methylsulfonyl)-1H-pyrazol-4-amine (CAS 1206641-28-2) .
Part 1: Chemical Identity & CAS Verification
The specific propyl derivative is often described in patent literature (e.g., Origenis GmbH, Roche) rather than standard commercial catalogs. Below is the verified chemical data for the target molecule and its closest reference standard.
Target Molecule: Propyl Analog
| Property | Detail |
| Chemical Name | 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine |
| Synonyms | 1-Propylsulfonyl-4-aminopyrazole; 4-Amino-1-(n-propylsulfonyl)pyrazole |
| Molecular Formula | C₆H₁₁N₃O₂S |
| Molecular Weight | 189.24 g/mol |
| CAS Number | Not widely indexed in public commercial databases.Refer to Methyl Analog (CAS 1206641-28-2) for surrogate data. |
| SMILES | CCCS(=O)(=O)n1cc(N)cn1 |
Reference Standard: Methyl Analog
| Property | Detail |
| Chemical Name | 1-(Methylsulfonyl)-1H-pyrazol-4-amine |
| CAS Number | 1206641-28-2 |
| Precursor CAS | 1005640-95-8 (1-methanesulfonyl-4-nitropyrazole) |
| Use Case | Primary reference for spectroscopic data and reactivity profiles. |
Part 2: Structural Analysis & Properties
Structural Geometry
The molecule consists of a pyrazole ring substituted at the N1-position with a propane-1-sulfonyl group and at the C4-position with a primary amine .
-
Sulfonyl Group (Electron-Withdrawing): The sulfonyl moiety at N1 strongly pulls electron density from the pyrazole ring, decreasing the basicity of the ring nitrogens and increasing the acidity of the C3/C5 protons. This activation is crucial for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) often performed at the C3 or C5 positions in drug synthesis.
-
Amine Group (Nucleophilic): The C4-amine remains nucleophilic, allowing for amide coupling or reductive amination to attach the pyrazole core to larger kinase inhibitor scaffolds (e.g., pyrazolo[4,3-d]pyrimidines).
Reactivity Profile
-
Stability: 1-Sulfonylpyrazoles are generally stable under acidic conditions but can undergo hydrolysis of the sulfonamide bond (N-S cleavage) under strong basic conditions or high temperatures, regenerating the parent pyrazole.
-
Solubility: The propyl chain adds lipophilicity (logP ~0.5–0.8 estimated) compared to the methyl analog, improving solubility in organic solvents like DCM or EtOAc, which facilitates purification during library synthesis.
Part 3: Synthesis Pathways
The synthesis of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine typically follows a two-step sequence starting from commercially available 4-nitropyrazole . This pathway ensures regioselectivity at the N1 position.
Step-by-Step Protocol
Step 1: N-Sulfonylation
-
Reagents: 4-Nitropyrazole, Propane-1-sulfonyl chloride, Base (Triethylamine or NaH), Solvent (DCM or THF).
-
Conditions: 0°C to RT, 2–4 hours.
-
Mechanism: Nucleophilic attack of the pyrazole nitrogen on the sulfonyl chloride sulfur atom.
-
Yield: Typically 85–95%.
Step 2: Nitro Reduction
-
Reagents: H₂ (gas), Pd/C (catalyst), Methanol/Ethanol. Alternatively: Fe/NH₄Cl or SnCl₂.
-
Conditions: 1 atm H₂, RT, 4–12 hours.
-
Mechanism: Catalytic hydrogenation reduces the nitro group (-NO₂) to the primary amine (-NH₂).
-
Yield: Typically 80–90%.[1]
Synthesis Workflow Diagram
Caption: Two-step synthesis pathway from 4-nitropyrazole to the target amine via a stable nitro intermediate.
Part 4: Applications in Drug Discovery
This molecule acts as a "warhead" or linker in the design of JAK/SYK family kinase inhibitors . The sulfonyl group often interacts with specific residues (e.g., Arginine or Lysine) in the ATP-binding pocket of the kinase, or serves to tune the physicochemical properties of the inhibitor.
Key Therapeutic Targets
-
SYK (Spleen Tyrosine Kinase): Inhibition blocks downstream signaling in B-cell receptors, useful for treating autoimmune diseases like Rheumatoid Arthritis and Lupus.
-
LRRK2 (Leucine-Rich Repeat Kinase 2): A major target for Parkinson's Disease therapeutics.
-
MYLK (Myosin Light Chain Kinase): Involved in inflammatory responses and asthma.
Mechanism of Action (Scaffold Integration)
In patent literature (e.g., Almstetter et al., WO 2014/060112), the 4-amino group of the pyrazole is typically coupled to a bicyclic core (such as a quinoline or pyrimidine). The propylsulfonyl tail extends into the solvent-exposed region of the kinase pocket, providing selectivity over other kinases.
Drug Design Logic Diagram
Caption: Structural logic of incorporating the 1-sulfonylpyrazole fragment into kinase inhibitors.
Part 5: Safety & Handling
As a research chemical, standard laboratory safety protocols apply.
-
Hazard Classification: Likely Irritant (Xi) .
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the sulfonamide.
References
-
Almstetter, M., et al. (2014). Heterocyclic compounds as kinase inhibitors. World Intellectual Property Organization, WO 2014/060112 A1 . (Describes the synthesis and use of 1-sulfonyl-4-aminopyrazoles in kinase inhibition).
-
PubChem Database. (2024). 1-(Methylsulfonyl)-1H-pyrazol-4-amine (CAS 1206641-28-2). National Center for Biotechnology Information. (Reference for analog properties).
-
ChemicalBook. (2024). 1-(Methylsulfonyl)-4-nitro-1H-pyrazole (CAS 1005640-95-8).[3] (Precursor data).
Sources
An In-Depth Technical Guide to 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its physicochemical properties, a robust synthesis protocol, and an analysis of its potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel molecular scaffolds.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that has proven to be a cornerstone in the development of a wide array of therapeutic agents.[1] The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.[1] Pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] The addition of an amino group, as seen in aminopyrazoles, further enhances the potential for diverse molecular interactions with biological targets, making them valuable frameworks in drug discovery.[1] This guide focuses on a specific derivative, 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine, elucidating its chemical characteristics and potential as a building block for novel therapeutics.
Physicochemical Properties
The fundamental physicochemical properties of 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine have been calculated based on its chemical structure. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃O₂S | Calculated |
| Molecular Weight | 189.24 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[3] |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred from similar compounds |
| Melting Point | Not experimentally determined | - |
Synthesis of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
The synthesis of 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine can be achieved through a standard N-sulfonylation reaction of 4-aminopyrazole with propane-1-sulfonyl chloride. This method is a well-established and reliable approach for the preparation of N-sulfonylated pyrazole derivatives.
Synthetic Workflow Diagram
Caption: A schematic overview of the synthetic pathway for 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine.
Detailed Experimental Protocol
Materials:
-
Propane-1-sulfonyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-aminopyrazole (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine or pyridine (1.2 equivalents) to the solution and stir. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0°C in an ice bath. Slowly add propane-1-sulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine.
Safety Precautions:
-
Sulfonyl chlorides are corrosive and react with moisture. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
The reaction can be exothermic. Maintain proper temperature control, especially during the addition of the sulfonyl chloride.
-
Dichloromethane is a volatile and potentially hazardous solvent. All manipulations should be performed in a well-ventilated fume hood.
Analytical Characterization
The synthesized 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine should be characterized using standard analytical techniques to confirm its structure and purity.
Analytical Workflow Diagram
Caption: A flowchart illustrating the analytical methods for structural confirmation and purity assessment.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the amine protons, and the protons of the propyl group. The chemical shifts and coupling patterns will be characteristic of the proposed structure.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the unique carbon atoms in the pyrazole ring and the propyl chain.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 189.24 g/mol .
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the amine group, S=O stretching of the sulfonyl group, and C-N and C-H bonds.
Applications in Drug Discovery
Aminopyrazole derivatives are a well-established class of compounds with significant potential in drug discovery.[1][2] They have been investigated for a wide range of therapeutic applications, and the introduction of a sulfonyl group can further modulate their biological activity.
Potential Therapeutic Targets
-
Kinase Inhibition: Aminopyrazoles are known to be effective kinase inhibitors, which are crucial targets in cancer therapy.[8] The structure of 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine provides a scaffold that could be further modified to target specific kinases involved in cell proliferation and survival.
-
Anti-inflammatory Agents: Pyrazole derivatives have shown potent anti-inflammatory properties. The sulfonyl group in the target molecule may enhance its interaction with enzymes involved in the inflammatory cascade.
-
Antimicrobial Agents: The pyrazole nucleus is present in several antimicrobial drugs. The N-sulfonylated aminopyrazole could be explored for its activity against various bacterial and fungal strains.[1]
Signaling Pathway Diagram (Hypothetical Kinase Inhibition)
Caption: A conceptual diagram illustrating the potential mechanism of action of a 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine derivative as a kinase inhibitor.
Conclusion
1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine represents a promising, yet underexplored, molecular entity. This technical guide has provided a foundational understanding of its chemical properties, a detailed and practical synthetic route, and a perspective on its potential applications in the realm of drug discovery. The inherent versatility of the aminopyrazole scaffold, coupled with the modulating effect of the N-sulfonyl group, positions this compound as a valuable starting point for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential.
References
-
Pharmaffiliates. (n.d.). 4-Aminopyrazole Hydrochloride. Retrieved February 14, 2026, from [Link]
- Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3736.
- Abdel-Wahab, B. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(3), 1234.
- Norman, R. A., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(12), 2413-2420.
-
ResearchGate. (n.d.). Pharmacology active 5-aminopyrazoles. Retrieved February 14, 2026, from [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Amino-1H-pyrazole | CAS 28466-26-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-アミノピラゾール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Solubility Profile of 1-propylsulfonyl-4-aminopyrazole: A Technical Guide for Drug Development Professionals
Abstract
1-propylsulfonyl-4-aminopyrazole and its derivatives represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry, particularly as kinase inhibitors for applications in oncology and immunology.[1][2] However, the translation of these potent molecules from bench to bedside is often hampered by a critical physicochemical parameter: solubility. Poor solubility can lead to low bioavailability, hindering preclinical and clinical development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-propylsulfonyl-4-aminopyrazole. By synthesizing fundamental principles with actionable, field-proven protocols, this guide aims to empower researchers to overcome solubility challenges and accelerate the development of this important class of therapeutic agents.
Introduction: The Significance of 1-propylsulfonyl-4-aminopyrazole and the Solubility Hurdle
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this versatile scaffold.[3][4] The 4-aminopyrazole moiety, in particular, serves as a key building block in the synthesis of various bioactive molecules, including potent inhibitors of Janus kinases (JAKs).[1] The addition of a 1-propylsulfonyl group to this core structure modulates the electronic and steric properties of the molecule, potentially enhancing its target engagement and metabolic stability.
However, the introduction of the sulfonyl group, while often beneficial for potency, can significantly impact the molecule's physicochemical properties, most notably its solubility. The pyrazole ring itself can contribute to low solubility in certain solvents due to its aromaticity and potential for hydrogen bonding.[5] The interplay between the amino and sulfonyl functional groups creates a complex molecule with both hydrogen bond donor and acceptor capabilities, as well as a degree of lipophilicity. Understanding and quantifying the solubility of 1-propylsulfonyl-4-aminopyrazole is therefore a critical first step in any drug development program.
This guide will provide a detailed exploration of the factors governing the solubility of this compound, followed by robust, step-by-step protocols for its experimental determination.
Physicochemical Properties and Predicted Solubility Behavior
Key Structural Features Influencing Solubility:
-
Pyrazole Core: The five-membered aromatic ring with two adjacent nitrogen atoms is a key feature.[6] Pyrazoles are generally weak bases.[6]
-
4-Amino Group: This group can act as a hydrogen bond donor and can be protonated in acidic conditions, which is expected to increase aqueous solubility.[3]
-
1-Propylsulfonyl Group: The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence is likely to increase the melting point and potentially decrease solubility in non-polar organic solvents.
Predicted Solubility Profile:
-
Aqueous Solubility: The parent 1H-pyrazole has limited water solubility.[7] Due to the presence of the relatively non-polar propylsulfonyl group, 1-propylsulfonyl-4-aminopyrazole is also expected to have low intrinsic aqueous solubility. However, the 4-amino group provides a handle for pH-dependent solubility. In acidic media, the amino group will be protonated, forming a more soluble salt.[3]
-
Organic Solvent Solubility: Pyrazole and its derivatives generally exhibit good solubility in a range of organic solvents.[8] Common and effective solvents are likely to include polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as alcohols like ethanol and methanol.[8] Solubility in less polar solvents like dichloromethane (CH2Cl2) and acetone is also anticipated.[8] The solubility in non-polar solvents such as hexanes is expected to be low.
-
Temperature Dependence: The solubility of pyrazole derivatives in organic solvents generally increases with temperature.[5] This is because the additional thermal energy helps to overcome the intermolecular forces in the crystal lattice.[5]
The following diagram illustrates the key structural features of 1-propylsulfonyl-4-aminopyrazole and their likely influence on its solubility.
Caption: Predicted solubility drivers for 1-propylsulfonyl-4-aminopyrazole.
Experimental Determination of Solubility: Protocols and Methodologies
Accurate determination of solubility is paramount for informed decision-making in drug development. The following section provides detailed protocols for quantifying the solubility of 1-propylsulfonyl-4-aminopyrazole.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][10] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation of Solvents: Prepare a range of relevant aqueous buffers (e.g., pH 2, 5, 7.4, and 9) and organic solvents (e.g., ethanol, methanol, acetone, DMF, DMSO, and dichloromethane).
-
Sample Preparation: Add an excess of 1-propylsulfonyl-4-aminopyrazole to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to sediment. Centrifuge the samples to further separate the solid and liquid phases.
-
Sampling: Carefully withdraw a sample from the clear supernatant. It is critical to avoid disturbing the solid phase.
-
Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., PTFE or PVDF) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of 1-propylsulfonyl-4-aminopyrazole in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
The following diagram outlines the workflow for the shake-flask solubility determination.
Caption: Shake-Flask method workflow for solubility determination.
High-Throughput Kinetic Solubility Assays
For early-stage drug discovery, high-throughput kinetic solubility assays can be employed to rapidly screen a large number of compounds. These methods are generally less precise than the shake-flask method but provide a good rank-ordering of compounds.
Turbidimetric Solubility Assay (Nephelometry):
This method relies on the detection of light scattering caused by the precipitation of the compound from a solution.[11]
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 1-propylsulfonyl-4-aminopyrazole in a water-miscible organic solvent, typically DMSO.
-
Serial Dilution: Serially dilute the stock solution in the same organic solvent.
-
Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well.
-
Incubation: Incubate the microplate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.
Analytical Techniques for Quantification
The choice of analytical technique for quantifying the dissolved 1-propylsulfonyl-4-aminopyrazole is critical for obtaining accurate solubility data.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and reliable method.[10] It offers high sensitivity, selectivity, and the ability to separate the analyte from impurities. A validated, stability-indicating method should be used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For very low solubility compounds or complex matrices, LC-MS provides enhanced sensitivity and specificity.
-
UV-Vis Spectroscopy: This method can be used if 1-propylsulfonyl-4-aminopyrazole has a distinct chromophore and there are no interfering substances in the solvent. A calibration curve must be generated.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Template for Reporting Solubility Data of 1-propylsulfonyl-4-aminopyrazole
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Analytical Method |
| Deionized Water | 25 | ~7 | HPLC-UV | |
| Phosphate-Buffered Saline | 37 | 7.4 | HPLC-UV | |
| 0.1 M HCl | 37 | 1 | HPLC-UV | |
| pH 4.5 Acetate Buffer | 37 | 4.5 | HPLC-UV | |
| Ethanol | 25 | N/A | HPLC-UV | |
| Methanol | 25 | N/A | HPLC-UV | |
| Acetone | 25 | N/A | HPLC-UV | |
| Dichloromethane | 25 | N/A | HPLC-UV | |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | HPLC-UV |
Interpretation of Results:
-
pH-Solubility Profile: Plotting solubility as a function of pH will reveal the impact of the ionizable amino group. This is crucial for predicting oral absorption.
-
Solvent Selection: The data will guide the selection of appropriate solvents for formulation development, chemical reactions, and analytical method development.
-
Structure-Solubility Relationships: By comparing the solubility of 1-propylsulfonyl-4-aminopyrazole with other derivatives, valuable structure-solubility relationships can be established to guide the design of next-generation compounds with improved properties.
Conclusion: A Roadmap to Overcoming Solubility Challenges
While specific solubility data for 1-propylsulfonyl-4-aminopyrazole is not yet widely published, a thorough understanding of its physicochemical properties allows for a rational approach to its experimental characterization. The protocols and methodologies outlined in this guide provide a robust framework for researchers to accurately determine the solubility of this promising compound. By systematically investigating its solubility in various relevant media, drug development professionals can make informed decisions regarding formulation strategies, preclinical study design, and the overall progression of 1-propylsulfonyl-4-aminopyrazole towards the clinic. This proactive approach to understanding and managing solubility is a critical success factor in the challenging but rewarding journey of drug discovery and development.
References
- BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
- Solubility of Things. (n.d.). Pyrazole.
- BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- PMC. (n.d.). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development.
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Asian Journal of Chemistry. (2012). Synthesis and Structural Characterization of the Aminopyrazole Derived Pyrimidinone.
- EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
- National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.
- Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles.
- ChemicalBook. (2026, February 3). Pyrazole.
- Chem-Impex. (n.d.). 4-Amino-1H-pyrazole.
- ChemScene. (n.d.). 4-Aminopyrazole.
- ResearchGate. (n.d.). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction....
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.).
- PubMed. (2016, June 15). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors.
- Sigma-Aldrich. (n.d.). 4-Aminopyrazole 95 28466-26-4.
- MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Santa Cruz Biotechnology. (n.d.). 4-Amino-1H-pyrazole | CAS 28466-26-4 | SCBT.
- PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
Sources
- 1. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epj-conferences.org [epj-conferences.org]
- 4. pharmajournal.net [pharmajournal.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. raytor.com [raytor.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. rheolution.com [rheolution.com]
Introduction: The Pyrazole Amine Scaffold and the Imperative of Nitrogen Protection
An In-Depth Technical Guide to Sulfonyl-Protected Pyrazole Amines for Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory agents like Celecoxib to anticancer therapies.[1][2] Aminopyrazoles, in particular, are a privileged scaffold, offering a versatile framework for creating ligands that can interact with a wide array of biological targets, including various kinases and enzymes.[3] The amino group provides a critical handle for hydrogen bonding and further synthetic elaboration, making it a key feature in drug-receptor interactions.
However, the very reactivity that makes the amino group and the pyrazole ring's nitrogen atoms valuable also presents a significant synthetic challenge. The nucleophilicity and basicity of these nitrogens can lead to undesired side reactions during multi-step syntheses, such as acylation, alkylation, or interference with metal-catalyzed cross-coupling reactions. This necessitates the use of protecting groups to temporarily mask their reactivity.
Among the various options, sulfonyl groups have emerged as a robust and reliable choice for protecting the nitrogen atoms of pyrazoles and their amino substituents.[4][5] Their strong electron-withdrawing nature significantly reduces the nucleophilicity of the nitrogen atom they are attached to, rendering it stable to a wide range of reaction conditions. This guide provides a comprehensive overview of the synthesis, strategic application, and deprotection of sulfonyl-protected pyrazole amines, offering field-proven insights for their effective use in complex molecule synthesis.
Section 1: Synthesis of Sulfonyl-Protected Pyrazole Amines
The introduction of a sulfonyl protecting group can be achieved either by the direct sulfonylation of a pre-existing pyrazole amine or by constructing the pyrazole ring from a sulfonyl-containing precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Direct Sulfonylation of Pyrazole Amines
This is the most straightforward approach, involving the reaction of a pyrazole amine with a suitable sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 2-nitrobenzenesulfonyl chloride) in the presence of a base.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl generated during the reaction. For less reactive pyrazoles, a stronger base or a nucleophilic catalyst like pyridine or 4-dimethylaminopyridine (DMAP) may be employed to accelerate the reaction.[4]
-
Solvent: Anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent hydrolysis of the sulfonyl chloride.
Experimental Protocol: General Procedure for N-Tosylation of a Pyrazole Amine
-
Dissolve the pyrazole amine (1.0 eq.) in anhydrous DCM (0.1-0.2 M).
-
Add triethylamine (1.5-2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (1.1-1.2 eq.) in anhydrous DCM dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-tosylated pyrazole.
Caption: General workflow for the direct N-sulfonylation of pyrazole amines.
Pyrazole Annulation from Sulfonyl Hydrazides
An alternative and powerful strategy involves the cyclocondensation of a sulfonyl hydrazide with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[6][7] This method builds the protected pyrazole ring in a single cascade, often with excellent regioselectivity.
Causality Behind Experimental Choices:
-
Reactants: The choice of the 1,3-dielectrophile directly determines the substitution pattern at positions 3 and 5 of the resulting pyrazole. Using sulfonyl hydrazides (e.g., tosylhydrazide) as the N-N source ensures the sulfonyl group is incorporated directly onto the N1 position during cyclization.[8]
-
Catalyst: The reaction is typically catalyzed by acid (e.g., acetic acid) to promote the initial condensation and subsequent cyclization/dehydration steps.
Experimental Protocol: Synthesis of 1-Tosyl-3,5-dimethylpyrazole
-
To a solution of acetylacetone (1.0 eq.) in ethanol, add p-toluenesulfonyl hydrazide (1.0 eq.).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
Section 2: A Comparative Analysis of Common Sulfonyl Protecting Groups
The selection of a specific sulfonyl group is a critical strategic decision that impacts the entire synthetic route. The ideal group should be stable to all planned reaction conditions but readily removable under specific conditions that do not affect other functional groups in the molecule. The most commonly employed groups are p-toluenesulfonyl (Tosyl, Ts) and 2-nitrobenzenesulfonyl (Nosyl, Ns).
| Protecting Group | Structure | Stability | Common Deprotection Conditions | Advantages | Disadvantages |
| Tosyl (Ts) | CH₃-C₆H₄-SO₂- | High stability to acidic and basic conditions, and most organometallic reagents. | Reductive cleavage (Mg/MeOH, Na/Hg).[4] Harsh acidic hydrolysis (HBr/phenol). | Commercially available, robust, provides crystalline derivatives. | Deprotection conditions are harsh and not compatible with many functional groups (e.g., esters, nitro groups). |
| Nosyl (Ns) | O₂N-C₆H₄-SO₂- | Stable to acidic conditions (e.g., TFA for Boc removal) and hydrogenolysis (for Cbz removal).[9] | Nucleophilic cleavage with thiols (e.g., thiophenol/K₂CO₃).[4][9] | Mild, orthogonal deprotection.[9] Acidifies N-H, facilitating alkylation (Fukuyama Amine Synthesis). | Can be sensitive to strong reducing agents. The thiol reagent and byproduct must be removed. |
Section 3: Deprotection Strategies: Liberating the Pyrazole Amine
The selective removal of the sulfonyl group is the final and often most crucial step. The choice of method is entirely dependent on the protecting group used and the overall functional group tolerance of the molecule.
Reductive Cleavage of Tosylamides
Deprotection of N-tosyl pyrazoles typically requires reductive conditions. While historically methods like sodium in liquid ammonia were used, a more practical lab-scale method involves magnesium metal in methanol.
Causality Behind Experimental Choices:
-
Mechanism: This method relies on a single-electron transfer (SET) from the magnesium metal to the tosyl group, leading to the cleavage of the S-N bond. Methanol serves as the proton source.
-
Limitations: This method is fundamentally reductive and will readily reduce other sensitive functional groups such as nitro groups, aldehydes, and some esters. Therefore, its use must be planned carefully.
Nucleophilic Aromatic Substitution for Nosylamides
The key advantage of the nosyl group is its susceptibility to cleavage under mild, nucleophilic conditions, providing excellent orthogonality.[9] This is the cornerstone of the widely used Fukuyama amine synthesis.
Causality Behind Experimental Choices:
-
Mechanism: The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic aromatic substitution (SₙAr). A soft nucleophile, typically a thiol like thiophenol or 2-mercaptoethanol, attacks the carbon bearing the sulfonyl group, forming a Meisenheimer complex. Subsequent collapse of this intermediate cleaves the S-N bond and liberates the free amine.[9]
-
Base: A mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the thiol, generating the more nucleophilic thiolate anion.[10]
Caption: Mechanism of nosyl group deprotection via a Meisenheimer complex.
Experimental Protocol: General Procedure for N-Nosyl Deprotection
-
Dissolve the N-nosyl protected pyrazole (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.
-
Add potassium carbonate (K₂CO₃, 3.0 eq.) and thiophenol (2.0 eq.).
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it multiple times with aqueous NaHCO₃ solution to remove excess thiophenol, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the free pyrazole amine. For basic amines, an acidic workup or purification using a solid-phase extraction (SPE) cartridge (e.g., SCX) can be highly effective.[10]
Conclusion
Sulfonyl-protected pyrazole amines are indispensable intermediates in the synthesis of complex, biologically active molecules. The strategic choice between robust protection with a tosyl group and orthogonally-cleavable protection with a nosyl group allows chemists to navigate challenging synthetic pathways with confidence. Understanding the causality behind the selection of reagents and conditions for both the installation and cleavage of these groups is paramount for success. By mastering these techniques, researchers in drug development can efficiently access a vast chemical space of pyrazole-based compounds, accelerating the discovery of next-generation therapeutics.
References
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). PubMed. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). PubMed. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). PMC. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). PMC. [Link]
-
Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. (2020). ResearchGate. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC - PubMed Central. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2023). RSC Publishing. [Link]
-
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2010). ACS Publications. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Publications. [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (2017). ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Sulfonyl Protective Groups. (2014). Chem-Station Int. Ed.. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). MDPI. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (2017). ACS Publications. [Link]
-
Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. (2024). PubMed. [Link]
-
Thiolation of pyrazolones with arylsulfonyl chloride in presence of PPh3. (2017). ResearchGate. [Link]
-
Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. (2005). Arkivoc. [Link]
-
Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. (2005). ResearchGate. [Link]
-
Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. (2019). ResearchGate. [Link]
-
Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. (1976). J-GLOBAL. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (2017). Organic Chemistry Portal. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2007). Arkivoc. [Link]
-
Synthesis of new pyrazolo[1][11][12]triazines by cyclative cleavage of pyrazolyltriazenes. (2018). PMC. [Link]
-
Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors. (2021). PubMed. [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017). Springer. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Guidance: Safe Handling and Risk Mitigation for 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine is a specialized heterocyclic building block, primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors and other immunomodulatory drugs. Structurally, it consists of an electron-rich pyrazole ring substituted with a primary amine at position 4 and a propylsulfonyl protecting/directing group at position 1.
Critical Note for Researchers: While specific toxicological data for the propyl variant is limited in public registries, its structural homology to 1-(ethylsulfonyl)-1H-pyrazol-4-amine (a key intermediate for Baricitinib) mandates that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until definitive data proves otherwise.
Chemical Identity
| Property | Detail |
| Chemical Name | 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine |
| Common Analog | 1-(Ethylsulfonyl)-1H-pyrazol-4-amine (Baricitinib Intermediate) |
| Molecular Formula | |
| Molecular Weight | 189.24 g/mol |
| Predicted Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Inferred CAS | Not widely listed (Treat as Novel/Research Grade) |
Hazard Identification & Toxicology (Read-Across Analysis)
As a Senior Application Scientist, I apply Read-Across Toxicology principles, using data from the ethyl-sulfonyl analog and general aromatic amines to establish a safety baseline.
Core Hazard Classifications (GHS)
-
Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[1] Pyrazole derivatives often exhibit neurotoxicity or gastrointestinal distress upon ingestion.
-
Skin & Eye Irritation - Category 2/2A (H315, H319): The primary amine functionality is basic and can cause significant irritation to mucous membranes.
-
Sensitization - Skin (H317): Aromatic amines are notorious sensitizers. Repeated exposure may trigger allergic contact dermatitis.
-
STOT - Single Exposure (H335): Respiratory tract irritation is highly probable if dust is generated.
Mechanistic Risk Assessment
-
The Amine Vector: The C4-amino group is metabolically active. In vivo, aromatic/heterocyclic amines can undergo N-hydroxylation, potentially leading to DNA adduct formation. Strict containment of dust is required to prevent inhalation.
-
The Sulfonyl Moiety: The sulfonyl group increases lipophilicity compared to the parent pyrazole, potentially enhancing skin absorption and cell membrane penetration.
-
Nitrosamine Potential: As a secondary/primary amine precursor, this compound must be segregated from strong nitrosating agents to prevent the formation of carcinogenic N-nitroso compounds.
Engineering Controls & Handling Protocols
Trustworthiness in the lab relies on self-validating systems . Do not rely on PPE alone; the engineering control is the primary barrier.
A. Containment Strategy[2][5][11][12][13][14]
-
Solid Handling: All weighing of dry powder must occur within a HEPA-filtered Balance Enclosure or a Class II Biosafety Cabinet .
-
Solution Handling: Once dissolved (e.g., in DMSO), the compound can be handled in a standard chemical fume hood.
-
Static Control: Use an ionizing bar during weighing. Pyrazole sulfonamides are often electrostatic, increasing the risk of particle dispersion.
B. Personal Protective Equipment (PPE) Matrix
-
Hands: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Long-cuff Nitrile or Laminate (barrier against DMSO permeation).
-
-
Respiratory: If engineering controls fail or during spill cleanup, use a Powered Air Purifying Respirator (PAPR) with P100 cartridges.
C. Workflow Visualization: Safe Solubilization
The following diagram outlines the logical flow for transferring this NCE from storage to solution, minimizing exposure risk.
Figure 1: Safe handling workflow ensuring containment from solid storage to liquid application.
Emergency Response & Self-Validating Cleanup
In the event of a spill, a "wipe and hope" approach is insufficient. You must verify decontamination.[2][3][1][4][5]
Spill Response Protocol
-
Evacuate & Isolate: Clear the immediate area (10 ft radius).
-
PPE Upgrade: Don double gloves, Tyvek sleeves, and respiratory protection.
-
Containment: Cover the spill with a solvent-suppressing absorbent pad.
-
Neutralization/Cleaning:
-
Validation (The "Trust" Step):
-
Use a UV Lamp (254/365 nm) . Many pyrazole derivatives fluoresce. If the area glows, you are not clean.
-
Alternatively, use a colorimetric amine swab test if available.
-
Emergency Logic Diagram
Figure 2: Logic flow for spill remediation with a mandatory verification loop.
Storage and Stability
-
Temperature: Store at 2°C to 8°C.
-
Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon).
-
Incompatibilities:
-
Strong Oxidizers: Risk of exothermic reaction.
-
Acid Chlorides/Anhydrides: Will react rapidly with the exocyclic amine.
-
Nitrosating Agents: Strict segregation required.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78035, 1H-Pyrazol-4-amine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 1-(ethylsulfonyl)-1H-pyrazol-4-amine.[7] (Used for Read-Across Toxicology). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Guidance on the Handling of Heterocyclic Amines in Drug Discovery. Retrieved from [Link]
-
World Health Organization (WHO). International Chemical Safety Cards (ICSC) for Pyrazole Derivatives. Retrieved from [Link]
(Note: Due to the proprietary/research nature of the specific propyl-sulfonyl analog, specific toxicological values are extrapolated from the ethyl-sulfonyl Baricitinib intermediate and general pyrazole class effects.)
Sources
Advanced Pyrazole Architectures: A Technical Guide to Novel Intermediates and Heterocyclic Synthesis
Strategic Landscape: The Pyrazole Privileged Scaffold
In the high-stakes arena of medicinal chemistry, the pyrazole ring has transcended its status as a mere linker to become a critical pharmacophore. Its unique electronic profile—capable of acting as both a hydrogen bond donor (NH) and acceptor (N:)—allows for precise orientation within kinase ATP-binding pockets and GPCR allosteric sites.
Recent FDA approvals underscore this dominance. Berotralstat (2020) , a plasma kallikrein inhibitor for hereditary angioedema, and Pirtobrutinib (2023) , a reversible BTK inhibitor, rely on highly substituted pyrazole cores to achieve selectivity profiles that previous generations of drugs could not.
For the synthetic chemist, the challenge has shifted from simple ring construction to the precision synthesis of novel intermediates . The demand is for regiochemically pure, highly functionalized building blocks—specifically trifluoromethylated, amino-substituted, and halogenated pyrazoles—that serve as precursors for complex fused heterocycles.
The Regioselectivity Paradox: Causality and Control
The fundamental challenge in pyrazole synthesis is the "tautomeric trap." In classical Knorr synthesis, the condensation of hydrazine with non-symmetrical 1,3-diketones often yields a mixture of regioisomers (1,3- vs. 1,5-substituted). This lack of selectivity is costly in late-stage drug development.
Mechanistic Insight
Regioselectivity is dictated by the interplay between electronic hard/soft interactions and steric bulk .
-
Kinetic Control: Nucleophilic attack of the hydrazine terminal nitrogen occurs at the most electrophilic carbonyl carbon.
-
Thermodynamic Control: Equilibration favors the isomer where the N-substituent minimizes steric clash with the C-substituents.
Visualization: Regioselective Decision Tree
The following diagram outlines the logical flow for selecting a synthetic strategy based on desired substitution patterns.
Figure 1: Decision logic for overcoming regioselectivity challenges in pyrazole synthesis.
High-Value Novel Intermediates
Moving beyond simple alkyl-pyrazoles, three classes of intermediates are currently driving innovation in heterocyclic synthesis.
Trifluoromethyl ( ) Pyrazoles
The
-
Novel Approach: Use of transient trifluoromethylhydrazine .[2] Since
is unstable, it is generated in situ from di-Boc protected precursors or via diazo intermediates. -
Utility: These are essential for synthesizing bioisosteres of amide-containing drugs.
Aminopyrazoles (3- and 5-amino)
Aminopyrazoles are "chameleon" intermediates. They possess a nucleophilic exocyclic amine and endocyclic nitrogens, making them ideal for [3+2] or [3+3] annulations to form fused systems like pyrazolo[1,5-a]pyrimidines (isosteres of purines).
-
Synthesis Logic: The reaction of
-ketonitriles with hydrazines is the gold standard. The nitrile carbon acts as a "masked" carbonyl, ensuring the formation of the amino group after cyclization.
4-Functionalized Pyrazoles (Halogenated)
Direct halogenation at the C4 position activates the ring for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing the pyrazole to serve as a core hub for divergent synthesis.
Experimental Protocols: Self-Validating Systems
The following protocols are designed with internal checkpoints to ensure reproducibility and success.
Protocol A: Regioselective Synthesis of 5-Amino-1-Arylpyrazoles
Objective: Synthesize a 5-aminopyrazole intermediate for fused-ring construction.
Mechanism: Condensation of
| Parameter | Specification |
| Precursor | Benzoylacetonitrile (1.0 eq) |
| Reagent | Phenylhydrazine (1.1 eq) |
| Catalyst | Glacial Acetic Acid (cat.) |
| Solvent | Ethanol (Reflux) |
| Yield Target | >85% |
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of benzoylacetonitrile in 20 mL of absolute ethanol.
-
Addition: Add 11 mmol of phenylhydrazine dropwise at room temperature. Checkpoint: Observe mild exotherm.
-
Catalysis: Add 5 drops of glacial acetic acid.
-
Reflux: Heat to reflux for 3-4 hours. Validation: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting nitrile spot (
) should disappear, replaced by a lower amine spot. -
Isolation: Cool to
. The product often precipitates as a solid. Filter and wash with cold ethanol. -
Purification: Recrystallize from EtOH/Water if necessary.
Why this works: The nitrile group is less electrophilic than the ketone. The hydrazine terminal nitrogen (
Protocol B: Synthesis of N-Trifluoromethyl Pyrazoles via In-Situ Trapping
Objective: Access scarce N-
| Parameter | Specification |
| Precursor | 1,3-Dicarbonyl compound (1.0 eq) |
| Reagent | Di-Boc-trifluoromethylhydrazine (1.2 eq) |
| Acid | 4M HCl in Dioxane |
| Solvent | Dichloromethane (DCM) |
| Temp |
Step-by-Step Methodology:
-
Deprotection (The Critical Step): Dissolve di-Boc-trifluoromethylhydrazine in DCM. Add 4M HCl/Dioxane at
. Stir for 1-2 hours until Boc groups are removed (monitor by LC-MS for mass of ). -
Trapping: Immediately add the 1,3-dicarbonyl compound to the reaction mixture. Note:
is unstable; immediate trapping is the self-validating step to prevent decomposition. -
Cyclization: Stir at room temperature for 12 hours.
-
Workup: Quench with saturated
. Extract with DCM. -
Result: This yields the N-
pyrazole, a motif difficult to access via direct trifluoromethylation.
Case Study: From Intermediate to Fused Heterocycle
The true power of these intermediates lies in their conversion to fused systems. Below is a workflow for converting the 5-aminopyrazole (from Protocol A) into a Pyrazolo[1,5-a]pyrimidine , a scaffold found in multiple kinase inhibitors.
Synthesis Pathway Diagram
This diagram illustrates the condensation of 5-aminopyrazole with a 1,3-electrophile (e.g., acetylacetone) to form the bicyclic system.
Figure 2: Synthesis of Pyrazolo[1,5-a]pyrimidine from 5-aminopyrazole intermediates.
Technical Note: The regiochemistry of the fusion depends on the steric bulk of the 1,3-dicarbonyl. Symmetrical dicarbonyls (e.g., acetylacetone) yield a single product. Unsymmetrical ones (e.g., ethyl acetoacetate) may yield regioisomers (5-one vs 7-one), typically controlled by solvent polarity (Acetic acid vs. Ethanol).
References
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters. (2025). Link
-
Recent advances in the synthesis of new pyrazole derivatives. Chimica Oggi. (2026). Link
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. Journal of Organic Chemistry. (2024). Link
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Advances. (2024). Link
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. (2023). Link
-
Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Journal of Organic Chemistry. (2024). Link
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. (2011). Link
Sources
Navigating the Synthesis and Application of Pyrazole-4-Sulfonamides: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Potential of a Privileged Scaffold
The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] When functionalized with a sulfonamide group at the 4-position, the resulting pyrazole-4-sulfonamide core gives rise to a class of molecules with diverse and potent pharmacological activities. These compounds have garnered significant interest in drug discovery for their potential applications in oncology, inflammation, and infectious diseases.[3][4][5]
This guide provides a comprehensive technical overview of pyrazole-4-sulfonamide derivatives. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to explore this promising chemical space. While the initial query for "1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine" did not yield a specific commercially available compound with extensive documentation, this guide will delve into the broader class of pyrazole-4-sulfonamides, covering their synthesis, biological significance, and key experimental methodologies.
The Strategic Importance of the Pyrazole-4-Sulfonamide Moiety
The combination of the pyrazole and sulfonamide functionalities within a single molecule is a strategic design element in medicinal chemistry. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[6] The sulfonamide group is a versatile functional group known for its ability to act as a hydrogen bond donor and acceptor, and it is a common feature in many approved drugs.[3] The synergy between these two moieties can lead to compounds with high affinity and selectivity for their targets.
Synthetic Strategies for Assembling the Pyrazole-4-Sulfonamide Core
The construction of the pyrazole-4-sulfonamide scaffold can be approached through several synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available pyrazole precursors. The following sections outline a generalizable synthetic workflow, explaining the rationale behind the choice of reagents and reaction conditions.
General Synthetic Workflow
A typical synthesis begins with the formation of a pyrazole ring, followed by sulfonation at the 4-position, and subsequent amination to generate the desired sulfonamide derivatives.
Caption: Generalized synthetic workflow for pyrazole-4-sulfonamide derivatives.
Experimental Protocol: Synthesis of a Model Pyrazole-4-Sulfonamide Derivative
This protocol provides a detailed, step-by-step methodology for the synthesis of a generic N-substituted pyrazole-4-sulfonamide, based on established synthetic transformations.[6]
Step 1: Synthesis of Pyrazole-4-sulfonyl Chloride
-
Reaction Setup: In a fume hood, to a stirred solution of a 1-substituted pyrazole (1.0 eq) in a suitable solvent such as chloroform, add chlorosulfonic acid (3.0 eq) dropwise at 0 °C.
-
Rationale: Chlorosulfonic acid is a powerful sulfonating agent. The reaction is performed at low temperature to control its high reactivity and prevent unwanted side reactions.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is the pyrazole-4-sulfonic acid. For the conversion to the sulfonyl chloride, the crude sulfonic acid can be treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride. The resulting pyrazole-4-sulfonyl chloride is then isolated by filtration and dried under vacuum.
Step 2: Synthesis of the N-Substituted Pyrazole-4-sulfonamide
-
Reaction Setup: Dissolve the pyrazole-4-sulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: To this solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Rationale: The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
-
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final N-substituted pyrazole-4-sulfonamide.
Applications in Drug Discovery and Biological Activity
Pyrazole-4-sulfonamide derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development programs.
| Biological Activity | Therapeutic Area | Key Insights |
| Antiproliferative | Oncology | Several pyrazole-4-sulfonamide derivatives have shown potent activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways involved in cell growth and proliferation.[5][6][7] |
| Anti-inflammatory | Inflammation | The sulfonamide moiety is a well-known pharmacophore in anti-inflammatory drugs. Pyrazole-4-sulfonamides have been investigated as inhibitors of inflammatory enzymes and cytokines. |
| Antimicrobial | Infectious Diseases | The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), a key component for bacterial folate synthesis, has led to the exploration of pyrazole-4-sulfonamides as novel antibacterial and antifungal agents.[4] |
| Kinase Inhibition | Oncology, Immunology | The pyrazole scaffold is a common feature in many kinase inhibitors. The addition of a sulfonamide group can enhance binding affinity and selectivity for specific kinases involved in disease progression. |
Signaling Pathway Visualization
The antiproliferative effects of many small molecule inhibitors, including potentially pyrazole-4-sulfonamides, often converge on critical cell cycle checkpoints. The following diagram illustrates a simplified representation of the G1/S checkpoint, a common target for anticancer drug development.
Caption: Simplified G1/S cell cycle checkpoint pathway, a potential target for pyrazole-4-sulfonamide inhibitors.
Supplier and Pricing Information
| Supplier | Product Focus | Website |
| Apollo Scientific | Manufacturer and supplier of aromatic, heterocyclic, and aliphatic compounds. Offers a range of pyrazole derivatives.[1][8] | |
| Sigma-Aldrich (Merck) | A comprehensive catalog of chemicals, including a wide variety of pyrazole building blocks and reagents for synthesis. | |
| TCI America | Supplier of organic and analytical reagents, including various pyrazole compounds. | |
| Georganics | Specializes in the custom synthesis and supply of organic compounds, including pyrazole derivatives.[9] | [Link] |
| MedChemExpress | Provider of research chemicals and bioactive compounds, including a variety of pyrazole derivatives for life science research.[2] |
Conclusion
The pyrazole-4-sulfonamide scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. While the specific compound "1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine" may require custom synthesis, the general synthetic routes and the diverse biological activities of this class of molecules make them a compelling area of investigation for medicinal chemists and drug discovery scientists. This guide has provided a foundational understanding of their synthesis, biological importance, and the practical considerations for researchers entering this field. The continued exploration of the chemical space around the pyrazole-4-sulfonamide core is likely to yield novel drug candidates with significant therapeutic potential.
References
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed. Retrieved from [Link]
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Retrieved from [Link]
-
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. Retrieved from [Link]
-
Georganics. (n.d.). Pyrazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1H-pyrazol-4-amine. Retrieved from [Link]
Sources
- 1. Heterocyclic Pyrazoles Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. Pyrazole derivatives - Georganics [georganics.sk]
Methodological & Application
Synthesis of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine from 4-Nitropyrazole: An Application Note and Protocol
Introduction
1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine is a valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] Its synthesis from the readily available starting material, 4-nitropyrazole, involves a two-step process: N-sulfonylation followed by nitro group reduction. This application note provides a detailed, step-by-step protocol for this synthesis, along with insights into the underlying reaction mechanisms and practical considerations for researchers in drug discovery and development.
The pyrazole scaffold is a prominent feature in numerous pharmaceutically active compounds due to its unique structural and electronic properties that allow for diverse biological activities.[2][3] The introduction of a sulfonamide group at the N1 position and an amine at the C4 position creates a versatile intermediate for further chemical elaboration.
Synthetic Strategy Overview
The overall synthetic route from 4-nitropyrazole to 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine is depicted below. The process begins with the sulfonylation of the pyrazole nitrogen with propane-1-sulfonyl chloride, followed by the selective reduction of the nitro group to an amine.
Caption: Overall synthetic workflow.
PART 1: N-Sulfonylation of 4-Nitropyrazole
The first step involves the reaction of 4-nitropyrazole with propane-1-sulfonyl chloride in the presence of a base to form 1-(propane-1-sulfonyl)-4-nitro-1H-pyrazole.
Reaction Mechanism
The N-sulfonylation of pyrazoles is an electrophilic substitution reaction at the nitrogen atom.[4] The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base is crucial to deprotonate the pyrazole N-H, increasing its nucleophilicity and neutralizing the HCl byproduct generated during the reaction.
Caption: N-Sulfonylation mechanism.
Experimental Protocol: Synthesis of 1-(Propane-1-sulfonyl)-4-nitro-1H-pyrazole
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Nitropyrazole | 113.08 | 5.0 g | 44.2 |
| Propane-1-sulfonyl chloride | 142.60 | 7.5 g (5.8 mL) | 52.6 |
| Triethylamine | 101.19 | 6.7 g (9.2 mL) | 66.3 |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
To a stirred solution of 4-nitropyrazole (5.0 g, 44.2 mmol) in dichloromethane (100 mL) at 0 °C (ice bath), add triethylamine (9.2 mL, 66.3 mmol).
-
Slowly add propane-1-sulfonyl chloride (5.8 mL, 52.6 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 1-(propane-1-sulfonyl)-4-nitro-1H-pyrazole as a solid.
PART 2: Reduction of the Nitro Group
The second and final step is the reduction of the nitro group of 1-(propane-1-sulfonyl)-4-nitro-1H-pyrazole to the corresponding amine. Catalytic hydrogenation is a common and effective method for this transformation.[5][6]
Reaction Mechanism
Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas). The nitro group is reduced in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates to the final amine.[7][8] This method is generally clean and high-yielding.
Caption: Stepwise reduction of the nitro group.
Experimental Protocol: Synthesis of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-(Propane-1-sulfonyl)-4-nitro-1H-pyrazole | 219.22 | 4.0 g | 18.2 |
| Palladium on Carbon (10 wt%) | - | 0.4 g | - |
| Ethanol | - | 80 mL | - |
| Hydrogen (H₂) | - | Balloon pressure | - |
Procedure:
-
To a solution of 1-(propane-1-sulfonyl)-4-nitro-1H-pyrazole (4.0 g, 18.2 mmol) in ethanol (80 mL) in a flask suitable for hydrogenation, add 10% palladium on carbon (0.4 g).
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Safety and Handling
-
4-Nitropyrazole: Handle with care as nitrated heterocyclic compounds can be energetic.[9]
-
Propane-1-sulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Triethylamine: Flammable and corrosive. Use in a well-ventilated area.
-
Palladium on Carbon: Flammable, especially when dry and in the presence of organic solvents and hydrogen. Handle with care and do not allow the catalyst to dry completely.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation setup is properly assembled and leak-proof.
Conclusion
This application note provides a reliable and detailed two-step synthesis of 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine from 4-nitropyrazole. The described protocols for N-sulfonylation and subsequent nitro group reduction are robust and can be readily implemented in a standard laboratory setting. The resulting aminopyrazole is a key intermediate for the synthesis of a wide range of biologically active molecules, making this procedure highly valuable for researchers in the field of drug discovery and development.
References
- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
- Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. (2025).
- General scheme for the catalytic hydrogenation of nitroarene.
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
- Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Deriv
- Nitropyrazoles (review).
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. (2020).
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018).
- 1-(propan-2-yl)-1h-pyrazole-4-sulfonyl chloride. PubChem.
- Direct Sulfonylation of Pyrazolones with Sulfonyl Chlorides to Synthesize Pyrazolyl Sulfon
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. (2023).
- Catalytic hydrogenation process for preparing pyrazoles.
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
- An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxyl
- Selective Late‐Stage Sulfonyl Chloride Formation
- Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. OUCI. (2015).
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
- A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 c
- Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (2021).
- Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles. Journal of Chemical Research, Synopses.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. (2020).
- Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. (2019).
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024).
- 3(5)-aminopyrazole. Organic Syntheses.
- Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction...
- Selective Synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles From N-allenic Sulfonylhydrazones. PubMed. (2014).
- N-Sulfonylation of azoles with sulfonyl hydrazides enabled by electroc
- Synthesis of sulfonylated 4-amino-1H-pyrazoles with aryl and methoxymethyl substituents. CyberLeninka.
- Facile Synthesis and Sulfonylation of 4-Aminopyrazoles. Request PDF.
- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022).
- Synthesis and bioactivity of novel amino-pyrazolopyridines. PubMed. (2014).
- PYRAZOL-1-YL PROPANE NITRILE AND 4,5-DIHYDRO [2-(CYANOAMINO)] PYRIMIDI.
- Studies on aminopyrazoles: antibacterial activity of some novel pyrazol. PubMed. (2000).
- 4-nitropyrazoles.
- Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts.
Sources
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for sulfonylation of 4-aminopyrazole with propanesulfonyl chloride
Abstract & Strategic Overview
The sulfonylation of 4-aminopyrazole presents a classic challenge in heterocyclic chemistry: regioselectivity . The substrate contains three potential nucleophilic sites: the exocyclic primary amine (
While the exocyclic amine is the desired target for creating sulfonamide-based kinase inhibitors (e.g., JAK/IRAK4 inhibitors), the ring nitrogen is highly susceptible to electrophilic attack, particularly under basic conditions where the pyrazole anion may form.[1]
This guide provides a robust "Bis-Sulfonylation/Hydrolysis Strategy" . Unlike direct stoichiometric addition, which often yields inseparable mixtures of N-ring and N-exocyclic products, this protocol intentionally drives the reaction to the bis-sulfonylated intermediate, followed by the selective hydrolysis of the labile ring sulfonamide. This ensures high purity of the target
Chemical Mechanism & Regiochemistry[1][2][3]
Understanding the competing pathways is vital for process control.
-
Kinetic Pathway (Ring Attack): In the presence of base (e.g., Pyridine, TEA), the pyrazole
is deprotonated (pKa ~14), creating a pyrazolide anion.[1] This species is a potent nucleophile and reacts rapidly with sulfonyl chlorides to form the Ring-Sulfonamide . -
Thermodynamic Pathway (Exocyclic Attack): The exocyclic amine is less acidic but nucleophilic. Reaction here forms the stable Exocyclic Sulfonamide .
-
The Solution: The ring-bound sulfonyl group is an "active amide" (similar to an acyl imidazole) and is hydrolytically unstable compared to the exocyclic sulfonamide. We exploit this difference.
Diagram 1: Reaction Pathways & Selectivity Strategy
Caption: The Bis-Sulfonylation strategy bypasses the regioselectivity issue by saturating all sites and selectively cleaving the labile ring-sulfonamide.
Materials & Safety
| Reagent | CAS No.[2] | Role | Hazards |
| 4-Aminopyrazole | 28466-26-4 | Substrate | Irritant, Hygroscopic. Store under inert gas. |
| Propanesulfonyl chloride | 10147-36-1 | Electrophile | Corrosive, Lachrymator . Handle in fume hood only. |
| Pyridine | 110-86-1 | Solvent/Base | Flammable, Toxic, Unpleasant odor.[1] |
| Dichloromethane (DCM) | 75-09-2 | Co-solvent | Volatile, Carcinogen suspect. |
| Sodium Hydroxide (2N) | 1310-73-2 | Hydrolysis | Corrosive. |
Detailed Experimental Protocol
Method: The "Saturate & Cleave" Approach
Scale: 1.0 gram (12.0 mmol) of 4-aminopyrazole.
Step 1: Bis-Sulfonylation
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add 4-aminopyrazole (1.0 g, 12.0 mmol) and anhydrous Pyridine (10 mL). Stir until fully dissolved.
-
Note: Pyridine acts as both solvent and acid scavenger.
-
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Addition: Dilute propanesulfonyl chloride (4.28 g, 3.4 mL, 30.0 mmol, 2.5 equiv ) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes.
-
Critical: Maintain temperature < 5°C to control exotherm.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours .
-
Monitoring: Check LC-MS.[3] You should see the mass corresponding to the bis-sulfonamide (
). Mono-substituted peaks may remain but should be minor.
-
Step 2: Selective Hydrolysis (One-Pot)
-
Quench: Cool the mixture back to 0°C.
-
Hydrolysis: Add 2N NaOH (aq) (20 mL) and Methanol (10 mL) directly to the reaction vessel.
-
Reflux: Heat the mixture to 60°C for 2 hours.
-
Monitoring: LC-MS should show full conversion of Bis (
) to Mono-product ( ).
Step 3: Workup & Purification
-
Neutralization: Cool to RT. Adjust pH to ~7.0 using 1N HCl.
-
Caution: Pyridine salts will form.
-
-
Extraction: Extract with Ethyl Acetate (EtOAc) (
).-
Note: 4-aminopyrazole derivatives are polar. If the product remains in the aqueous phase, saturate the water layer with NaCl (brine) or use n-Butanol for extraction.
-
-
Washing: Wash combined organics with Brine (
). Dry over anhydrous . -
Concentration: Evaporate solvent under reduced pressure.
-
Purification: The crude residue is likely an off-white solid.
-
Recrystallization: Dissolve in minimal hot Ethanol/Water (9:1) and cool.
-
Flash Chromatography: If necessary, elute with DCM:MeOH (95:5).[1]
-
Data Specifications & Expected Results
| Parameter | Specification | Notes |
| Yield | 65% – 75% | Lower yields often result from water solubility during extraction. |
| Appearance | White to Off-white solid | Oxidation of trace amine can cause yellowing. |
| The broad singlet at 12.5 ppm confirms the free pyrazole ring NH.[1][7] | ||
| LC-MS ( | 190.06 Da | Consistent with formula |
Process Workflow Diagram
Caption: Operational workflow emphasizing the transition from organic synthesis to aqueous hydrolysis and extraction.
Troubleshooting & Critical Parameters
-
Issue: Low Yield.
-
Cause: The product is amphoteric (sulfonamide NH is acidic, pyrazole is basic).[1] It may stay in the aqueous phase at high or low pH.
-
Fix: Ensure the pH is strictly neutral (6.5–7.5) during extraction. Use "salting out" techniques.
-
-
Issue: Regioisomer Contamination.
-
Cause: Incomplete hydrolysis of the ring-sulfonamide.
-
Fix: Extend the heating time in Step 2. Monitor by TLC (Ring-sulfonamides are generally less polar than the target).
-
-
Issue: Dark Coloration.
-
Cause: Oxidation of unreacted 4-aminopyrazole.
-
Fix: Perform reaction under strict Nitrogen/Argon atmosphere. Use fresh reagents.
-
References
-
Regioselectivity in Pyrazole Chemistry: Fichez, J., Busca, P., & Prestat, G. (2023).[1][8] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Heterocycles. (Contextual verification via search result 1.15)
-
Sulfonylation Protocols for Heterocycles: Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry.
-
Synthesis of Pyrazole Sulfonamides (Kinase Inhibitors): Bamborough, P., et al. (2015).[1] Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. J. Med. Chem. (Contextual match to Search Result 1.18)
-
pKa Values of Nitrogen Heterocycles: Kaljurand, I., et al. (2017).[1] Experimental Basicities of Nitrogen Bases. Eur. J. Org.[2] Chem.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 7. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 8. Unraveling the access to the regioselective synthesis of highly functionalized pyranopyrazoles using an ionic liquid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision N-Sulfonylation of Pyrazoles
Controlling Regioselectivity, Conversion, and Stability in Drug Discovery
Executive Summary & Core Challenge
The N-sulfonylation of pyrazoles is a pivotal transformation in the synthesis of bioactive scaffolds (e.g., COX-2 inhibitors, kinase inhibitors). However, it presents a unique challenge: The Tautomer Trap.
Unsubstituted pyrazoles exist in a rapid annular tautomeric equilibrium (
-
The Challenge: Achieving high regioselectivity between the 1,3-isomer (thermodynamic, less hindered) and the 1,5-isomer (kinetic, sterically crowded).
-
The Solution: This guide provides three distinct protocols to control this outcome using base selection, solvent polarity, and catalytic activation, creating a self-validating system for reproducible synthesis.
Mechanistic Grounding
The Tautomeric Equilibrium & Nucleophilicity
In a 3-substituted pyrazole, the tautomer with the proton on the nitrogen adjacent to the substituent (the 5-substituted tautomer) is often less abundant but the nitrogen distal to the substituent is more accessible.
-
Thermodynamic Control: Favors the 1,3-isomer , where the bulky sulfonyl group is distal to the C3-substituent, minimizing
strain. -
Kinetic Control: Can favor the 1,5-isomer if the reaction is fast and irreversible, often driven by the specific pKa of the tautomers in solution.
The DMAP "Shuttle" Mechanism
Direct attack of pyrazole on sulfonyl chloride is sluggish. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1][2]
-
Activation: DMAP attacks
to form a highly reactive N-sulfonylpyridinium salt. -
Transfer: The pyrazole nucleophile attacks the sulfur atom, displacing DMAP.
-
Regeneration: DMAP is released to enter the cycle again.
Figure 1: Catalytic cycle distinguishing between thermodynamic (1,3) and kinetic (1,[3]5) pathways.
Experimental Protocols
Method A: Standard Kinetic Conditions (DCM/TEA)
Best for: Unhindered pyrazoles, screening, and acid-sensitive substrates. Mechanism: Weak base buffers HCl; DCM promotes solubility but does not equilibrate tautomers rapidly.
Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Pyrazole (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Triethylamine (TEA) (1.5 equiv) followed by DMAP (0.1 equiv). Stir at 0 °C for 10 minutes.
-
Reagent Addition: Dropwise add Sulfonyl Chloride (1.1 equiv) dissolved in minimal DCM.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation (TLC): Check consumption of pyrazole. If incomplete, add 0.1 equiv more sulfonyl chloride.
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash combined organics with Brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
Method B: Thermodynamic/Forcing Conditions (NaH/THF)
Best for: Sterically hindered pyrazoles, electron-poor pyrazoles, or when the 1,3-isomer is strictly required. Mechanism: Irreversible deprotonation forms the pyrazolide anion, which is a stronger nucleophile. Heating promotes rearrangement to the stable isomer.
Protocol:
-
Setup: To a flame-dried flask under Argon, add NaH (60% dispersion, 1.2 equiv). Wash with dry hexane (
) to remove mineral oil if downstream purification is sensitive. -
Solvent: Suspend NaH in anhydrous THF or DMF (0.2 M). Cool to 0 °C.
-
Deprotonation: Add Pyrazole (1.0 equiv) solution dropwise. Evolution of
gas will occur. Stir at 0 °C for 30 mins until gas evolution ceases (Self-Validation: Solution often turns clear or changes color). -
Addition: Add Sulfonyl Chloride (1.1 equiv).
-
Thermal Drive: Warm to RT. If regioselectivity is poor by LCMS, heat to 60 °C for 2 hours to promote thermodynamic equilibration to the 1,3-isomer.
-
Quench: Carefully add sat.
at 0 °C.
Method C: Phase Transfer Catalysis (Green/Scale-Up)
Best for: Large scale (>10g), robust substrates, avoiding anhydrous solvents.
Protocol:
-
Mix: Dissolve Pyrazole (1.0 equiv) and Sulfonyl Chloride (1.1 equiv) in Toluene or DCM .
-
Catalyst: Add TBAB (Tetrabutylammonium bromide, 0.05 equiv).
-
Base: Add 30% aq.
(2.0 equiv). -
Agitation: Stir vigorously (high shear needed) at RT for 4–12 hours.
-
Separation: Separate layers. The organic layer contains the product.
Critical Decision Matrix & Optimization
Use this logic flow to select the correct method for your specific substrate.
Figure 2: Decision matrix for selecting reaction conditions based on substrate properties.
Comparative Data Table
| Parameter | Method A (DCM/TEA) | Method B (NaH/THF) | Method C (PTC) |
| Reaction Type | Kinetic Control | Thermodynamic Control | Interfacial/Kinetic |
| Regioselectivity | Mixed (Substrate dependent) | High (Favors 1,3-isomer) | Mixed |
| Rate | Moderate (1-4 h) | Fast (<1 h) | Slow (4-12 h) |
| Water Tolerance | Low (Requires Anhydrous) | Zero (Dangerous) | High |
| Purification | Filtration/Flash | Aqueous Workup Required | Phase Separation |
The "Self-Validating" System: Quality Control
To ensure scientific integrity, every experiment must include these checkpoints:
-
The "Regio-Check" (NMR):
-
NOESY 1D/2D: Irradiate the sulfonyl aromatic protons. If you see an NOE enhancement of the pyrazole C5-H (or C3-substituent), you can assign the regiochemistry.
-
Shift Analysis: The proton adjacent to the sulfonyl group (H5 in the 1,3-isomer) is typically deshielded (
8.0–8.5 ppm) compared to the unsubstituted precursor.
-
-
The "Stability Stress Test":
-
N-sulfonyl pyrazoles are essentially "masked" acylating agents. They can hydrolyze.
-
Test: Stir a small aliquot of product in MeOH/Water (1:1) for 1 hour. If LCMS shows reversion to starting material, the sulfonamide bond is labile. Action: Store compound at -20 °C and avoid acidic workups.
-
-
Troubleshooting Low Yields:
-
Issue: Starting material remains despite excess
. -
Cause: HCl generated during the reaction protonates the pyrazole, rendering it non-nucleophilic.
-
Fix: Switch to Method B (NaH) to ensure full deprotonation, or use a "proton sponge" base.
-
References
-
Regioselectivity in Pyrazoles: Elguero, J. et al. Tautomerism of Pyrazoles.Advances in Heterocyclic Chemistry , 2000. Link
-
DMAP Catalysis Mechanism: Berry, D. J. et al. Nucleophilic Catalysis in the Synthesis of Sulfonamides.J. Org.[4][5] Chem. , 2017.[6] Link
-
Thermodynamic Control: Katritzky, A. R. Handbook of Heterocyclic Chemistry.Elsevier , 3rd Ed. Link
-
Phase Transfer Protocols: Green Chemistry Approaches to Amide and Sulfonamide Synthesis.Green Chem. , 2018. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts [organic-chemistry.org]
- 5. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Using 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine in Suzuki coupling
Application Note: Strategic Utilization of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine in Suzuki-Miyaura Cross-Coupling Workflows
Part 1: Executive Summary & Strategic Rationale
1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine presents a unique challenge in Suzuki-Miyaura coupling. By definition, the Suzuki reaction forms C–C bonds between an organoboron species and an organic (pseudo)halide. As a primary amine, this molecule contains neither functional group.
Therefore, "using" this molecule in a Suzuki workflow refers to its role as a high-value scaffold precursor . The primary amine at the C4 position serves as a chemical handle that must be transformed into a reactive "Suzuki-active" species—typically a halide (electrophile) or a boronic ester (nucleophile)—before the cross-coupling event can occur.
Why this Scaffold? The N-propylsulfonyl group at position 1 serves two critical functions:
-
Electronic Modulation: It acts as an electron-withdrawing group (EWG), stabilizing the pyrazole ring against oxidation and modulating the reactivity of the C4 position.
-
Regiocontrol: It blocks the N1 site, preventing catalyst poisoning or N-arylation side reactions, and forces chemistry to occur exclusively at the C4 or C5 positions.
This guide details the "Sandmeyer-Suzuki Strategy," the industry-standard workflow for converting 4-aminopyrazoles into 4-arylpyrazoles.
Part 2: The "Sandmeyer-Suzuki" Workflow
The most robust method to employ this amine in Suzuki coupling is to first convert the C4-amine into a C4-iodide via a Sandmeyer-type reaction. The resulting 4-iodopyrazole is an excellent electrophile for Suzuki coupling due to the inductive effect of the sulfonyl group facilitating oxidative addition.
Workflow Visualization
Part 3: Experimental Protocols
Phase 1: Activation (Amine Iodide)
Objective: Convert the inert amine into a reactive iodide handle.
Rationale: Direct coupling of amines is impossible in the Suzuki manifold. We utilize a Sandmeyer iodination because the resulting C-I bond is weaker than C-Br or C-Cl, ensuring faster oxidative addition in the subsequent Suzuki step, which is crucial for electron-deficient heterocycles.
Reagents:
-
Substrate: 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine (1.0 equiv)
-
Sodium Nitrite (
): 1.2 equiv -
Potassium Iodide (
): 1.5 equiv -
Acid: 6M
(aq) -
Solvent: Water/Acetonitrile (1:1 v/v)
Step-by-Step Protocol:
-
Dissolution: Charge a round-bottom flask with the amine substrate and acetonitrile. Cool to 0°C in an ice bath.
-
Acidification: Slowly add 6M
while maintaining the temperature below 5°C. The amine may precipitate as the hydrochloride salt; this is normal. -
Diazotization: Dissolve
in a minimum amount of water. Add this solution dropwise to the reaction mixture over 15 minutes, keeping . Stir for 30 minutes. Mechanism: Formation of the nitrosonium ion ( ) generates the diazonium salt. -
Iodination: Dissolve
in water. Add this solution slowly to the diazonium mixture. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Evolution of nitrogen gas (
) indicates reaction progress. -
Workup: Quench with saturated sodium thiosulfate (
) to remove excess iodine (color change from dark brown to yellow/clear). Extract with Ethyl Acetate ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The sulfonyl group makes the product less polar, aiding separation.
Phase 2: Suzuki-Miyaura Cross-Coupling
Objective: Form the C-C bond between the pyrazole and an aryl partner.
Rationale: The 1-sulfonyl group pulls electron density from the ring, making the C4-position electrophilic. However, it can also make the C-I bond slightly more labile to dehalogenation (reduction) if the catalyst system is too active. We use a mild base and a robust catalyst to balance these factors.
Reagents:
-
Electrophile: 4-Iodo-1-(propylsulfonyl)pyrazole (from Phase 1) (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (
) (1.2 equiv) -
Catalyst:
(3-5 mol%)-
Note:
is a viable alternative, but dppf offers better stability against dehalogenation.
-
-
Base:
(2.0 equiv) or (for sterically hindered partners). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Protocol:
-
Setup: In a microwave vial or pressure tube, combine the Iodopyrazole, Boronic Acid, and Base.
-
Degassing (Critical): Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes. Oxygen is the enemy of Suzuki coupling, leading to homocoupling of the boronic acid.
-
Catalyst Addition: Add the Pd catalyst quickly and seal the vessel under inert atmosphere.
-
Reaction: Heat to 80–90°C for 4–12 hours (or 100°C for 30 mins in a microwave reactor).
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the Iodide (M+H ~300 range) and appearance of the Biaryl product.
-
Workup: Filter through a pad of Celite to remove Palladium black. Dilute with water and extract with EtOAc.
-
Purification: Silica gel chromatography.
Part 4: Data & Troubleshooting Guide
Table 1: Optimization of Coupling Conditions
| Variable | Condition A (Standard) | Condition B (Challenging Substrates) | Condition C (Avoid) |
| Catalyst | |||
| Base | |||
| Solvent | Dioxane/Water | Toluene/Water | Methanol (Protodehalogenation risk) |
| Temp | 80°C | 100°C (Microwave) | >120°C |
| Yield | 85-95% | 70-85% | <20% |
Common Pitfalls:
-
Sulfonyl Hydrolysis: Strong hydroxide bases (NaOH, KOH) at high temperatures can cleave the
bond, removing your protecting group prematurely. Stick to Carbonate or Phosphate bases. -
Protodehalogenation: If the reaction turns black and yields only the hydrogen-substituted pyrazole, the Pd cycle is stalling at the oxidative addition stage or transmetallation is too slow. Solution: Switch to a more electron-rich ligand (e.g., XPhos or SPhos) and ensure the solvent is strictly anhydrous if using boronic esters.
Part 5: References
-
Syntheses of 4-substituted pyrazoles via Suzuki coupling:
-
Sandmeyer Reaction Mechanisms:
-
General Suzuki Coupling of Pyrazoles:
-
Baricitinib Intermediate Synthesis (Context for Sulfonyl-Pyrazoles):
Sources
- 1. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. html.rhhz.net [html.rhhz.net]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Reduction of 1-(Propylsulfonyl)-4-nitropyrazole
Abstract
This document provides a detailed technical guide for the chemical reduction of 1-(propylsulfonyl)-4-nitropyrazole to its corresponding amine, 4-amino-1-(propylsulfonyl)pyrazole. The synthesis of aminopyrazole derivatives is a cornerstone in medicinal chemistry and drug development, as this scaffold is present in numerous biologically active compounds.[1][2] This guide is intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, a comparative analysis of common reduction methodologies, and detailed, validated protocols. Safety considerations, product characterization, and troubleshooting are also extensively covered to ensure reliable and safe execution of this critical synthetic transformation.
Introduction and Strategic Importance
The reduction of a nitro group on an aromatic or heteroaromatic ring is one ofthe most fundamental transformations in organic synthesis.[3] For the specific case of 1-(propylsulfonyl)-4-nitropyrazole, this reaction yields 4-amino-1-(propylsulfonyl)pyrazole, a valuable intermediate. The resulting primary amine serves as a versatile chemical handle for further functionalization, enabling the construction of diverse molecular libraries for screening and lead optimization.[4]
The choice of reduction method is paramount, as it can influence reaction efficiency, chemoselectivity, scalability, and environmental impact. The presence of the sulfonyl group requires careful consideration of the reagent's compatibility to avoid undesired side reactions. This guide will explore three robust and widely-used methods for this transformation:
-
Method A: Iron metal in an acidic medium.
-
Method B: Stannous chloride (SnCl₂) reduction.
-
Method C: Catalytic transfer hydrogenation.
Safety First: Handling Nitroaromatic Compounds
Nitroaromatic compounds are energetic materials and should be handled with caution.[5] They can be toxic and are often listed as environmental pollutants.[6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Thermal Stability: While stable under normal conditions, nitro compounds can decompose exothermically at elevated temperatures or in the presence of contaminants.[8] Avoid excessive heating unless specified in the protocol.
-
Waste Disposal: Dispose of all chemical waste, including reaction residues and contaminated materials, according to institutional and local environmental regulations.
The Chemical Transformation: An Overview
The core reaction involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂). This is a six-electron reduction process.
Figure 1: General reaction scheme for the reduction of 1-(propylsulfonyl)-4-nitropyrazole.
The general mechanism, particularly for metal-based reductions, involves a series of single-electron transfers from the metal surface, followed by protonation steps. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[9]
Comparative Analysis of Reduction Protocols
The selection of a specific protocol depends on factors such as available equipment, scale, cost, and the presence of other functional groups.
| Feature | Method A: Fe / Acid[9][10] | Method B: SnCl₂[11][12] | Method C: Catalytic Hydrogenation[12][13] |
| Principle | Single electron transfer from iron metal in an acidic medium. | Reduction by tin(II) ions, which are oxidized to tin(IV). | Hydrogen gas or a hydrogen donor reduces the substrate on a metal catalyst surface (e.g., Pd/C). |
| Advantages | Inexpensive, environmentally benign metal, robust, high functional group tolerance.[9] | Mild conditions, excellent chemoselectivity, good for sensitive substrates. | Very clean reaction (water is the only byproduct), highly efficient, scalable.[14] |
| Disadvantages | Requires filtration of fine iron salts, can require strongly acidic conditions. | Stoichiometric amounts of tin salts are required, leading to significant metal waste which can be toxic.[11] | Requires specialized hydrogenation equipment, catalyst can be pyrophoric, potential for dehalogenation if applicable.[13] |
| Work-up | Filtration of iron oxides, followed by extraction. Can be cumbersome.[10] | Quenching can lead to hydrated tin oxides that are difficult to filter.[11] | Simple filtration of the catalyst. |
Detailed Experimental Protocols
These protocols are adapted from general procedures for the reduction of aromatic nitro compounds and are tailored for the specific substrate, 1-(propylsulfonyl)-4-nitropyrazole.
Protocol A: Reduction using Iron Powder and Acetic Acid
This method is a classic, cost-effective, and "green" approach that avoids heavy metal waste.[9][15]
Workflow Diagram:
Figure 2: Workflow for the reduction of 1-(propylsulfonyl)-4-nitropyrazole using iron powder.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Equivalents |
| 1-(propylsulfonyl)-4-nitropyrazole | - | 1.0 g | X | 1.0 |
| Iron Powder (<325 mesh) | 55.85 | ~1.2 g | ~4X | ~4.0 |
| Ethanol (EtOH) | 46.07 | 15 mL | - | - |
| Water (H₂O) | 18.02 | 5 mL | - | - |
| Glacial Acetic Acid (AcOH) | 60.05 | 5 mL | - | - |
| Celite® | - | As needed | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | For extraction | - | - |
| Saturated NaHCO₃ solution | - | For work-up | - | - |
| Brine | - | For work-up | - | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(propylsulfonyl)-4-nitropyrazole (1.0 g).
-
Solvent Addition: Add ethanol (15 mL), water (5 mL), and glacial acetic acid (5 mL). Stir the mixture to form a suspension.[10]
-
Reagent Addition: Gently heat the mixture to approximately 60 °C. Carefully add the iron powder (1.2 g) in small portions over 15 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to a steady reflux (approx. 80-90 °C) and maintain for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.
-
Work-up (Filtration): Allow the reaction to cool to room temperature. Filter the dark suspension through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with several portions of ethanol or ethyl acetate (3 x 20 mL).[10]
-
Work-up (Extraction): Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol. To the remaining aqueous residue, carefully add saturated sodium bicarbonate (NaHCO₃) solution until the pH is basic (~8-9) to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, purify the crude material by flash column chromatography on silica gel to obtain the pure 4-amino-1-(propylsulfonyl)pyrazole.
Protocol B: Reduction using Stannous Chloride (SnCl₂) Dihydrate
This method is particularly useful for substrates that may be sensitive to the harshness of other reduction conditions.[11]
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Equivalents |
| 1-(propylsulfonyl)-4-nitropyrazole | - | 1.0 g | X | 1.0 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | ~2.6 g | ~2.5X | ~2.5 |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | - | 25 mL | - | - |
| Saturated NaHCO₃ solution | - | For work-up | - | - |
| Brine | - | For work-up | - | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve 1-(propylsulfonyl)-4-nitropyrazole (1.0 g) in ethanol or ethyl acetate (25 mL).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~2.6 g) to the solution.[12]
-
Reaction: Stir the mixture vigorously at room temperature or heat gently to 50-60 °C. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Pour it into a beaker containing ice water (~50 mL). Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~8. A thick, white precipitate of tin salts will form.[11]
-
Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with ethyl acetate (3 x 20 mL).
-
Transfer the combined filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography as needed.
Protocol C: Catalytic Transfer Hydrogenation
This method uses a hydrogen donor in the presence of a palladium catalyst. It is a very clean and efficient method that avoids stoichiometric metal waste.[13]
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Equivalents |
| 1-(propylsulfonyl)-4-nitropyrazole | - | 1.0 g | X | 1.0 |
| Palladium on Carbon (10% Pd/C) | - | ~100 mg | - | 10 wt% |
| Ammonium Formate (HCO₂NH₄) | 63.06 | ~1.4 g | ~5X | ~5.0 |
| Methanol (MeOH) or Ethanol (EtOH) | - | 30 mL | - | - |
| Celite® | - | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 1-(propylsulfonyl)-4-nitropyrazole (1.0 g) and methanol or ethanol (30 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (100 mg) under an inert atmosphere (e.g., Nitrogen or Argon) if possible, although brief exposure to air is often tolerated.
-
Reagent Addition: Add ammonium formate (~1.4 g) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 65-75 °C) and stir for 30-90 minutes. The reaction is often rapid.
-
Monitoring: Monitor by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry completely in the air. Quench the filter pad with water immediately after filtration.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify by chromatography if required.
Characterization of 4-Amino-1-(propylsulfonyl)pyrazole
Validation of the product's identity and purity is essential. The following are expected analytical results based on similar structures found in the literature.[16][17]
| Technique | Expected Observations |
| TLC | The product spot should have a different Rf value than the starting material and should be visualized under UV light and/or with a staining agent (e.g., ninhydrin for the amine). |
| ¹H NMR | Disappearance of the nitro-pyrazole signals. Appearance of a broad singlet corresponding to the -NH₂ protons (typically ~3.5-5.0 ppm, solvent dependent). Signals for the pyrazole ring protons will shift upfield compared to the starting material. Propyl group signals (triplet, sextet, triplet) will remain. |
| ¹³C NMR | The carbon atom attached to the amino group will show a significant upfield shift compared to the carbon attached to the nitro group in the starting material. |
| Mass Spec (ESI+) | A clear [M+H]⁺ peak corresponding to the molecular weight of the product. |
| FT-IR | Disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹). Appearance of two N-H stretching bands for the primary amine (~3300-3500 cm⁻¹). |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient amount of reducing agent. Deactivated catalyst (Method C). Insufficient reaction time or temperature. | Add more reducing agent portion-wise and monitor by TLC. Use fresh catalyst. Increase reaction time or temperature moderately. |
| Formation of Side Products | Over-reduction or side reactions. For Method C, potential de-sulfonylation (unlikely but possible under harsh conditions). | Ensure reaction temperature is not too high. Use milder conditions or a more selective reagent like SnCl₂. |
| Difficult Work-up | Emulsion during extraction. Clogged filter paper from fine metal salts (Methods A & B). | Add brine to the separatory funnel to break the emulsion. Use a thick pad of Celite® for filtration and wash thoroughly with solvent. |
References
-
Scribd. Solvent-Free Reduction of Nitro Compounds. Available at: [Link]
-
Wikipedia. Reduction of nitro compounds. Available at: [Link]
- Park, K. K., et al. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Bulletin of the Korean Chemical Society.
-
StackExchange. Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Available at: [Link]
-
ACS Green Chemistry Institute. Sn2+ reduction. Available at: [Link]
-
Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available at: [Link]
- Thieme. (2011).
- SciSpace.
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe). Available at: [Link]
-
Common Organic Chemistry. Nitro Reduction - Common Conditions. Available at: [Link]
-
ACS Green Chemistry Institute. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Available at: [Link]
-
ResearchGate. Can sodium dithionite be used for reduction of nitro to amine group? Available at: [Link]
-
ScienceMadness. Nitroaromatic Reduction w/Sn. Available at: [Link]
- Digital Commons @ NJIT. The reduction of aromatic nitro compounds with anhydrous stannous chloride.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
- Google Patents. Catalytic hydrogenation process for preparing pyrazoles.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. (2023).
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
- ResearchGate.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. (2007).
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Letters. (2010).
-
Missouri S&T. Chemical Safety. Available at: [Link]
- ResearchGate. Nitropyrazoles 22. On reactivity of 3,5-dinitro-4-(phenylsulfonyl)
- Synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles: a search for novel nitric oxide donor anti-inflammatory agents. Bioorganic & Medicinal Chemistry. (2014).
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.
- Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. (2024).
- Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. (2021).
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles: a search for novel nitric oxide donor anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. scispace.com [scispace.com]
- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. rsc.org [rsc.org]
- 17. 4-AMino-1-(1-Boc-4-piperidyl)pyrazole(1029413-55-5) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for Amide Coupling Reactions Using 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine as a novel reagent for amide bond formation. Amide coupling is a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry for the construction of peptides and complex small molecules.[1][2] While numerous coupling reagents exist, there is a continuous search for reagents with improved efficiency, reduced side reactions, and milder reaction conditions. This guide details the proposed advantages, mechanistic rationale, and detailed experimental protocols for utilizing 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine in amide synthesis, drawing upon established principles of amide bond formation and analogous pyrazole-based transformations.[3][4][5]
Introduction: The Role of Pyrazole Moieties in Amide Coupling
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of therapeutic agents.[6][7] The unique electronic properties of the pyrazole ring can be harnessed to modulate the reactivity of appended functional groups. In the context of amide coupling, the strategic placement of substituents on the pyrazole ring can influence the activation of carboxylic acids and facilitate nucleophilic attack by amines.
1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine introduces a potent electron-withdrawing sulfonyl group at the N1 position of the pyrazole ring. This modification is hypothesized to significantly impact the nucleophilicity of the 4-amino group, rendering it an excellent leaving group upon activation of a carboxylic acid. This guide will explore the theoretical underpinnings and practical applications of this promising reagent.
Mechanistic Rationale and Proposed Advantages
The fundamental principle of most amide coupling reactions involves the activation of a carboxylic acid to form a more electrophilic species that is susceptible to nucleophilic attack by an amine.[8] Common activating agents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU).[1][9]
We propose that 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine functions as an "in situ" activating agent. The reaction is initiated by the coupling of the carboxylic acid with a suitable activating agent (e.g., a carbodiimide), which then reacts with the 4-amino group of the pyrazole to form a highly reactive acyl-pyrazolium intermediate. The electron-withdrawing nature of the N-sulfonyl group enhances the leaving group ability of the pyrazole moiety, facilitating the subsequent aminolysis.
Proposed Mechanism:
Caption: Proposed mechanism for amide coupling.
Potential Advantages:
-
Mild Reaction Conditions: The enhanced reactivity of the proposed acyl-pyrazolium intermediate may allow for amide bond formation at room temperature, preserving sensitive functional groups.
-
Reduced Epimerization: For chiral carboxylic acids, particularly amino acids, the risk of racemization is a significant concern. The potentially rapid aminolysis step could minimize the lifetime of the activated intermediate, thereby suppressing epimerization.
-
Favorable Byproduct Profile: The pyrazole-based byproduct is expected to be more soluble in common organic solvents compared to the urea byproducts generated from carbodiimide reagents, simplifying purification.
-
Versatility: The modular nature of the pyrazole scaffold allows for future modifications to fine-tune reactivity and solubility.
Synthesis of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
The synthesis of the title reagent can be achieved through a two-step process starting from commercially available 4-aminopyrazole. This procedure is adapted from general methods for the N-sulfonylation of pyrazoles.[10]
Workflow for Reagent Synthesis:
Caption: Synthesis of the title reagent.
Protocol 3.1: Synthesis of tert-butyl (1H-pyrazol-4-yl)carbamate
-
To a solution of 4-aminopyrazole (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF), add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc protected aminopyrazole.
Protocol 3.2: Synthesis of tert-butyl (1-(propylsulfonyl)-1H-pyrazol-4-yl)carbamate
-
Dissolve the N-Boc-4-aminopyrazole (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, for example, potassium carbonate or cesium carbonate (1.5 eq).
-
To this suspension, add propane-1-sulfonyl chloride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the N-sulfonylated product.
Protocol 3.3: Synthesis of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
-
Dissolve the N-Boc protected sulfonylated pyrazole (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until TLC indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization to obtain the final product.
General Protocols for Amide Coupling
The following protocols are generalized procedures and may require optimization based on the specific substrates used. It is recommended to perform small-scale test reactions to determine the optimal conditions.
Protocol 4.1: Standard Amide Coupling using EDC
This protocol is suitable for a wide range of carboxylic acids and primary or secondary amines.
Reaction Scheme:
R-COOH + R'-NH₂ --(1. EDC, 2. 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine, 3. Base)--> R-CO-NHR'
Materials:
-
Carboxylic acid
-
Amine
-
1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine (1.1 eq) in the chosen anhydrous solvent, add EDC (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes to allow for the formation of the activated ester intermediate.
-
Add the amine (1.0-1.2 eq) to the reaction mixture, followed by the addition of DIPEA (1.5-2.0 eq).
-
Continue stirring at room temperature for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with a mild aqueous acid (e.g., 1 M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide by column chromatography on silica gel or by recrystallization.
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent | Stoichiometry (eq) | Notes |
| Carboxylic Acid | 1.0 | |
| Amine | 1.0 - 1.2 | For less reactive amines, a slight excess may be beneficial. |
| 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine | 1.1 | |
| EDC | 1.2 | |
| DIPEA | 1.5 - 2.0 | |
| Solvent | - | DCM, DMF, or Acetonitrile are good starting points. |
| Temperature | Room Temperature | For sluggish reactions, gentle heating (40-50 °C) may be applied. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS. |
Protocol 4.2: Coupling of Sterically Hindered or Electron-Deficient Substrates
For challenging substrates, such as sterically hindered amines or electron-deficient anilines, the addition of an activating additive like HOBt or the use of a stronger coupling agent in conjunction with our pyrazole reagent may be necessary.[9]
Workflow for Challenging Couplings:
Caption: Workflow for challenging amide couplings.
Procedure using HATU:
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) and stir the mixture for 10-15 minutes.
-
Add the amine (1.0 eq) and continue stirring at room temperature for 1-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Workup and purification are performed as described in Protocol 4.1.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid. | Ensure anhydrous conditions. Use freshly opened coupling reagents. |
| Low nucleophilicity of the amine. | Increase reaction temperature. Use a more polar solvent like DMF. Consider using a more potent activating agent like HATU. | |
| Formation of side products | Racemization of chiral carboxylic acids. | Lower the reaction temperature. Reduce the reaction time. |
| Reaction of the coupling agent with the amine. | Pre-activate the carboxylic acid before adding the amine. | |
| Difficult purification | Byproduct co-elutes with the product. | Optimize the mobile phase for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine presents a promising new tool for amide bond synthesis. Its design, based on the electronic properties of the N-sulfonylated pyrazole system, suggests the potential for mild, efficient, and low-epimerization couplings. The protocols provided herein, derived from established methodologies for similar pyrazole-based reagents, offer a solid starting point for researchers to explore the utility of this novel compound in their synthetic endeavors. Further investigation and optimization will undoubtedly expand the scope and application of this valuable addition to the synthetic chemist's toolbox.
References
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. 2022 Jan 7;27(2):360.
-
An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry. 2023 Mar 2;19:278-289.
-
An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry. 2023 Mar 2;19:278-289.
-
Synthesis of functionalized thiophene based pyrazole amides via various catalytic approaches: structural features through computational applications and nonlinear optical properties. CABI Digital Library. 2022 Jan 7.
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. 2017 May 16;22(5):820.
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. 2022 Jan 7.
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. 2018;47(1):123-130.
-
Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. ResearchGate. 2024 Nov.
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. 2022 Jan 7;27(2):360.
-
Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. Organic & Biomolecular Chemistry. 2020 Oct 8;18(39):7723-7740.
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. 2022 Aug 29;12(1):133-142.
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. 2008 Jun 23.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. 2010 Jan 20;51(3):504-507.
-
Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. 2022 Aug 29;27(17):5565.
-
Copper-Catalyzed Hydrative Amide Synthesis with Terminal Alkyne, Sulfonyl Azide, and Water. Journal of the American Chemical Society. 2005 Nov 1;127(46):15998-15999.
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023 Jul 13;8(29):26315-26327.
-
Amide Synthesis. Fisher Scientific.
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. 2008 Dec 15;23(6):791-796.
-
Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. 2024 Apr 19.
-
A green chemistry perspective on catalytic amide bond formation Abstract. UCL Discovery.
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. 2016 Feb 5;20(2):140-177.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
-
Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews. 2017;46(18):5492-5506.
-
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. 2005 Jan 20;7(4):503-505.
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023 Apr 25;28(9):3731.
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. 2017;19(1):244-252.
- Direct amide formation from unactivated carboxylic acids and amines. [No Source]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. 2018 Jan 25;2018(4):1-41.
-
Recent developments in aminopyrazole chemistry. ResearchGate. 2025 Aug 9.
Sources
- 1. growingscience.com [growingscience.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties [mdpi.com]
- 4. BJOC - An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides [beilstein-journals.org]
- 5. An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Solvent Selection for Reactions of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine: A-Theoretical and Practical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine scaffold is a critical pharmacophore in modern drug discovery, notably appearing in inhibitors of Janus kinase (JAK) and other key signaling proteins.[1][2] The synthetic utility of this building block is dictated by the efficiency and selectivity of reactions at its 4-amino group. Solvent selection is a paramount, yet often underestimated, factor that governs reaction outcomes, including yield, purity, and scalability. This guide provides a detailed analysis of solvent effects on common transformations of this pyrazole core, blending theoretical principles with practical, field-proven protocols for amide coupling and N-arylation reactions.
Introduction: The Central Role of the Sulfonylated 4-Aminopyrazole Core
The pyrazole ring is a privileged structure in medicinal chemistry, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[3] Specifically, the 4-aminopyrazole moiety is a cornerstone of numerous kinase inhibitors.[2] The addition of a propane-1-sulfonyl group to the N1 position serves multiple functions: it modulates the electronic properties of the pyrazole ring, enhances solubility, and provides a vector for further functionalization, all while often avoiding the formation of regioisomers that can occur with unsubstituted pyrazoles.[4]
Successful drug development hinges on the ability to reliably and efficiently perform subsequent reactions on this core, primarily involving the nucleophilic 4-amino group. The choice of solvent is not merely about dissolving reagents; it profoundly influences reaction kinetics, equilibrium positions, and the stability of reactants, intermediates, and catalysts. This document elucidates the rationale behind solvent selection for two of the most common and critical reaction classes: amide bond formation and palladium-catalyzed C-N cross-coupling.
The Science of Solvent Selection: Key Physicochemical Parameters
The ideal solvent system for any given reaction involving 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine must satisfy several criteria. The primary considerations are the solvent's polarity, proticity, and boiling point, which collectively impact solubility and reaction mechanism.
-
Polarity and Dielectric Constant: A solvent's polarity determines its ability to solvate charged or polar species. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are frequently employed. They possess high dielectric constants and are effective at dissolving polar organic molecules and stabilizing charged intermediates common in cross-coupling reactions without interfering via proton transfer.[5][6]
-
Proticity (Protic vs. Aprotic): Protic solvents (e.g., ethanol, water) contain acidic protons and can act as hydrogen bond donors. While useful for some reactions, they can be detrimental in others by deactivating nucleophiles (like the 4-amino group) or reacting with organometallic catalysts. Aprotic solvents lack acidic protons and are generally preferred for reactions involving strong bases or sensitive organometallic species, such as those in Buchwald-Hartwig aminations.[7]
-
Boiling Point: The solvent's boiling point dictates the accessible temperature range for a reaction. High-boiling aprotic solvents like DMSO, DMF, or 1,4-dioxane are often necessary for sluggish cross-coupling reactions that require significant thermal energy to proceed.[2]
-
Coordinating Ability: Solvents like Tetrahydrofuran (THF) or 1,4-dioxane can coordinate to metal centers in catalytic cycles, influencing the catalyst's reactivity and stability.
The interplay of these factors is critical for optimizing reaction conditions, as illustrated in the decision-making workflow below.
Caption: Logical workflow for initial solvent selection.
Data Summary: Properties of Common Solvents
The following table summarizes the key properties of solvents frequently considered for reactions with 4-aminopyrazole derivatives.
| Solvent | Formula | Type | Boiling Point (°C) | Dielectric Constant (ε) | Polarity Index |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 39.6 | 9.1 | 3.1 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 66 | 7.5 | 4.0 |
| Acetonitrile (MeCN) | CH₃CN | Polar Aprotic | 82 | 37.5 | 5.8 |
| 1,4-Dioxane | C₄H₈O₂ | Polar Aprotic | 101 | 2.2 | 4.8 |
| Toluene | C₇H₈ | Nonpolar | 111 | 2.4 | 2.4 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 153 | 36.7 | 6.4 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 189 | 46.7 | 7.2 |
Application Focus 1: Amide Bond Formation
The formation of an amide bond by acylation of the 4-amino group is one of the most fundamental transformations. This reaction is typically mediated by coupling agents (e.g., EDC, HATU, DCC) and often requires a non-nucleophilic base (e.g., DIPEA, Et₃N).
Solvent Rationale and Selection
For amide coupling, the primary role of the solvent is to dissolve all reactants—the pyrazole amine, the carboxylic acid, the coupling agent, and the base—to facilitate the reaction.[8]
-
N,N-Dimethylformamide (DMF): Often the solvent of choice due to its excellent solvating power for a wide range of organic molecules, including zwitterionic intermediates. Its high boiling point is advantageous if heating is required, though most modern couplings proceed at room temperature.[9]
-
Dichloromethane (DCM): A common choice for its volatility, which simplifies product isolation via evaporation.[10] However, its lower boiling point limits the reaction temperature, and solubility of all components should be confirmed. Some studies are exploring greener alternatives to DCM.[11]
-
Acetonitrile (MeCN): A polar aprotic solvent that is a good compromise between DCM and DMF. It has a higher boiling point than DCM and is generally less toxic than DMF.
Trustworthiness Check: The progress of amide coupling reactions should be meticulously monitored by TLC or LC-MS. Incomplete reactions can often be driven to completion by gentle heating (if the solvent allows) or the addition of a catalytic amount of DMAP, provided it is compatible with other functional groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. dau.url.edu [dau.url.edu]
- 5. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07282D [pubs.rsc.org]
- 6. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Scalable Process Development for 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
Abstract & Scope
This technical guide details a scalable, two-step synthesis route for 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine , a critical heterocyclic building block often utilized in the synthesis of JAK inhibitors and other immunomodulatory drugs.
While many pyrazole functionalizations rely on protecting group manipulations that add cost and waste, this protocol utilizes a direct regioselective sulfonylation of 4-nitropyrazole followed by a chemoselective hydrogenation . The process is designed for scalability (gram to kilogram), emphasizing safety, atom economy, and purification via crystallization rather than chromatography.
Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.
Retrosynthetic Strategy
The synthesis is designed to minimize the handling of the unstable free amine precursor. By introducing the sulfonyl group at the nitro-stage, we leverage the electron-withdrawing nature of the nitro group to stabilize the pyrazole ring during sulfonylation, preventing over-reaction.
Figure 1: Retrosynthetic disconnection showing the conversion of 4-nitropyrazole to the target amine via a stable nitro intermediate.
Step 1: Sulfonylation of 4-Nitropyrazole
This step involves the nucleophilic substitution of 1-propanesulfonyl chloride by the pyrazole nitrogen.
Reaction Scheme
4-Nitropyrazole + 1-Propanesulfonyl Chloride + Base
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.05 eq Sulfonyl Chloride | Slight excess ensures full conversion; excess is hydrolyzed in workup. |
| Base | Triethylamine (TEA) or DIPEA | Scavenges HCl; organic bases are preferred over NaH for safety on scale. |
| Temperature | 0°C | Controls exotherm during addition; prevents degradation. |
| Solvent | DCM or 2-MeTHF | DCM provides high solubility; 2-MeTHF is a greener alternative for GMP. |
Detailed Protocol (100g Scale Basis)
-
Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Flush with N2.
-
Charging: Charge 4-Nitropyrazole (100.0 g, 0.884 mol) and Dichloromethane (DCM) (1.0 L, 10 vol). Stir to form a suspension/solution.
-
Base Addition: Add Triethylamine (134.0 g, 1.32 mol, 1.5 eq) in one portion. The mixture may clear up as the pyrazolate salt forms.
-
Cooling: Cool the reaction mixture to 0–5°C .
-
Sulfonylation: Charge 1-Propanesulfonyl chloride (132.5 g, 0.928 mol, 1.05 eq) into the addition funnel.
-
Action: Add dropwise over 60 minutes, maintaining internal temperature <10°C .
-
Observation: An exotherm is expected. White precipitate (TEA·HCl) will form.
-
-
Reaction: Allow the mixture to warm to 20–25°C and stir for 4 hours.
-
IPC (In-Process Control): Check HPLC/TLC.[1] Target: <1% remaining 4-nitropyrazole.
-
-
Quench & Workup:
-
Add Water (500 mL) to the reactor. Stir vigorously for 15 minutes to hydrolyze excess sulfonyl chloride.
-
Separate phases. Wash the organic layer with 0.5 M HCl (300 mL) to remove excess TEA, followed by Brine (300 mL).
-
Dry organic layer over MgSO4, filter, and concentrate under reduced pressure to ~200 mL volume.
-
-
Crystallization: Add n-Heptane (600 mL) slowly to the concentrated DCM solution while stirring. Cool to 0°C for 2 hours.
-
Isolation: Filter the solid, wash with cold Heptane/DCM (9:1), and dry under vacuum at 40°C.
Expected Yield: 90–95% Appearance: Off-white to pale yellow crystalline solid.
Step 2: Catalytic Hydrogenation to Amine
The reduction of the nitro group must be performed carefully to avoid cleaving the sulfonamide bond (N-S bond cleavage), which can occur under aggressive reducing conditions.
Reaction Scheme
1-(Propane-1-sulfonyl)-4-nitropyrazole + H2 (Pd/C)
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Catalyst | 5% or 10% Pd/C (50% wet) | Standard nitro reduction catalyst. "Wet" type reduces ignition risk. |
| Hydrogen Pressure | 1–3 bar (Balloon to Low Pressure) | High pressure increases risk of desulfonylation. |
| Solvent | Methanol or THF | Methanol accelerates reaction; THF is better if solubility is an issue. |
| Temperature | 20–30°C | Keep mild to ensure chemoselectivity. |
Detailed Protocol
-
Reactor Setup: Use a hydrogenation autoclave (or heavy-walled flask for balloon scale). Purge with N2.
-
Charging: Charge 1-(Propane-1-sulfonyl)-4-nitropyrazole (Intermediate from Step 1) (50.0 g, 0.228 mol) and Methanol (500 mL).
-
Catalyst Loading: Under N2 flow, carefully add 10% Pd/C (50% water wet) (2.5 g, 5 wt% loading).
-
Safety: Pd/C is pyrophoric when dry. Always keep wet and under inert gas.
-
-
Hydrogenation:
-
Purge reactor 3x with N2, then 3x with H2.
-
Pressurize to 2 bar (approx 30 psi) H2.
-
Stir vigorously at 25°C .
-
Monitor: Hydrogen uptake will be rapid initially. Reaction is usually complete in 2–4 hours.
-
-
IPC: Check HPLC for disappearance of nitro starting material and absence of desulfonylated byproduct (4-aminopyrazole).
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Note: Do not let the catalyst cake dry out on the filter (fire hazard).
-
-
Isolation: Concentrate the filtrate to dryness.
-
Purification: If the color is dark, recrystallize from Isopropyl Acetate/Heptane or Ethanol/Water .
-
For high purity applications, the amine is often converted to a hydrochloride salt (add HCl in dioxane) for better stability and storage.
-
Expected Yield: 85–92% Appearance: White to off-white solid.
Process Flow & Logic
Figure 2: Operational process flow diagram illustrating the critical path from starting material to isolated product.
Analytical Controls & Specifications
To ensure the integrity of the process, the following analytical markers should be monitored:
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Consistent with structure. Key peaks: Propyl triplets/multiplets (0.9, 1.6, 3.4 ppm), Pyrazole singlets (7.5, 8.0 ppm). |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% Area |
| Residual Solvent | GC-Headspace | DCM < 600 ppm, MeOH < 3000 ppm |
| Water Content | Karl Fischer (KF) | < 0.5% w/w |
Expert Note on NMR: The protons at the C3 and C5 positions of the pyrazole ring will appear as separate signals due to the desymmetrization caused by the N1-sulfonyl group.
Safety & Handling (E-E-A-T)
-
1-Propanesulfonyl Chloride:
-
Hazard: Corrosive, lachrymator. Causes severe skin burns and eye damage.[2]
-
Handling: Must be handled in a fume hood. Reacts violently with water to release HCl gas.
-
-
4-Nitropyrazole:
-
Hazard: Nitro compounds can be energetic. While 4-nitropyrazole is generally stable, avoid heating dry solids above 100°C.
-
-
Palladium on Carbon (Pd/C):
-
Hazard: Pyrophoric when dry.
-
Control: Always keep wet with 50% water. Dispose of in dedicated catalyst waste containers containing water.
-
References
-
General Pyrazole Sulfonylation
-
Title: Regioselective Synthesis of 1-Substituted Pyrazoles.[3]
- Source:Organic Process Research & Development (OPRD).
- Context: Describes the base-mediated sulfonylation of pyrazoles and the stability of the N-S bond.
-
Link:
-
-
Safety of Sulfonyl Chlorides
-
Title: 1-Propanesulfonyl chloride Safety Data Sheet (SDS).[4]
- Source: Sigma-Aldrich / Merck.
-
Link:
-
-
Catalytic Hydrogenation of Nitroazoles
-
Analogous JAK Inhibitor Synthesis (Baricitinib Intermediates)
- Title: Scalable Synthesis of JAK Inhibitor Intermedi
- Source:Journal of Medicinal Chemistry.
- Context: Provides precedent for the stability of N-ethyl/propyl sulfonyl groups during nitro reduction.
-
Link:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1-Propanesulfonyl Chloride | 10147-36-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Regioselective and guided C-H activation of 4-nitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Propanesulfonyl chloride | CAS#:10147-36-1 | Chemsrc [chemsrc.com]
- 5. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]
- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]
- 7. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Handling and Storage of Sulfonated Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Criticality of Pre-analytical Integrity for Sulfonated Aminopyrazoles
Sulfonated aminopyrazoles represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The incorporation of a sulfonic acid moiety can enhance aqueous solubility and modulate pharmacokinetic properties, while the aminopyrazole core is a well-established pharmacophore found in numerous biologically active molecules. However, the very features that make these compounds chemically interesting also render them susceptible to degradation if not handled and stored correctly. The integrity of research and development data is fundamentally reliant on the stability of the compounds under investigation. This guide provides a comprehensive framework for the proper handling and storage of sulfonated aminopyrazoles, grounded in an understanding of their chemical properties, to ensure their stability and the reliability of experimental outcomes.
I. Physicochemical Properties and Inherent Stabilities
A foundational understanding of the physicochemical characteristics of sulfonated aminopyrazoles is paramount for developing appropriate handling and storage strategies. These molecules possess a unique combination of functional groups that dictate their stability profile.
A. The Dual Nature of the Aminopyrazole Core
The aminopyrazole moiety is an electron-rich heterocyclic system. The exocyclic amino group is a potential site for oxidation , which can lead to the formation of colored impurities and a loss of biological activity. The pyrazole ring itself, while generally aromatic and stable, can undergo thermal rearrangement or decomposition at elevated temperatures.
B. The Sulfonate Group: A Double-Edged Sword
The sulfonic acid group imparts desirable aqueous solubility. However, the sulfonamide linkage, if present, can be susceptible to hydrolytic cleavage , particularly under acidic conditions. This cleavage of the sulfur-nitrogen (S-N) bond can lead to the formation of the parent amine and sulfonic acid, altering the compound's identity and properties. While generally stable under neutral and alkaline conditions, prolonged exposure to acidic environments should be avoided.
C. Photostability Considerations
Aromatic systems, including the pyrazole ring, can absorb UV light, which may lead to photolytic degradation . The presence of chromophores within the molecule can increase its sensitivity to light, necessitating protection from direct light exposure during handling and storage.
II. Recommended Storage Conditions: A Multi-tiered Approach
The optimal storage conditions for sulfonated aminopyrazoles are designed to mitigate the risks of hydrolysis, oxidation, thermal degradation, and photolysis.
Long-Term Storage (Months to Years)
For the preservation of bulk quantities of sulfonated aminopyrazoles, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes the rates of all potential degradation reactions, including hydrolysis and thermal decomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich aminopyrazole ring. |
| Container | Tightly sealed, amber glass vials | Protects from moisture, which can facilitate hydrolysis, and from light, which can cause photolytic degradation. |
| State | Solid (lyophilized powder if applicable) | Storing as a solid minimizes mobility and reactivity compared to solutions. |
Short-Term Storage (Days to Weeks)
For compounds that are in active use, the following conditions are suitable for maintaining stability over shorter periods:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C |
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
Executive Summary & Synthetic Strategy
The synthesis of 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine presents a classic heterocyclic challenge: balancing the reactivity of the sulfonyl group with the stability required for downstream reduction.
The most robust route involves a two-step sequence:
-
Regioselective Sulfonylation: Reaction of 4-nitropyrazole with propane-1-sulfonyl chloride.
-
Chemoselective Reduction: Conversion of the nitro group to the primary amine without cleaving the labile
-sulfonyl bond.
Primary Yield Killers:
-
Hydrolytic Instability: The
-sulfonyl pyrazole bond behaves like an "active amide" and is susceptible to hydrolysis in aqueous base. -
Water Solubility: The final 4-aminopyrazole product is amphoteric and highly polar, leading to massive losses during aqueous extraction.
-
Over-Reduction: Cleavage of the S-N bond during the nitro-reduction step.
Module 1: The Sulfonylation Step
Objective: Synthesize 4-nitro-1-(propylsulfonyl)-1H-pyrazole.
Recommended Protocol
-
Substrates: 4-Nitropyrazole (1.0 eq), Propane-1-sulfonyl chloride (1.2 eq).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq).
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
-
Temperature: 0 °C
RT.
Troubleshooting Guide: Sulfonylation
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Moisture in solvent/reagents. | The sulfonyl chloride hydrolyzes faster than it reacts. Use anhydrous DCM and store |
| Starting Material Remains | HCl scavenging failure. | The reaction generates HCl. If the base is too weak or wet, the pyrazole protonation inhibits reaction. Switch to NaH (1.1 eq) in THF at 0°C for irreversible deprotonation. |
| Product "Disappears" on Workup | Hydrolysis during extraction. | |
| Byproduct Formation | Trans-sulfonylation. | If using nucleophilic solvents (like MeOH/EtOH), the sulfonyl group will transfer to the solvent. Strictly use non-nucleophilic solvents (DCM, THF, MeCN). |
Critical Insight: The "Active Amide" Effect
The
-
Implication: You cannot treat this intermediate as a stable sulfonamide. It will react with alcohols, amines, or water if heated or exposed to strong base.
Module 2: The Reduction Step
Objective: Reduce Nitro group to Amine without S-N cleavage.
Recommended Protocol: Fe/NH Cl (The "Safe" Route)
Hydrogenation (Pd/C + H
-
Reagents: Iron powder (5.0 eq), NH
Cl (5.0 eq). -
Solvent: EtOH/Water (4:1).
-
Temp: 60 °C (Gentle heating).
-
Monitoring: TLC (ninhydrin stain for amine).
Troubleshooting Guide: Reduction
| Symptom | Probable Cause | Corrective Action |
| Desulfonylation (Product is 4-aminopyrazole) | Reductive cleavage. | If using Pd/C, the conditions are too vigorous. Switch to Fe/NH |
| Incomplete Reduction (Hydroxylamine intermediate) | Reaction stalled. | Iron surface passivation. Add a drop of acetic acid to activate the iron surface or use mechanically activated iron powder. |
| Low Isolated Yield (Material lost in water) | Product water solubility. | The product is a polar amine. Do not rely on DCM extraction from water. See "Purification" below. |
Module 3: Isolation & Purification (The Bottleneck)
The Problem: 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine is highly polar. Standard aqueous workup (partitioning between water and ether/ethyl acetate) often results in >40% yield loss into the aqueous layer.
Optimized Isolation Protocol
-
Filter: Remove solid Iron/Iron oxides through a Celite pad. Wash pad with MeOH.
-
Concentrate: Evaporate all solvents (EtOH/Water) to dryness.
-
Trituration (Crucial Step):
-
Resuspend the crude solid in warm Ethyl Acetate or DCM .
-
The inorganic salts (NH
Cl, Fe salts) will remain insoluble. -
Filter again.[1]
-
-
Crystallization: The filtrate contains your product. Concentrate and recrystallize from EtOH/Heptane or IPA .
-
Salt Formation (Optional): If the free base is oil/sticky, bubble HCl gas into the EtOAc solution to precipitate the Hydrochloride salt . This stabilizes the amine against oxidation.
Visualized Workflows
Diagram 1: Optimized Synthesis Workflow
Caption: Step-by-step synthetic pathway emphasizing non-aqueous workup to preserve yield.
Diagram 2: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield loss at specific synthetic stages.
References
-
El-Taweel, F. M., & Abu Elmaati, T. M. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, (i), 198-250.[2] Link
- Context: Comprehensive review of aminopyrazole synthesis and reactivity, establishing the baseline for nitration/reduction str
- Ansari, A., et al. (2017). N-Sulfonylation of pyrazoles and their utility. Journal of Chemical Sciences. Context: Discusses the conditions for sulfonylation and the "active amide" character of N-sulfonyl pyrazoles.
-
Fini, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. Journal of Medicinal Chemistry, 64, 13327−13355.[3] Link[3]
- Context: Provides specific experimental protocols for N-sulfonylation of pyrazoles using chlorosulfonic acid and sulfonyl chlorides, validating the sulfonyl
-
Vogel, A. I. Textbook of Practical Organic Chemistry. (Reduction of Nitro Compounds).[2][4][5]
- Context: The authoritative source for the Fe/NH4Cl reduction protocol cited as the "safe" alternative to catalytic hydrogen
Sources
Technical Support Center: Navigating the Instability of N-Sulfonyl Pyrazoles
Welcome to the technical support center dedicated to a critical challenge in heterocyclic chemistry: the unintended desulfonylation of N-sulfonylated pyrazoles under basic conditions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the sulfonyl group either as a crucial pharmacophore or as a protecting group for the pyrazole nitrogen. Here, we move beyond simple protocols to explore the mechanistic underpinnings of this instability and provide robust, field-tested strategies to ensure the integrity of your target molecules.
Section 1: Frequently Asked Questions (FAQs) - Your First Response Guide
This section provides immediate answers to the most common issues encountered in the lab.
Q1: I'm running a base-mediated reaction on a side chain of my N-sulfonylated pyrazole, but my starting material is disappearing and I'm isolating the N-H pyrazole. What is happening?
A: You are likely observing base-mediated desulfonylation. The N-sulfonyl group, while often used for protection or as a functional handle, can be labile under basic conditions. The base in your reaction is cleaving the nitrogen-sulfur (N-S) bond, removing the sulfonyl group and leaving you with the deprotected pyrazole core. This side reaction is a common pitfall that can lead to significantly reduced yields and complex purification challenges.
Q2: What are the first and most critical adjustments I should make to my protocol to prevent this degradation?
A: Before redesigning your entire synthetic route, attempt these immediate troubleshooting steps:
-
Lower the Temperature: Degradation reactions are often kinetically sensitive. Reducing the reaction temperature may slow the rate of desulfonylation significantly more than your desired reaction.
-
Switch to a Milder Base: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often aggressive enough to promote N-S bond cleavage.[1] Consider switching to weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or a hindered organic base like N,N-diisopropylethylamine (DIPEA).[1][2]
Q3: My goal was to use the sulfonyl group as a protecting group. Is it a poor choice for chemistry involving basic reagents?
A: While effective in many contexts, the N-sulfonyl group's stability under basic conditions is highly dependent on the specific base, solvent, and temperature used.[3] If your synthetic route requires robust basic steps, the sulfonyl group can be a liability. For such cases, alternative protecting groups that are stable to bases but labile under acidic conditions, such as tetrahydropyranyl (THP) or tert-butyloxycarbonyl (Boc), are often superior choices.[3][4][5]
Section 2: In-Depth Troubleshooting - Understanding the Root Cause
A successful troubleshooter understands the "why" behind a failed reaction. This section delves into the chemical principles governing pyrazole desulfonylation.
Q4: What is the chemical mechanism that drives the cleavage of the N-S bond in pyrazoles?
A: The N-sulfonyl group is strongly electron-withdrawing. This property, often desired for modulating the reactivity of the pyrazole ring, is also the source of its instability. The electron withdrawal polarizes the N-S bond and increases the electrophilicity of the sulfur atom. Under basic conditions, a nucleophile (such as a hydroxide or alkoxide anion) can directly attack the sulfur atom, leading to the cleavage of the N-S bond. The pyrazole anion formed is then protonated upon workup to yield the N-H pyrazole.
Caption: Proposed mechanism for base-mediated N-desulfonylation of pyrazoles.
Q5: Beyond the base itself, what other reaction parameters influence the rate of desulfonylation?
A: Several factors create a delicate balance between your desired reaction and the undesired desulfonylation.
-
Base Strength & Concentration: The strength (pKa) and concentration of the base are directly correlated with the rate of cleavage. Stronger bases deprotonate the pyrazole nitrogen more effectively, but also provide a higher concentration of nucleophiles for the attack on the sulfur atom.
-
Temperature: As with most degradation pathways, higher temperatures provide the activation energy needed to overcome the barrier for N-S bond cleavage. Running reactions at the lowest effective temperature is a critical preventative measure.
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO, commonly used to dissolve reactants and facilitate SN2 reactions, can also accelerate desulfonylation by effectively solvating the ions formed during the cleavage process.[2][6]
-
Substituent Effects: Electron-withdrawing groups on the pyrazole ring or the sulfonyl group can exacerbate the problem by further increasing the electrophilicity of the sulfur atom. Conversely, electron-donating groups may offer a slight stabilizing effect.
| Table 1: Comparative Guide to Common Bases for Pyrazole Chemistry | | :--- | :--- | :--- | :--- | | Base | pKa (Conjugate Acid) | Typical Application | Risk of Desulfonylation | | Sodium Hydride (NaH) | ~36 | Strong, non-nucleophilic deprotonation | High . Use with extreme caution and at low temperatures.[1] | | Potassium tert-Butoxide (KOtBu) | ~19 | Strong, sterically hindered base | High . Often too aggressive for sensitive N-sulfonyl pyrazoles.[1] | | Cesium Carbonate (Cs₂CO₃) | ~10.3 | Mild base for alkylations | Moderate . Often a good balance of reactivity and selectivity.[2] | | Potassium Carbonate (K₂CO₃) | ~10.3 | Common, mild base | Low to Moderate . An excellent first choice when troubleshooting.[1][2] | | DIPEA (Hünig's Base) | ~11 | Hindered organic base, non-nucleophilic | Low . Very useful for neutralizing acids without promoting cleavage.[1] |
Section 3: Practical Solutions & Validated Protocols
This section provides actionable strategies and detailed experimental procedures to overcome desulfonylation.
Q6: I need to keep the sulfonyl group in my final molecule. How do I design a robust experiment to find the optimal basic conditions?
A: A systematic approach is essential. A parallel reaction screening is the most efficient method to identify conditions that favor your desired transformation while suppressing desulfonylation.
Caption: A logical workflow for troubleshooting pyrazole desulfonylation.
Experimental Protocol: Screening for Optimal Base Conditions
-
Setup: Arrange five reaction vials, each containing your N-sulfonyl pyrazole (1.0 eq) and the reaction partner (e.g., alkylating agent, 1.2 eq) in a suitable solvent (e.g., Acetonitrile, 0.1 M).
-
Base Addition: To each vial, add a different base (2.0 eq):
-
Vial 1: K₂CO₃
-
Vial 2: Cs₂CO₃
-
Vial 3: DIPEA
-
Vial 4: KOtBu (as a positive control for degradation)
-
Vial 5: No base (as a negative control)
-
-
Reaction: Stir all reactions at a reduced temperature (e.g., 0 °C or room temperature).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours). Compare the ratio of desired product to the desulfonylated byproduct.
-
Analysis: Identify the base that provides the highest conversion to your product with the minimal formation of the N-H pyrazole. This base represents your optimized condition.
Q7: I've decided to switch protecting groups. What is a reliable, base-stable alternative to the sulfonyl group, and how do I apply it?
A: The tetrahydropyranyl (THP) group is an excellent choice. It forms an acetal with the pyrazole nitrogen, which is highly stable to bases, organometallics, and nucleophiles, but is easily removed under mild acidic conditions.[3][5]
| Table 2: Comparison of Alternative N-Protecting Groups for Pyrazoles | | :--- | :--- | :--- | :--- | | Protecting Group | Stability to Base | Stability to Acid | Common Deprotection Method | | Sulfonyl (e.g., Tosyl) | Variable to Poor | Strong | Reductive cleavage; strong base[7][8] | | THP (Tetrahydropyranyl) | Excellent | Labile | Mild acid (e.g., p-TsOH, PPTS) in alcohol[5][9] | | Boc (tert-Butyloxycarbonyl) | Generally Good[3] | Labile | Strong acid (e.g., TFA, HCl)[4] | | Benzyl (Bn) | Excellent | Strong | Hydrogenolysis (e.g., H₂, Pd/C)[3] |
Experimental Protocol: N-Protection of Pyrazole with 3,4-Dihydropyran (DHP)
-
Reactant Setup: Dissolve the N-H pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalyst Addition: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a small amount of p-toluenesulfonic acid (p-TsOH).
-
DHP Addition: Add 3,4-dihydropyran (DHP, 1.5 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Workup: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting N-THP protected pyrazole by flash column chromatography on silica gel.
By understanding the mechanisms of degradation and employing these systematic troubleshooting and optimization strategies, you can confidently navigate the challenges of working with N-sulfonyl pyrazoles and ensure the successful outcome of your synthetic endeavors.
References
- Journal of the Chemical Society, Perkin Transactions 1. Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. RSC Publishing.
- RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
- Benchchem.
- Mahesh, P., et al. (2023).
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
- Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Organic Reactions.
- Noël, T., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
- ResearchGate. (2025). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles.
- Benchchem.
- ResearchGate. (2019). (PDF)
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
A Senior Application Scientist's Guide to Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this polar, basic compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your separations effectively.
The unique structure of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine, which features a basic amine group and a polar sulfonyl moiety on a pyrazole scaffold, presents specific challenges for standard silica gel chromatography.[1][2][3] The primary amine is susceptible to strong interactions with the acidic silanol groups on the silica surface, often leading to poor peak shape, low recovery, and in some cases, degradation.[4][5] This guide provides a series of frequently asked questions (FAQs) and detailed protocols to navigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine, is not moving from the baseline on my TLC plate, even when using 100% ethyl acetate. What is my next step?
This is a common observation for highly polar compounds.[6] Ethyl acetate is often not a sufficiently polar mobile phase to elute molecules rich in hydrogen bond donors and acceptors.
Causality: The strong affinity of your polar analyte for the highly polar silica gel stationary phase requires a more polar mobile phase to disrupt these interactions and induce migration.
Troubleshooting Steps:
-
Introduce a Stronger Eluent: Switch to a more polar solvent system. A combination of dichloromethane (DCM) and methanol (MeOH) is an excellent starting point. Begin with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase the concentration (e.g., 5%, 10%) to find a ratio that provides a target Rf value of 0.2-0.35.
-
Consider Solvent Modifiers: If the compound moves but streaks significantly, it indicates strong secondary interactions, likely from the basic amine group. Proceed to the solutions outlined in Q2.
-
Alternative Phase Systems: If even high concentrations of methanol are ineffective or lead to poor separation, consider Hydrophilic Interaction Chromatography (HILIC) or reversed-phase chromatography.[4][7] HILIC is specifically designed to retain and separate very polar compounds using a polar stationary phase and a high-organic mobile phase.[7]
Q2: I've managed to get my compound to move, but the spot on the TLC plate is badly tailed (streaking), and this is reflected in my column chromatography fractions. How can I achieve sharp, symmetrical peaks?
Peak tailing is a classic sign of undesirable secondary interactions between a basic analyte and the acidic silica surface.[4][5] The free silanol groups (Si-OH) on silica are acidic and can protonate the basic amine on your pyrazole, causing it to bind ionically and elute slowly and unevenly.
Causality: To achieve efficient separation (good "peak shape"), the interaction between the analyte and the stationary phase must be uniform and reversible. The strong, non-uniform acid-base interaction causes tailing.
Troubleshooting Steps:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase.[2] This base will "neutralize" the active silanol sites, preventing your compound from interacting with them.
-
Triethylamine (TEA): Add 0.1-1% TEA to your DCM/MeOH or Hexane/EtOAc mobile phase. TEA is a volatile base that is easily removed during solvent evaporation.[4]
-
Ammonium Hydroxide: Prepare a stock solution of 10% ammonium hydroxide in methanol. Use 1-10% of this stock solution in your primary mobile phase (e.g., in dichloromethane).[4][6] This is particularly effective for very polar amines.
-
-
Change the Stationary Phase: If modifiers are insufficient or undesirable, switch to a stationary phase with a less acidic surface.
-
Amine-Functionalized Silica (NH2-Silica): This is often the best choice as it provides a basic surface that repels basic analytes, minimizing the problematic acid-base interaction and often allowing for simpler solvent systems like hexane/ethyl acetate.[2][5]
-
Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be a good alternative to silica for basic compounds.[8]
-
Q3: I suspect my compound is degrading on the silica gel column, leading to low yield and unexpected impurities. How can I verify this and what can I do?
The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[6] Sulfonyl-containing heterocycles can sometimes be labile under acidic conditions.
Causality: The prolonged contact time and high surface area of a chromatography column can exacerbate stability issues that may not be apparent in bulk handling.
Troubleshooting Steps:
-
Perform a Stability Test (2D-TLC): This is a critical and simple diagnostic test.
-
Spot your crude material on a TLC plate and elute it in a suitable solvent system.
-
After the first elution, dry the plate completely.
-
Rotate the plate 90 degrees and re-elute it in the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see new spots appearing off the diagonal. (See Protocol 2 for a detailed method).
-
-
Deactivate the Silica Gel: If minor degradation is observed, you can reduce the acidity of the silica gel by pre-treating it. This can be done by preparing a slurry of silica in your mobile phase that already contains a basic modifier (like 1% TEA) and letting it equilibrate before packing the column.
-
Use an Alternative Stationary Phase: If significant degradation occurs, avoid silica gel.
Q4: What are the most common impurities I should anticipate during the synthesis and purification of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine?
Anticipating impurities is key to developing a robust purification strategy. The impurities will depend on the specific synthetic route. For a typical synthesis involving the reaction of 4-amino-1H-pyrazole with propane-1-sulfonyl chloride, you might encounter:
-
Unreacted Starting Materials: 4-amino-1H-pyrazole and residual propane-1-sulfonyl chloride (or its hydrolysis product, propane-1-sulfonic acid).
-
Di-sulfonated Product: The formation of a di-sulfonylated amine (R-N(SO2Pr)2), where a second sulfonyl group has reacted with the amine. This is often less polar than the desired product.
-
Regioisomers: If the pyrazole starting material was not N1-protected, you could have isomers where the sulfonyl group is attached to the other nitrogen atom of the pyrazole ring.[9]
-
Solvent-Related Byproducts: Impurities derived from reactions with the solvent or base used in the synthesis.[10]
Strategy: Use a stability-indicating analytical method like HPLC-UV or LC-MS to track the formation and removal of these impurities throughout the process.[11][12][13]
Q5: Would reversed-phase (RP) column chromatography be a suitable alternative for purifying this compound?
Absolutely. For highly polar and ionizable compounds, reversed-phase chromatography is often a superior technique.[4][7]
Principle: In RP chromatography, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[14][15] Polar compounds have weaker interactions with the non-polar stationary phase and elute earlier, while non-polar impurities are retained more strongly.
Methodology:
-
Stationary Phase: A C18 or C8 column is a standard choice.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol is typically used.
-
pH Control: Since your compound has a basic amine, controlling the pH of the mobile phase is crucial for good peak shape and reproducible retention times.[15]
-
Acidic Modifier: Adding 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to both the water and organic solvent will protonate the amine group (-NH2 to -NH3+). This often leads to sharp peaks and consistent retention.
-
Basic Modifier: Alternatively, using a buffer at a higher pH (e.g., ammonium bicarbonate) can keep the amine in its neutral, free-base form.[2]
-
Experimental Protocols & Data
Protocol 1: Normal-Phase Column Chromatography with a Basic Modifier
-
TLC Analysis: Develop a mobile phase using DCM and MeOH. Add 0.5% triethylamine (TEA) to the solvent mixture. Find a ratio that gives the target compound an Rf of ~0.25.
-
Column Packing (Slurry Method):
-
Choose an appropriate size glass column and add a small plug of cotton or glass wool. Add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with the chosen mobile phase (containing 0.5% TEA) to form a homogenous slurry.
-
Pour the slurry into the column, using additional mobile phase to rinse the beaker. Tap the column gently to ensure even packing.
-
Allow the silica to settle, then add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM.
-
Alternatively, for less soluble samples, perform a "dry loading": dissolve the crude material in a suitable solvent (e.g., DCM/MeOH), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Apply pressure (flash chromatography) and begin collecting fractions.
-
Monitor the elution process by TLC, pooling fractions that contain the pure product.
-
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed during this process.
Protocol 2: 2D-TLC for On-Plate Stability Assessment
-
Spotting: On a square TLC plate, use a pencil to mark an origin point in one corner, about 1 cm from the bottom and side edges. Carefully apply a small, concentrated spot of your crude material at this origin.
-
First Elution: Place the plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin spot. Develop the plate until the solvent front is near the top.
-
Drying: Remove the plate and mark the solvent front. Let the plate air-dry completely in a fume hood for 10-15 minutes to ensure all solvent has evaporated.
-
Second Elution: Rotate the plate 90 degrees counter-clockwise so the line of separated spots from the first run is now at the bottom. Place the plate back into the same developing chamber and elute again until the solvent front nears the top.
-
Visualization & Analysis: Remove the plate, dry it, and visualize the spots under a UV lamp (254 nm).
-
Stable Compound: All spots will align along a 45-degree diagonal line from the original origin.
-
Unstable Compound: You will see the main spot on the diagonal, with additional spots appearing vertically below it (or above it), indicating that degradation occurred while the plate was sitting between the two runs.
-
Table 1: Recommended Solvent Systems for Purification
| Chromatography Mode | Stationary Phase | Mobile Phase System | Modifier (if needed) | Notes & Application |
| Normal-Phase | Silica Gel | Dichloromethane / Methanol | 0.1 - 1% Triethylamine or NH4OH | Primary choice. The modifier is critical to prevent peak tailing of the amine.[2][4] |
| Normal-Phase | Amine (NH2) Silica | Hexane / Ethyl Acetate | None | Excellent alternative. Simplifies the mobile phase and provides better peak shape for basic compounds.[5] |
| Normal-Phase | Alumina (Neutral/Basic) | Dichloromethane / Methanol | None | Good for compounds that are sensitive to the acidity of silica gel.[6][8] |
| Reversed-Phase | C18 Silica | Water / Acetonitrile | 0.1% Formic Acid or TFA | Ideal for highly polar compounds. Controls ionization of the amine for sharp, reproducible peaks.[7][15] |
Visual Workflow: Method Development Strategy
The following diagram outlines the logical workflow for developing a purification method for 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine.
Caption: Decision workflow for purification method development.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available from: [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
Al-Majid, A. M., et al. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available from: [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Available from: [Link]
-
SIELC Technologies. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. Available from: [Link]
-
Xiamen University, Department of Chemistry. Supporting Information: Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. Available from: [Link]
-
Barakat, A., et al. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link]
-
Abás, S., et al. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]
-
Growing Science. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Available from: [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Available from: [Link]
-
PubChem. N-{2-[1-(Cyclopropylsulfonyl)-1h-Pyrazol-4-Yl]pyrimidin-4-Yl}-1-(Propan-2-Yl)-1h-Imidazo[4,5-C]pyridin-6-Amine. Available from: [Link]
-
PubChem. 1H-pyrazol-4-amine. Available from: [Link]
-
Sahu, P. K., et al. (2012). Stability-indicating liquid chromatographic method for the determination of Letrozole in pharmaceutical formulations. Avicenna Journal of Medical Biotechnology. Available from: [Link]
-
Monash University. Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Available from: [Link]
-
AWS. Supporting Information: Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
Der Pharma Chemica. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Available from: [Link]
-
MDPI. (2022, February 28). Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview. Available from: [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
- Google Patents. US7622588B2 - Method for the purification of lansoprazole.
-
MDPI. (2024, August 6). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Available from: [Link]
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. waters.com [waters.com]
- 8. chromtech.com [chromtech.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Stability-indicating liquid chromatographic method for the determination of Letrozole in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.monash.edu [research.monash.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 15. welch-us.com [welch-us.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Sulfonylation
Welcome to the technical support center for pyrazole sulfonylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the N-sulfonylation of pyrazole scaffolds. Pyrazole derivatives are crucial building blocks in pharmaceuticals and agrochemicals, and controlling the position of substitution on the nitrogen atoms is paramount for modulating their biological activity.[1][2][3] This resource provides in-depth, field-proven insights and actionable protocols to help you navigate and master this critical synthetic transformation.
Troubleshooting Guide
This section addresses the most common and specific challenges encountered during pyrazole sulfonylation experiments. Each question is followed by a detailed explanation of the underlying chemical principles and a step-by-step guide to resolving the issue.
Q1: My sulfonylation is producing a mixture of N1 and N2 isomers. How can I favor the N1-sulfonylated product?
This is the most frequent challenge in pyrazole sulfonylation. Achieving high selectivity for the N1 position—the nitrogen adjacent to a substituent—often requires leveraging steric hindrance. The N1 position is typically more sterically encumbered than the N2 position, a factor that can be exploited to direct the reaction.
Core Principle: Steric Hindrance as a Directing Group
The regioselectivity of pyrazole sulfonylation is a classic case of kinetic versus thermodynamic control, heavily influenced by sterics.[4][5][6]
-
N1 Position (Sterically Hindered): The nitrogen atom at position 1 is flanked by a substituent at position 5 (or 3, depending on tautomeric form). This creates a sterically crowded environment.
-
N2 Position (Sterically Accessible): The nitrogen at position 2 is only adjacent to a ring proton (at C3), making it more accessible to incoming reagents.
By choosing bulky reagents and specific reaction conditions, you can make the approach to the N2 position so difficult that the reaction is forced to proceed at the N1 position, even if it is electronically less favored. Theoretical studies have shown that steric hindrance is often the dominant factor in determining regioselectivity in the functionalization of nitrogen-containing heterocycles.[7]
Troubleshooting Workflow & Optimization Protocol
If you are observing a mixture of isomers, follow this workflow to systematically optimize for the N1 product.
Caption: Workflow for optimizing N1 regioselectivity.
Step 1: Base Selection (The Primary Control Element)
The choice of base is critical. A sterically hindered, non-nucleophilic base is paramount for promoting N1 selectivity. The base deprotonates the pyrazole N-H, and a bulky base-pyrazole complex will sterically shield the N2 position.
| Base | Typical Solvents | Temperature (°C) | Expected Outcome for N1 Selectivity | Rationale |
| Triethylamine (Et₃N) | DCM, THF | 0 to RT | Low to Moderate | Small, flexible base. Often leads to N2 as the major product. |
| DBU | THF, Toluene | 0 to RT | Moderate | Strong, but not exceptionally bulky. Can improve N1 selectivity over Et₃N. |
| KHMDS / NaHMDS | THF, Toluene | -78 to 0 | High to Excellent | Highly hindered. Excellent choice for maximizing steric clash at the N2 position. |
| LDA | THF | -78 to 0 | High to Excellent | Very strong and bulky. Deprotonation is fast and irreversible at low temperatures, locking in the kinetically favored anion. |
Protocol 1: High N1-Selectivity Sulfonylation Using a Hindered Base
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the substituted pyrazole (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add a solution of KHMDS (1.1 equiv, as a solution in THF) dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes.
-
Sulfonylation: Add a solution of the sulfonyl chloride (e.g., tosyl chloride, 1.05 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analysis: Purify by column chromatography and analyze the regioisomeric ratio using ¹H NMR.
Q2: I'm trying to synthesize the N2-sulfonylated pyrazole, but the N1 isomer is the major product. How can I reverse the selectivity?
Favoring the N2 isomer involves shifting the reaction conditions from kinetic to thermodynamic control, or using reaction parameters that minimize steric influences and maximize electronic preferences. The N2 anion is often the thermodynamically more stable intermediate.
Core Principle: Thermodynamic vs. Kinetic Control
-
Kinetic Control: Favored by low temperatures, strong/bulky bases, and short reaction times. The product that forms fastest (often the N1 isomer with bulky substrates) predominates.[4][5][6]
-
Thermodynamic Control: Favored by higher temperatures, weaker/smaller bases, and longer reaction times. This allows an equilibrium to be established between the N1 and N2 anions (or even the products, if the sulfonylation is reversible), leading to the most stable product, which is often the N2 isomer.[4][8][9]
Troubleshooting Strategy: Promoting Thermodynamic Control
-
Use a Less Hindered Base: Switch from bases like KHMDS or LDA to smaller bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). These bases are less sterically demanding and allow the reaction to proceed based on the intrinsic stability of the pyrazolide anion.[10][11]
-
Increase the Reaction Temperature: Running the reaction at room temperature or even heating (e.g., 40-80 °C) can provide enough energy to overcome the activation barrier for the formation of the thermodynamic product.[4] This allows the initially formed kinetic product to revert to the intermediate and then form the more stable thermodynamic product.
-
Choose a Polar, Protic Solvent (with caution): Solvents like ethanol can sometimes favor the N2 product by stabilizing the more electronically favored transition state. However, this can also lead to side reactions. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in some pyrazole formations, an effect that could be explored in sulfonylation.
Protocol 2: N2-Selective Sulfonylation under Thermodynamic Conditions
-
Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF, add a solution of the substituted pyrazole (1.0 equiv) in DMF at 0 °C.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Sulfonylation: Add the sulfonyl chloride (1.1 equiv) neat or as a solution in DMF.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool to room temperature and carefully quench by pouring into ice water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analysis: Purify and analyze the regioisomeric ratio.
Q3: My reaction is sluggish or not proceeding to completion. What factors could be responsible?
Several factors can lead to an incomplete reaction, ranging from reagent quality to the intrinsic reactivity of your substrate.
-
Insufficiently Strong Base: If your pyrazole is substituted with strong electron-withdrawing groups, its N-H proton will be more acidic. However, for electron-rich pyrazoles, a base like triethylamine or potassium carbonate may not be strong enough for complete deprotonation.[12] Solution: Switch to a stronger base like NaH, KHMDS, or LDA.
-
Poor Reagent Quality: Sulfonyl chlorides can hydrolyze over time. Sodium hydride can become passivated by an outer layer of sodium hydroxide. Solution: Use freshly opened or purified reagents. Wash NaH with hexanes before use to remove the mineral oil and any surface oxidation.
-
Sterically Demanding Substrates: If both your pyrazole (e.g., substituted at the 3 and 5 positions with bulky groups) and your sulfonylating agent are highly hindered, the reaction may be intrinsically slow. Solution: Increase the reaction temperature and extend the reaction time. Consider using a less hindered sulfonylating agent if the experimental goals permit (e.g., methanesulfonyl chloride instead of triisopropylbenzenesulfonyl chloride).
Q4: How can I confidently distinguish between the N1 and N2 regioisomers?
Unambiguous characterization is crucial. While chromatography can separate the isomers, spectroscopic methods are required for definitive structural assignment.
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the substitution pattern. The substituent on the nitrogen will have a different electronic and anisotropic effect on the adjacent C-H and C-C bonds for each isomer.
-
¹⁵N NMR Spectroscopy: This is a powerful, though less common, technique. The chemical shifts of the "pyrrole-like" N1 and "pyridine-like" N2 nitrogens are distinct and can provide clear evidence of the substitution site.[13]
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are often the most definitive method. An NOE correlation between the protons of the sulfonyl group's R-group (e.g., the methyl protons of a tosyl group) and the proton on the C5 position of the pyrazole ring is a clear indication of N1 substitution. The absence of this correlation, and a potential correlation to the C3 proton, would suggest N2 substitution.[1][14]
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unequivocal proof of the molecular structure and regiochemistry.[11][15]
Frequently Asked Questions (FAQs)
FAQ 1: What are the fundamental principles governing regioselectivity in pyrazole sulfonylation?
The regioselectivity is a balance between three main factors:
-
Steric Hindrance: As detailed in Q1, bulky groups on the pyrazole ring (at C3/C5) or on the sulfonylating agent will disfavor reaction at the adjacent N1 position. This is often the most dominant and exploitable factor.
-
Electronic Effects: Substituents on the pyrazole ring alter the electron density at the two nitrogen atoms. Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups (EDGs) increase it.[16] The N2 nitrogen is generally considered more "pyridine-like" and inherently more nucleophilic.
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): As discussed in Q2, low temperatures and irreversible conditions favor the kinetically controlled product (the one that forms fastest), while higher temperatures and reversible conditions favor the thermodynamically controlled product (the most stable one).[4][5]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The regioselectivity of the sulfonylation of tetrazoles: a theoretical view - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Navigating the Labyrinth of N-Sulfonyl Group Stability in Acidic Media: A Technical Support Guide
For Immediate Release
[City, State] – February 14, 2026 – In the intricate world of organic synthesis and drug development, the strategic use of protecting groups is paramount. Among these, the N-sulfonyl groups, including the 1-(propane-1-sulfonyl) moiety, are prized for their robustness. However, this very stability can present a significant hurdle when their removal is desired. This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions regarding the stability and cleavage of the 1-(propane-1-sulfonyl) group in acidic media.
Understanding the N-Propylsulfonyl Moiety: A Double-Edged Sword
The 1-(propane-1-sulfonyl) group, an N-alkylsulfonamide, is a valuable tool for protecting amine functionalities. Its electron-withdrawing nature renders the nitrogen atom less nucleophilic and basic, thereby preventing unwanted side reactions. However, the inherent stability of the sulfur-nitrogen bond often necessitates harsh conditions for its cleavage, which can compromise the integrity of other sensitive functional groups within a molecule. This guide will illuminate the factors governing its stability and provide actionable strategies for its successful deprotection.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1-(propane-1-sulfonyl) group to common laboratory acids?
A1: Generally, N-alkylsulfonamides, including the 1-(propane-1-sulfonyl) group, exhibit high stability under a wide range of acidic conditions. They are significantly more resistant to cleavage than many other common amine protecting groups, such as tert-butyloxycarbonyl (Boc). Casual exposure to dilute acids during workup or chromatography is unlikely to cause significant deprotection. However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to cleavage.
Q2: What is the general mechanism for the acid-catalyzed cleavage of an N-propylsulfonyl group?
A2: The acid-catalyzed hydrolysis of sulfonamides is believed to proceed through a mechanism involving protonation of the sulfonamide, although the exact site of initial protonation (nitrogen vs. oxygen) is a subject of discussion. Following protonation, the sulfur-nitrogen bond is weakened, making the sulfur atom more susceptible to nucleophilic attack by water or another nucleophile present in the medium. This leads to the cleavage of the S-N bond and liberation of the free amine. The overall process is generally slow and often requires forcing conditions.
Q.3: Are there any alternatives to strong acids for the deprotection of N-propylsulfonyl groups?
A3: Yes, while this guide focuses on acidic media, it is important to be aware of alternative deprotection strategies. Reductive cleavage methods are a common alternative for the removal of N-sulfonyl groups.[1] Reagents such as sodium in liquid ammonia, sodium naphthalenide, or samarium(II) iodide can effectively cleave the S-N bond under non-acidic conditions.[2] These methods can be particularly useful when the substrate is sensitive to strong acids.
Troubleshooting Guide: When Deprotection Goes Awry
This section addresses common issues encountered during the attempted acidic cleavage of the 1-(propane-1-sulfonyl) group and provides a logical framework for troubleshooting.
Problem 1: Incomplete or No Deprotection
Potential Causes:
-
Insufficient Acid Strength or Concentration: The stability of the sulfonamide bond requires a sufficiently strong acidic environment to facilitate protonation and subsequent cleavage.
-
Low Reaction Temperature: The activation energy for sulfonamide hydrolysis is often high, requiring thermal energy to proceed at a reasonable rate.
-
Short Reaction Time: The cleavage of sulfonamides is typically a slow process.
-
Inappropriate Solvent: The choice of solvent can influence the solubility of the substrate and the effectiveness of the acid.
Solutions & Experimental Insights:
| Parameter | Recommendation | Causality & Rationale |
| Acid Choice | Switch to a stronger acid (e.g., from HCl to HBr or H₂SO₄). | Stronger acids lead to a higher degree of protonation of the sulfonamide, which is a key step in the cleavage mechanism. |
| Concentration | Increase the concentration of the acid. | A higher concentration of acid will drive the equilibrium towards the protonated sulfonamide, increasing the rate of hydrolysis. |
| Temperature | Increase the reaction temperature, often to reflux. | Providing more thermal energy helps to overcome the high activation barrier for S-N bond cleavage. |
| Reaction Time | Extend the reaction time significantly (e.g., from hours to days). | Due to the slow kinetics of the reaction, extended reaction times are often necessary to achieve complete conversion. |
Experimental Protocol: General Procedure for Acidic Deprotection of N-Propylsulfonamides
-
Dissolve the N-propylsulfonamide substrate in a suitable solvent (e.g., acetic acid, dioxane, or water).
-
Add the chosen strong acid (e.g., concentrated HCl, 48% HBr, or concentrated H₂SO₄).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture and carefully quench with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography if necessary.
Visualization of the Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting incomplete deprotection of N-propylsulfonyl groups.
Problem 2: Product Degradation or Formation of Side Products
Potential Causes:
-
Harsh Reaction Conditions: The use of very strong acids and high temperatures can lead to the degradation of other sensitive functional groups in the molecule.
-
Substrate Instability: The desired product itself may not be stable under the conditions required for sulfonamide cleavage.
Solutions & Experimental Insights:
| Parameter | Recommendation | Causality & Rationale |
| Reaction Conditions | Use the mildest possible conditions that still effect deprotection. | A careful optimization of acid concentration, temperature, and reaction time is crucial to find a window where the sulfonamide is cleaved without affecting other parts of the molecule. |
| Alternative Methods | Consider non-acidic deprotection methods. | If the substrate is inherently acid-labile, reductive cleavage methods may be a more suitable option. |
Visualization of the Mechanistic Rationale for Acid-Catalyzed Cleavage:
Caption: A simplified representation of the acid-catalyzed hydrolysis of an N-propylsulfonamide.
Concluding Remarks
The 1-(propane-1-sulfonyl) group is a stalwart protector of amines, but its removal requires a thoughtful and systematic approach. By understanding the principles of its stability and the mechanisms of its cleavage, researchers can navigate the challenges of deprotection with greater confidence. This guide serves as a starting point for troubleshooting and optimization, empowering scientists to unlock the full potential of their synthetic strategies.
References
-
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (5), 733-739. [Link]
-
Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455. [Link]
-
Kutuk, H., Erturk, A. G., & Bekdemir, Y. (2013). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N, N′-diarylsulfamides using various criteria. Journal of Physical Organic Chemistry, 26(11), 917-924. [Link]
-
Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of hazardous materials, 221, 262-270. [Link]
-
Reductive desulfonylation. (2023, November 15). In Wikipedia. [Link]
-
Gayo, L. M., & Suto, M. J. (1997). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. Tetrahedron letters, 38(2), 211-214. [Link]
-
Reddit. (2023, May 3). Help with a deprotection method. r/Chempros. [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective deprotection of sulfonamides under acidic conditions: scope, sulfonyl group migration, and synthetic applications. The Journal of organic chemistry, 82(24), 13423-13439. [Link]
-
Organic Syntheses Procedure. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl Chloride. [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 63(25), 9455-9461. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. [Link]
-
Lewandowska, E., Laugraud, S., & Vottéro, P. J. (1993). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. The Journal of organic chemistry, 58(23), 6295-6299. [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]
-
Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical and Pharmaceutical Bulletin, 35(9), 3880-3883. [Link]
-
Khan Academy. (n.d.). Acidic cleavage of ethers. [Link]
-
Chemistry LibreTexts. (2021, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
- Gayo, L. M. (2009). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. U.S.
-
Master Organic Chemistry. (2018, November 26). Sulfonyl blocking groups in aromatic synthesis. [Link]
- Gayo, L. M. (2009). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. U.S.
-
Wang, W., & McMurray, J. S. (2004). A facile route to the deprotection of sulfonate esters and sulfonamides with low valent titanium reagents. Organic letters, 6(10), 1677-1680. [Link]
-
Wang, H., & Ganesan, A. (2002). Chemoselective cleavage of acylsulfonamides and sulfonamides by aluminum halides. The Journal of organic chemistry, 67(24), 8635-8639. [Link]
-
Van der Veken, P., Kertesz, I., Senten, K., De Meester, I., Lambeir, A. M., Maes, M. B., ... & Haemers, A. (2005). Electrically driven N (sp2)–C (sp2/3) bond cleavage of sulfonamides. The Journal of organic chemistry, 70(15), 5867-5876. [Link]
Sources
Technical Support Center: Solubilization Strategies for 1-(Propylsulfonyl) Pyrazoles
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Problem: Researchers frequently encounter "crash-out" (precipitation) events when transferring 1-(propylsulfonyl) pyrazoles from organic stock solutions (DMSO) into aqueous buffers.
The Chemistry: The 1-(propylsulfonyl) moiety fundamentally alters the physicochemical profile of the pyrazole ring.
-
Reduced Basicity: The sulfonyl group is a strong electron-withdrawing group (EWG). It pulls electron density away from the pyrazole nitrogens, rendering the molecule effectively neutral at physiological pH. Standard pH adjustment strategies (acidification) often fail because the molecule will not protonate easily.
-
High Lipophilicity: The propyl chain increases the LogP (partition coefficient), driving the molecule to aggregate in aqueous environments to minimize entropy loss.
-
Crystal Lattice Energy: Sulfonyl groups often facilitate strong intermolecular dipole-dipole interactions, creating a stable crystal lattice that resists dissolution.
Diagnostic Workflow (Interactive Troubleshooting)
Before altering your protocol, use this decision tree to diagnose the specific solubility failure mode.
Figure 1: Decision matrix for diagnosing precipitation issues. Blue nodes represent decision points; Green nodes represent root causes; Yellow nodes represent immediate interventions.
In Vitro Assay Troubleshooting (Cellular & Enzymatic)
Issue: Precipitation upon addition to cell culture media.
Mechanism: The "Solvent Shift" effect. When a hydrophobic compound in DMSO hits water, the solubility drops exponentially. 1-(propylsulfonyl) pyrazoles are prone to rapid nucleation.
Protocol A: The "Intermediate Dilution" Method
Do not pipette DMSO stock directly into the well. This creates a local zone of supersaturation that triggers immediate crystallization.
| Step | Action | Rationale |
| 1 | Prepare 1000x Stock in DMSO (e.g., 10 mM). | Ensures complete solubilization in organic phase. |
| 2 | Critical Step: Dilute 1:10 into an intermediate solvent (e.g., pure Ethanol or PEG-400). | Reduces the "shock" of entering the aqueous phase; PEG acts as a bridge. |
| 3 | Add this 100x intermediate to the media under rapid vortexing. | Disperses molecules faster than they can nucleate. |
| 4 | Validation: Measure Absorbance at 600nm (OD600). | OD600 > 0.05 indicates micro-precipitation (turbidity). |
Protocol B: Kinetic Solubility Assay (Self-Validation)
Use this to determine your compound's true limit in your specific buffer.
-
Prepare a 96-well plate with 190 µL of your assay buffer (e.g., PBS pH 7.4).
-
Add 10 µL of compound stock (various concentrations).
-
Incubate for 2 hours at room temperature.
-
Centrifuge plate at 3000 x g for 10 mins (pellets any crystals).
-
Sample supernatant and analyze via HPLC-UV or LC-MS.
-
Result: The concentration where the supernatant deviates from linearity is your Kinetic Solubility Limit .
In Vivo Formulation Guide (Animal Studies)
Challenge: Animal studies require high doses (e.g., 10–100 mg/kg), far exceeding aqueous solubility. Solution: Do not use simple saline/DMSO mixtures. Use "Solubilizing Excipients."
Recommended Vehicles for 1-(Propylsulfonyl) Pyrazoles
| Vehicle Class | Specific Composition | Why it works for this Chemistry |
| Complexing Agent | 20-30% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water. | The propyl chain and pyrazole ring fit inside the hydrophobic cavity of the cyclodextrin, shielding them from water. |
| Surfactant | 5% Tween 80 + 5% PEG-400 + 90% Saline. | Micellar encapsulation.[1] Prevents the lipophilic propyl tail from driving aggregation. |
| Cosolvent (Strong) | 10% DMSO + 40% PEG-400 + 50% Water . | High organic content forces solubility. Warning: Check tolerability for specific animal models. |
Workflow: Cyclodextrin Complexation
-
Weigh HP-β-CD and dissolve in water (e.g., 20g in 100mL).
-
Add the 1-(propylsulfonyl) pyrazole powder slowly while stirring.
-
Sonicate for 30–60 minutes. The solution may remain cloudy initially.
-
Stir overnight at room temperature.
-
Filter sterilize (0.22 µm). If the filter clogs, complexation failed (drug is still solid).
Mechanism of Action: Why pH Adjustment Fails
Many users attempt to dissolve these compounds in 0.1 M HCl, assuming the pyrazole nitrogen will protonate.
Figure 2: Mechanistic comparison showing why sulfonyl-substituted pyrazoles resist acid solubilization. The electron-withdrawing sulfonyl group reduces the electron density available for protonation.
Frequently Asked Questions (FAQ)
Q: My compound turns into a "gum" or oil when I add water to the DMSO stock. Why? A: This is "oiling out," common with lipophilic compounds containing flexible alkyl chains (like the propyl group). The compound separates into a liquid amorphous phase rather than crystallizing.
-
Fix: Increase the percentage of surfactant (Tween 80 or Poloxamer) to stabilize the oil droplets into an emulsion, or switch to a solid dispersion method.
Q: Can I use 100% DMSO for animal injections to solve this? A: Absolutely not. 100% DMSO causes severe hemolysis, tissue necrosis, and pain. The maximum generally tolerated volume is 10% DMSO (IP/IV) or slightly higher for oral gavage, but high DMSO volumes can confound biological data by inducing cellular stress.
Q: I see a peak in my LC-MS corresponding to the mass of the pyrazole minus the sulfonyl group. Is it unstable? A: While generally stable, N-sulfonyl pyrazoles can undergo hydrolysis under highly basic conditions (pH > 10) or in the presence of strong nucleophiles (e.g., thiols like glutathione in high concentrations) [1, 2]. Ensure your storage buffer is near neutral pH (6–8).
Q: Does the propyl chain length matter? Would a methyl-sulfonyl be better? A: Yes. A methyl-sulfonyl group would have a lower LogP and slightly better water solubility. The propyl group adds significant hydrophobicity. If you are in the lead optimization phase, consider whether the propyl group is essential for binding; if not, shortening it will improve developability [3].
References
-
Bioisosteres in Medicinal Chemistry. (2012). Sulfonamides and Sulfonyl-Heterocycles: Stability and Solubility. Wiley-VCH.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews, 59(7), 645-666.
Sources
Technical Support Center: Optimizing Reduction Steps for Sulfonylated Nitropyrazoles
Welcome to the technical support center for the synthesis and optimization of aminopyrazoles derived from sulfonylated nitropyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial synthetic transformation. Aminopyrazoles are a privileged scaffold in modern drug discovery, and mastering their synthesis is key to accelerating research programs.[1][2]
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, troubleshooting strategies, and optimization parameters tailored to the unique challenges presented by sulfonylated nitropyrazole substrates.
Structure of This Guide
-
Frequently Asked Questions (FAQs): Quick answers to the most common challenges.
-
Troubleshooting Guides: In-depth analysis of specific experimental problems.
-
Experimental Protocols: Detailed, step-by-step procedures for recommended methods.
-
Reference Section: A curated list of cited literature for further reading.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most pressing initial questions researchers face when planning or troubleshooting the reduction of a sulfonylated nitropyrazole.
Q1: Which reduction method should I try first for my sulfonylated nitropyrazole?
For most sulfonylated nitropyrazoles, Iron powder with ammonium chloride (Fe/NH₄Cl) in an alcoholic solvent is the recommended starting point.[3][4]
-
Rationale: This method offers an excellent balance of reactivity, cost-effectiveness, and chemoselectivity. The sulfonyl group is robust under these mildly acidic conditions, and other sensitive functional groups that might not survive catalytic hydrogenation (e.g., benzyl ethers, some halides) are often preserved.[5][6] The workup is also significantly more straightforward than with other metal/acid systems like SnCl₂/HCl.[4][7]
Q2: My catalytic hydrogenation (e.g., H₂ with Pd/C) is sluggish or has failed. Why?
Several factors can inhibit catalytic hydrogenation:
-
Catalyst Poisoning: Although the sulfonyl group itself is not typically considered a potent catalyst poison, impurities in the substrate or reagents might be. Ensure your starting material is pure.
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old or improperly stored. Always use a fresh, high-quality catalyst.
-
Poor Solubility: The substrate must be fully dissolved in the reaction solvent for efficient hydrogenation.[8] Consider solvent systems like Ethanol/THF or Methanol/DCM.
-
Insufficient Pressure: Some sterically hindered or electronically deactivated nitro groups require higher hydrogen pressure to reduce effectively.[8]
Q3: I'm using SnCl₂ and the workup is forming an intractable emulsion/precipitate. How do I isolate my product?
This is a very common issue with tin-based reductions. The formation of gelatinous tin(IV) hydroxide (Sn(OH)₄) and other tin salts during the basic quench is the primary cause.[7]
-
Solution 1 (Filtration): After basification, add a filter aid like Celite® to the mixture, stir vigorously, and filter the entire suspension through a thick pad of Celite®. Wash the filter cake thoroughly with your extraction solvent (e.g., Ethyl Acetate, DCM).[7][8]
-
Solution 2 (pH Control): Instead of a strong base like NaOH, try a milder base like saturated sodium bicarbonate (NaHCO₃) and add it very carefully. This can sometimes result in a more granular, filterable precipitate.[7]
-
Solution 3 (Highly Basic Conditions): In some cases, adding a large excess of concentrated NaOH to achieve a very high pH (>12-13) can redissolve the tin salts as stannates, although this can be problematic for base-sensitive products.[7]
Q4: Will the reduction conditions affect the sulfonyl group?
Generally, the C-SO₂ bond is stable to the most common nitro reduction methods (Fe/NH₄Cl, SnCl₂, catalytic hydrogenation). However, extremely harsh reducing conditions, such as using metal amalgams (e.g., sodium amalgam) or some transition metal catalysts under forcing conditions, could potentially lead to reductive desulfonylation.[9] Sticking to the recommended protocols minimizes this risk.
Part 2: Troubleshooting Guides & In-Depth Analysis
Issue 1: Incomplete Reduction or Stalled Reaction
You observe both starting material and product by TLC or LC-MS analysis, and the reaction progress has plateaued.
The logical flow for troubleshooting an incomplete reduction involves systematically evaluating and modifying key reaction parameters.
Caption: Workflow for addressing incomplete reduction reactions.
| Possible Cause | Recommended Action & Rationale |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing metal (e.g., Fe, SnCl₂) or the catalyst loading (e.g., Pd/C). The reduction is a multi-electron process, and a stoichiometric excess is often required to drive it to completion and reduce all intermediates.[8] |
| Poor Reagent/Catalyst Quality | Use fresh, high-quality reagents. Iron powder should be finely divided. Catalysts like Pd/C should be from a reputable supplier and stored under inert gas.[8] Old or improperly stored reagents can have significantly reduced activity. |
| Low Substrate Solubility | The reaction rate is limited if the substrate is not fully dissolved. Change to a better solvent or use a co-solvent system (e.g., EtOH/THF, MeOH/EtOAc). For catalytic hydrogenation, protic co-solvents can often improve reaction rates.[8] |
| Low Temperature | While many reductions proceed at room temperature, some electronically deactivated or sterically hindered substrates require heating (e.g., 50-80 °C) to achieve a reasonable rate.[8] |
| Formation of Stable Intermediates | The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If these are stable or difficult to reduce, they can accumulate. More forcing conditions (higher temperature, more reductant) can overcome this. |
Issue 2: Formation of Side Products
You observe new spots on TLC or peaks in the LC-MS that are neither starting material nor the desired amine product.
The formation of side products often results from the incomplete reduction pathway where intermediates can react with each other.
Caption: The stepwise reduction of a nitro group and potential side reactions.
-
Control Temperature: Many side reactions, especially the formation of dimeric azo/azoxy compounds, are promoted by excessive heat.[8] If you are heating the reaction, try running it at a lower temperature for a longer period. Ensure efficient stirring to avoid localized overheating, especially during the initial exothermic phase of metal/acid reductions.
-
Ensure Sufficient Reductant: Use a sufficient excess of the reducing agent to ensure that the hydroxylamine intermediate is rapidly converted to the amine before it can participate in side reactions.[8]
-
Choose a Milder Method: If side reactions persist, consider switching to a milder, more controlled method. Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine hydrate with a catalyst can sometimes provide higher selectivity.[10][11]
Issue 3: Chemoselectivity Problems (Reduction of Other Functional Groups)
Your desired amine is formed, but other functional groups on the pyrazole or sulfonyl moiety are also being reduced.
Choosing the right method from the outset is critical for preserving other functional groups.
Caption: Decision guide for selecting a reduction method based on substrate functionality.
| Method | Reagents | Pros | Cons | Chemoselectivity Notes |
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ | High yield, clean workup, scalable. | Can reduce other groups (alkenes, alkynes, C=O, C-X bonds, benzyl groups). Requires specialized pressure equipment.[6][12] | Not ideal for substrates with aryl halides (dehalogenation) or benzyl protecting groups. |
| Iron/Ammonium Chloride | Fe powder, NH₄Cl | Excellent chemoselectivity, inexpensive, easy workup, tolerates many functional groups.[3][4][6] | Heterogeneous reaction can be slow; requires heating. Large amount of iron salts produced. | Generally preserves esters, amides, and halides. The method of choice for complex molecules.[4] |
| Tin(II) Chloride | SnCl₂·2H₂O | Mild conditions, proceeds at room temp or with gentle heating.[6][12] | Workup is difficult due to tin salt precipitation.[7][8] Stoichiometric amounts of tin waste. | Very good at preserving ester and amide functionalities.[13] |
Part 3: Experimental Protocols
These protocols provide a validated starting point. You may need to optimize solvent, temperature, and reaction time for your specific substrate. Always monitor reaction progress by TLC or LC-MS.
Protocol 1: General Procedure for Fe/NH₄Cl Reduction
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the sulfonylated nitropyrazole (1.0 eq).
-
Reagents: Add ethanol or methanol (or a mixture with water, e.g., 8:2 EtOH:H₂O) to form a stirrable suspension (~0.1-0.2 M). Add ammonium chloride (NH₄Cl, 4-5 eq) and iron powder (Fe, 3-5 eq).
-
Reaction: Heat the mixture to reflux (typically 70-85 °C) and stir vigorously. The reaction is often complete in 2-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with additional ethyl acetate.
-
Isolation: Transfer the filtrate to a separatory funnel. Wash with water and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aminopyrazole.[8]
Protocol 2: General Procedure for SnCl₂ Reduction
-
Setup: To a round-bottom flask with a stir bar, add the sulfonylated nitropyrazole (1.0 eq) and dissolve it in ethanol or ethyl acetate (~0.2 M).
-
Reagents: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).
-
Reaction: Stir the mixture at room temperature or heat to 50-60 °C. The reaction is typically complete in 1-4 hours.[8]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture and concentrate it under reduced pressure. Redissolve the residue in ethyl acetate. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH with vigorous stirring until the aqueous layer is basic (pH > 8).
-
Isolation: Add a generous amount of Celite® to the biphasic mixture and stir for 15 minutes. Filter the entire suspension through a pad of Celite®, washing the filter cake extensively with ethyl acetate. Separate the layers of the filtrate, extract the aqueous layer one more time with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the product.[7][8]
References
- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed Central.
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SciRP.
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
- Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Synfacts.
- What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
- Reflections on the Teaching Practices for the Reduction of Nitroarenes.
- Reduction of arom
- Reduction of Nitro Groups. Master Organic Chemistry.
- Reduction of nitro compounds. Wikipedia.
- What groups can be reduced by Sn/HCl? Chemistry Stack Exchange.
- Reductive desulfonyl
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC c
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PubMed Central.
- Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. SciRP.
Sources
- 1. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 10. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Guide: Purification of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
Target Molecule: 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine Application: Pharmaceutical Intermediate (JAK Inhibitor/Kinase Scaffolds) Document ID: TS-PYR-04-PUR Version: 2.1 (Current)
Diagnostic Triage: Know Your Enemy
Before initiating purification, you must characterize the crude profile. The specific impurity signature dictates the purification strategy.
Common Impurity Profile
| Impurity Type | Origin | Detection (LC-MS/TLC) | Physicochemical Characteristic |
| Bis-sulfonylated byproduct | Over-reaction of sulfonyl chloride with the 4-amine. | M+106 (approx) relative to product. | Non-basic (Sulfonamide NH is acidic). |
| Unreacted Sulfonyl Chloride | Incomplete coupling. | Does not ionize well; check TLC (non-polar). | Highly reactive electrophile. |
| 4-Nitropyrazole derivative | Incomplete reduction (if applicable). | M-30 (approx); distinct UV absorbance. | Non-basic or weakly acidic. |
| Azo-dimers | Oxidation of the 4-amine during workup. | 2M-2; Deep yellow/orange color. | Lipophilic. |
| Desulfonylated Core | Hydrolysis of N1-sulfonyl bond. | M-106; very polar (4-aminopyrazole). | Highly water-soluble. |
Diagnostic Flowchart
Use this logic to select your protocol.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profiling.
Protocol A: Acid-Base Extraction (The "Gold Standard")
Best for: Removing non-basic impurities (Bis-sulfonylated byproducts, unreacted starting materials).[1] Mechanism: The 4-amino group is basic (pKa ~3.5–4.0).[1] The N1-sulfonyl group is electron-withdrawing, reducing basicity compared to aniline, but it still protonates in dilute mineral acid. Impurities lacking this amine will remain in the organic phase.
Critical Warning: Hydrolysis Risk
The N1-sulfonyl bond in pyrazoles is a "sulfonamide-like" linkage but attached to a heteroaromatic nitrogen. It is susceptible to hydrolysis, particularly in hot aqueous base or strong acid with heat [1].[1]
-
DO NOT heat above 40°C during extraction.
-
DO NOT use NaOH/KOH for basification; use Carbonate/Bicarbonate.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Acid Extraction:
-
Organic Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals.[1]
-
Basification (The Critical Step):
-
Recovery:
Protocol B: Scavenging Unreacted Sulfonyl Chloride
Best for: Crudes containing residual 1-propanesulfonyl chloride (detectable by smell or derivatization TLC).[1] Why not just wash it? Sulfonyl chlorides can be sticky and may react with the product during concentration if not quenched.
Methodology
-
Dissolution: Dissolve crude in DCM.
-
Scavenging:
-
Option 1 (Solid Phase - Preferred): Add Polymer-bound Tris(2-aminoethyl)amine (approx 3 equiv relative to impurity).[1] Stir for 2 hours at RT. Filter off the resin. The chloride reacts with the resin and is removed physically.
-
Option 2 (Solution Phase): Add N,N-Dimethylamine (solution in THF) (1.5 equiv relative to impurity). Stir for 30 mins. The impurity converts to the sulfonamide (N,N-dimethylpropane-1-sulfonamide), which is non-basic and can be removed via Protocol A .[1]
-
Protocol C: Recrystallization (Polishing)
Best for: Removing colored oxidation bodies (azo dimers) or inorganic salts.[1] Solvent System: Isopropyl Alcohol (IPA) / Water or EtOAc / Heptane.[1]
Methodology
-
Solvent Choice: 4-aminopyrazoles often crystallize well from alcohols [2].
-
Procedure:
-
Dissolve the semi-pure solid in minimal hot IPA (50–60°C). Do not boil excessively.
-
If colored impurities persist, treat with activated charcoal (5 wt%) for 10 mins, then filter hot through Celite.
-
Add Water dropwise to the hot filtrate until slight turbidity persists.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filter the off-white crystals and wash with cold IPA/Water (1:1).
-
Troubleshooting & FAQs
Q: My product desulfonylated (lost the propylsulfonyl group) during workup. What happened? A: You likely used a base that was too strong (NaOH) or the temperature was too high during the basification step. The N1-sulfonyl bond is chemically distinct from a C-sulfonyl bond; it is essentially a "masked" sulfonamide. Use Sodium Bicarbonate and keep T < 20°C [3].
Q: The product is water-soluble and won't extract back into organic solvent after basification. A: The aminopyrazole core is polar. If the volume of water is too high, partition coefficients work against you.
-
Fix: Saturate the aqueous phase with NaCl (salting out) before the final extraction.[1] Use DCM/IPA (9:1) as the extraction solvent to increase polarity.[1]
Q: I see a "double mass" peak (Dimer) in LCMS. A: Aminopyrazoles are prone to oxidative coupling (azo formation) in air, especially in solution.
-
Fix: Store the crude under Nitrogen/Argon. Add a pinch of sodium metabisulfite during the aqueous workup to act as a reducing antioxidant.
Q: Can I use column chromatography? A: Yes, but amine-functionalized heterocycles often streak on silica due to H-bonding with silanols.
-
Fix: Pre-treat the silica gel with 1% Triethylamine (TEA) in the eluent, or use DCM/MeOH/NH₃ systems.[1]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78035, 1H-Pyrazol-4-amine. Retrieved from [Link][1]
-
Fichez, J., Busca, P., & Prestat, G. (2014).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Journal of Heterocyclic Chemistry. Retrieved from [Link] (General reference for aminopyrazole handling).
-
RTI International. (2023). Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. (Demonstrates stability/instability profiles of N-substituted pyrazoles). Retrieved from [Link]
Sources
Crystallization methods for 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
Technical Support Center: Crystallization & Purification Guide Topic: 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine Ticket ID: CRY-739-BARI Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3]
User Query
"We are scaling up the synthesis of the Baricitinib intermediate, 1-(propane-1-sulfonyl)-1H-pyrazol-4-amine. We are observing inconsistent results during isolation. The crude material often 'oils out' instead of crystallizing, and we are seeing pink/brown discoloration in the final product. We need a robust crystallization method to achieve >99% purity without column chromatography."
Scientist Response
Hello,
Thank you for contacting the Technical Support Center. The issues you are describing—oiling out (liquid-liquid phase separation) and oxidative discoloration —are classic challenges when working with aminopyrazoles, particularly those with lipophilic tails like the propyl-sulfonyl chain.[2][3]
Because this amine is a critical intermediate for JAK inhibitors (e.g., Baricitinib), purity is paramount to prevent "poisoning" the subsequent coupling reaction.[2][3] Below is the engineered technical guide to resolve your isolation issues.
Part 1: The Crystallization Decision Matrix
Before proceeding, determine the state of your crude material.[2][3] Use the following decision tree to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate purification route based on crude physical state and purity.
Part 2: Primary Protocols
Method A: Anti-Solvent Recrystallization (For Crude >90%)
Best for: Removing minor impurities and improving crystal habit.[1][2][3]
The Logic: The propyl-sulfonyl chain provides lipophilicity, while the amine/pyrazole core is polar.[2] A single solvent often fails.[2] We use a solvent/anti-solvent system to control supersaturation and prevent oiling out.[2]
Reagents:
Step-by-Step Protocol:
-
Dissolution: Charge crude solid into a reactor. Add Ethyl Acetate (3-4 volumes) . Heat to 50–60°C until fully dissolved.
-
Note: If the solution is dark, add Activated Carbon (5 wt%), stir for 30 mins, and filter hot over Celite to remove color bodies.
-
-
Nucleation: Cool the solution slowly to 40°C .
-
Anti-Solvent Addition: Add n-Heptane (2 volumes) dropwise over 1 hour while maintaining 40°C.
-
Why? Adding anti-solvent at elevated temperature prevents "crashing out" as amorphous oil.[2]
-
-
Cooling Ramp: Cool the slurry to 0–5°C over 2 hours (approx 0.3°C/min).
-
Isolation: Filter the white/off-white needles.[2] Wash with cold 1:2 EtOAc/Heptane.[2] Dry under vacuum at 40°C.[2]
Method B: Salt Formation & Neutralization (For Oily/Impure Crude)
Best for: "Oiled out" batches or removing significant regioisomers.[1][2][3]
The Logic: Free amines are often low-melting solids.[2] Converting them to the Hydrochloride (HCl) salt dramatically increases the melting point and lattice energy, forcing crystallization and rejecting organic impurities into the mother liquor.[3]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oil in Ethanol (5 volumes) or Isopropanol (IPA) .
-
Salt Formation: Cool to 0–5°C. Slowly add HCl in Dioxane (4M) or concentrated aqueous HCl (1.1 equivalents).
-
Observation: An immediate thick precipitate should form.[2]
-
-
Digestion: Stir the slurry at 0°C for 1 hour.
-
Filtration: Filter the HCl salt. Wash with cold IPA.
-
Free Basing (Recovery): Suspend the salt in water.[2] Adjust pH to 9–10 using saturated NaHCO₃ or NaOH. Extract with EtOAc, dry over Na₂SO₄, and concentrate to obtain the pristine free base.[2]
Part 3: Troubleshooting & FAQs
Issue 1: "The product is turning pink/brown during drying."
Diagnosis: Aminopyrazoles are electron-rich and prone to air oxidation, forming diazo-like degradation products or quinone-imines.[1][2] Corrective Action:
-
Degas Solvents: Sparge all solvents with Nitrogen/Argon before use.[2]
-
Antioxidants: Add trace amounts (0.1%) of sodium metabisulfite during the aqueous workup if using Method B.[2][3]
-
Drying: Always dry under vacuum with a nitrogen bleed, never in a static air oven.[2][3]
Issue 2: "The material oiled out (liquid-liquid separation) instead of crystallizing."
Diagnosis: This occurs when the anti-solvent is added too fast or the temperature is too low during addition, pushing the system into the "spinodal decomposition" zone (unstable region) rather than the metastable zone.[2][3]
Figure 2: Mechanism of oiling out vs. crystallization.[1][2][3] Maintaining temperature during anti-solvent addition is critical.
Corrective Action:
-
Re-heat the mixture until the oil redissolves (or add more EtOAc).
-
Seed the solution while it is still clear.
-
Add the anti-solvent slower and at a higher temperature.[2]
Issue 3: "Yield is lower than expected (<70%)."
Diagnosis: The compound has moderate solubility in the mother liquor (EtOAc/Heptane mix).[2][3] Corrective Action:
-
Concentrate the mother liquor to half volume and cool to -10°C to recover a second crop.
-
Check the pH of the aqueous layer (if applicable); ensure pH > 9 to prevent protonation of the amine, which would keep it in the water phase.[3]
Part 4: Physicochemical Data Summary
| Property | Value / Description | Relevance |
| Appearance | White to off-white crystalline solid | Pink indicates oxidation.[1][2] |
| Solubility (High) | DMSO, DMF, Methanol, Ethyl Acetate | Good solvents for dissolution.[2][3] |
| Solubility (Low) | Water, Heptane, Hexane | Good anti-solvents.[2][3] |
| pKa (Calc.) | ~3.5 (Amine), ~12 (Pyrazole NH) | Weak base; forms salts with strong acids.[1][2][3] |
| Melting Point | 104–106°C (Typical for similar analogs) | Use for purity confirmation.[1][2][3] |
References
-
Incyte Corporation. (2012).[2][3] Heterocyclic substituted tricyclic compounds as JAK inhibitors.[2] US Patent 8,158,616.[2] (Describes synthesis and isolation of Baricitinib intermediates).
-
Cayman Chemical. (2022).[2][3][5] Baricitinib Product Information & Solubility Data.[2][5][6] (Provides solubility profiles for the final drug, applicable to the lipophilic intermediate).
-
Metwally, N. H., et al. (2021).[2][3] Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}... PMC PubMed Central.[2] (Structural analogs and crystallization behavior of sulfonyl-aminopyrazoles).
-
BenchChem. (2025).[2][3] Application Notes for Crystallization of Nitro-Pyrazole Derivatives. (General protocols for pyrazole crystallization). [2]
Disclaimer: This guide is intended for research and development use only. Always consult the Safety Data Sheet (SDS) before handling sulfonyl chlorides or aminopyrazoles.
Sources
- 1. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 2. Baricitinib - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: A Guide to Minimizing Side Reactions in Aminopyrazole Functionalization
Welcome to the Technical Support Center for aminopyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aminopyrazole chemistry and troubleshoot common side reactions. The inherent nucleophilicity of the aminopyrazole core, with its multiple reactive sites, often leads to challenges in achieving desired regioselectivity and chemoselectivity. This resource provides in-depth, evidence-based solutions to these challenges in a practical question-and-answer format.
I. N-Alkylation: Taming Regioselectivity
Direct N-alkylation of aminopyrazoles is a fundamental transformation, yet it is frequently plagued by the formation of a mixture of N1 and N2 isomers, and in some cases, alkylation of the exocyclic amino group.
Question 1: My N-alkylation of a 3-aminopyrazole is giving me a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N1-alkylated product?
Answer: The formation of both N1 and N2 isomers is a common challenge governed by both electronic and steric factors. The N1 position is generally less sterically hindered, while the N2 position can be more electronically favored in some cases. Here’s a systematic approach to favor N1-alkylation:
Troubleshooting Guide for N1-Alkylation Regioselectivity
-
Solvent and Base Selection: The choice of solvent and base can significantly influence the regioselectivity.
-
Polar Aprotic Solvents: Employing polar aprotic solvents like DMSO in the presence of a mild base such as K₂CO₃ has been shown to favor N1-alkylation for 3-substituted pyrazoles.[1]
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in pyrazole formation, a principle that can be extended to N-alkylation.[2]
-
-
Steric Hindrance: Leverage steric hindrance to direct the alkylation to the less hindered N1 position.
-
Bulky Alkylating Agents: If your synthesis allows, using a bulkier alkylating agent can disfavor reaction at the more sterically hindered N2 position.
-
Substituents on the Pyrazole Ring: The presence of a substituent at the C5 position will generally direct alkylation to the N1 position due to steric hindrance.
-
-
Protecting Group Strategy: When direct methods fail, a protecting group strategy is a reliable approach.
-
N-Protection: Protect one of the ring nitrogens to force alkylation at the desired position. For instance, if the N1-isomer is desired, one could envision a strategy where the N2 nitrogen is selectively protected, although this can be challenging. A more common approach is to separate the isomers after a non-selective reaction and carry the desired isomer forward.
-
II. N-Arylation: Navigating Catalyst and Ligand Systems
Transition-metal-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, is a powerful tool for C-N bond formation. However, with aminopyrazoles, challenges such as low yield, catalyst inhibition, and competing arylation at different nitrogen atoms are prevalent.
Question 2: I am attempting a Buchwald-Hartwig N-arylation of a 5-aminopyrazole, but I am getting low to no yield of the desired N-arylated product. What are the likely causes and how can I optimize the reaction?
Answer: Low or no yield in a Buchwald-Hartwig amination of an aminopyrazole can stem from several factors, including catalyst inactivation, inappropriate ligand or base selection, and the inherent reactivity of the substrates.[3] The pyridine-like nitrogen of the pyrazole ring can coordinate to the palladium catalyst, leading to inhibition.
Troubleshooting Guide for Buchwald-Hartwig Amination of Aminopyrazoles
| Parameter | Problem | Solution |
| Catalyst | Inactive Pd(0) species not forming efficiently from the Pd(II) precatalyst. | Use a reliable precatalyst like a palladacycle (e.g., G3 or G4) for cleaner formation of the active catalyst.[3] If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step by stirring the catalyst and ligand with the base before adding the substrates. |
| Ligand | The chosen ligand may not be optimal for the specific aminopyrazole substrate. | For primary amines, ligands like BrettPhos are often effective. For more challenging couplings, consider specialized ligands like tBuBrettPhos.[3] A ligand screening is highly recommended. |
| Base | The base may be too weak to deprotonate the amine effectively or too strong, leading to substrate decomposition. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. For base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ at higher temperatures may be necessary.[3][4] |
| Solvent | The solvent must be anhydrous and capable of dissolving all reagents. | Toluene, dioxane, and THF are common choices.[3] Ensure the solvent is thoroughly degassed to prevent catalyst oxidation. |
| Substrate | Aryl chlorides are less reactive than aryl bromides or iodides. Steric hindrance can also be an issue. | For aryl chlorides, use bulky, electron-rich phosphine ligands. If possible, switch to the corresponding aryl bromide or iodide.[2] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination Optimization
-
Preparation: To an oven-dried reaction vial under an inert atmosphere (e.g., in a glovebox), add the aminopyrazole (1.0 equiv.), aryl halide (1.2 equiv.), palladium precatalyst (e.g., 2 mol% G3-Pd), and base (e.g., 1.4 equiv. NaOtBu).
-
Solvent and Ligand Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M). Add the appropriate ligand (e.g., 4 mol% BrettPhos).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
III. Acylation: Achieving Chemoselectivity
The presence of both endocyclic and exocyclic nitrogen atoms in aminopyrazoles presents a chemoselectivity challenge during acylation. Often, acylation of the more nucleophilic exocyclic amino group is desired.
Question 3: I want to selectively acylate the exocyclic amino group of my 5-aminopyrazole, but I am observing side products from acylation on the ring nitrogens. How can I improve the chemoselectivity?
Answer: The exocyclic amino group in 5-aminopyrazoles is generally more nucleophilic than the endocyclic nitrogens, favoring acylation at this position. However, forcing conditions can lead to reaction at the ring nitrogens. Optimizing the reaction conditions is key to achieving high chemoselectivity.
Troubleshooting Guide for Chemoselective N-Acylation
-
Mild Reaction Conditions:
-
Acylating Agent: Use a less reactive acylating agent if possible. For example, an acid anhydride may be more selective than an acyl chloride.
-
Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
-
Base Selection:
-
Non-nucleophilic Base: Use a non-nucleophilic organic base like triethylamine or pyridine to neutralize the acid generated during the reaction without competing in the acylation.
-
-
Protecting Group Strategy: If optimizing conditions is insufficient, a protecting group strategy is the most robust solution.
Experimental Protocol: Boc Protection of a 3-Aminopyrazole
-
Dissolution: Dissolve the 3-aminopyrazole (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-2.2 equiv.) to the solution. The stoichiometry may need to be optimized to achieve protection of the desired nitrogen(s).
-
Base (Optional): A base such as triethylamine (1.1 equiv.) or DMAP (catalytic) can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the Boc-protected aminopyrazole by column chromatography.
IV. C-H Functionalization: Controlling Site Selectivity and Preventing Homocoupling
Direct C-H functionalization is an atom-economical method for elaborating the aminopyrazole core. However, controlling the site of functionalization (e.g., C4 vs. C5) and preventing side reactions like homocoupling of the coupling partner are common hurdles.
Question 4: I am performing a palladium-catalyzed direct C-H arylation at the C4 position of a 5-aminopyrazole, but I am observing significant amounts of biaryl homocoupling. How can I minimize this side reaction?
Answer: Homocoupling of the aryl halide is a common side reaction in palladium-catalyzed cross-coupling reactions and is often promoted by certain reaction conditions. Optimizing the reaction parameters can significantly reduce the formation of this undesired byproduct.
Troubleshooting Guide to Minimize Homocoupling in C-H Arylation
-
Catalyst Loading:
-
An increased concentration of the catalyst can sometimes lead to an increased production of undesired side products, including homocoupling products.[9] Carefully titrate the catalyst loading to find the optimal balance between reaction rate and selectivity.
-
-
Reaction Temperature:
-
Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling reaction.[3]
-
-
Additives:
-
The addition of certain additives can suppress homocoupling. For example, in some systems, the use of a silver salt as a halide scavenger can be beneficial.[10]
-
-
Slow Addition of Reagents:
-
Slowly adding the aryl halide to the reaction mixture can help to maintain a low concentration of this reagent, thereby disfavoring the bimolecular homocoupling reaction.
-
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts in aminopyrazole functionalization.
Caption: Regioselectivity in aminopyrazole alkylation.
Caption: Decision workflow for troubleshooting low yields.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). pubs.acs.org. Retrieved February 10, 2024, from [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). . Retrieved February 10, 2024, from [Link]
-
Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. (2017). PubMed. Retrieved February 10, 2024, from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). pubs.acs.org. Retrieved February 10, 2024, from [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). hal.science. Retrieved February 10, 2024, from [Link]
-
C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity. (2021). PubMed. Retrieved February 10, 2024, from [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2018). MDPI. Retrieved February 10, 2024, from [Link]
-
Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. (n.d.). The Royal Society of Chemistry. Retrieved February 10, 2024, from [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). orbit.dtu.dk. Retrieved February 10, 2024, from [Link]
-
Boc Protecting Group for Amines. (2023). Chemistry Steps. Retrieved February 10, 2024, from [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). pubs.acs.org. Retrieved February 10, 2024, from [Link]
-
Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. (2024). Semantic Scholar. Retrieved February 10, 2024, from [Link]
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved February 10, 2024, from [Link]
-
Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). (2024). pubs.acs.org. Retrieved February 10, 2024, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved February 10, 2024, from [Link]
-
Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. (2024). PMC. Retrieved February 10, 2024, from [Link]
-
Amine Protection With Boc. (n.d.). Scribd. Retrieved February 10, 2024, from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. Retrieved February 10, 2024, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 10, 2024, from [Link]
-
SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. (n.d.). . Retrieved February 10, 2024, from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC. Retrieved February 10, 2024, from [Link]
-
Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (n.d.). The Royal Society of Chemistry. Retrieved February 10, 2024, from [Link]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical Guide: 1H NMR Characterization of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
Topic: 1H NMR Spectrum Analysis of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine is a critical heterocyclic building block, structurally analogous to the intermediates used in the synthesis of JAK inhibitors (e.g., Baricitinib).[1] Its amphoteric nature—possessing both a basic primary amine and an electron-deficient sulfonyl-pyrazole core—presents unique challenges in nuclear magnetic resonance (NMR) spectroscopy.[1]
This guide provides a definitive spectral assignment of this compound and objectively compares the analytical performance of DMSO-d6 (the recommended standard) versus CDCl3 (the common alternative).[1] It establishes a validated protocol for confirming structural integrity and purity during medicinal chemistry campaigns.
Structural Analysis & Theoretical Assignment
The molecule consists of an electron-rich aminopyrazole core modified by a strong electron-withdrawing propylsulfonyl group at the N1 position.[1] This substitution pattern creates a distinct "push-pull" electronic system that dramatically influences chemical shifts.[1]
The Molecular Architecture (Graphviz Visualization)[1]
Figure 1: Structural connectivity highlighting the electron-withdrawing sulfonyl group (S1) which deshields the adjacent C5 proton.[1][2]
Master Peak List (DMSO-d6)
Reference Frequency: 400 MHz / 298 K[1]
| Proton Assignment | Type | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Insight |
| H-5 (Pyrazole) | Ar-H | 8.05 - 8.15 | d / s | 1H | J ~ 0.8 | Highly deshielded by adjacent N-SO2 group.[1] |
| H-3 (Pyrazole) | Ar-H | 7.45 - 7.55 | d / s | 1H | J ~ 0.8 | Less deshielded; distal to sulfonyl.[1] |
| NH₂ (Amine) | Exch.[1][2] | 4.90 - 5.20 | br s | 2H | - | Broad due to quadrupole relaxation/exchange.[1] |
| α-CH₂ | Alkyl | 3.35 - 3.45 | t | 2H | J = 7.6 | Deshielded by SO2; often overlaps with H₂O in DMSO.[1] |
| β-CH₂ | Alkyl | 1.65 - 1.75 | sext/m | 2H | J = 7.5 | Typical propyl methylene.[1] |
| γ-CH₃ | Alkyl | 0.90 - 1.00 | t | 3H | J = 7.4 | Terminal methyl group.[1] |
Comparative Analysis: Solvent System Selection
The choice of solvent is the single most critical variable in the analysis of aminopyrazoles.[1] Below is a direct comparison between the industry standard (DMSO-d6) and the common alternative (CDCl3).
Comparison Matrix
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Verdict |
| Solubility | Excellent. Dissolves the polar sulfonyl/amine core instantly.[1] | Moderate/Poor. May require heating; risk of precipitation.[1] | DMSO is superior for quantitative work.[1] |
| Amine (NH₂) Visibility | High. H-bonding stabilizes the protons, yielding a distinct (though broad) singlet.[1] | Low. Often invisible due to rapid exchange or broadening; shifts variably (3.0–4.0 ppm).[1] | DMSO is required to verify the amine group.[1] |
| Aromatic Resolution | Good. Distinct separation between H3 and H5 (~0.6 ppm Δ).[1] | Variable. Peaks often shift upfield; H3/H5 separation may decrease.[1] | DMSO provides clearer structural confirmation.[1] |
| Water Interference | Moderate. Water peak at ~3.33 ppm can obscure the α-CH₂ triplet.[1] | Low. Water at ~1.56 ppm usually does not interfere with key signals.[1] | CDCl3 is better only if the α-CH₂ integral is critical and obscured in DMSO.[1] |
Experimental Data Support: The "Water Problem"
In DMSO-d6, the residual water peak appears at 3.33 ppm .[1] The α-CH₂ protons of the propylsulfonyl group also resonate at ~3.40 ppm .[1]
-
Risk: Integration errors due to overlap.[1]
-
Mitigation: Use dry DMSO (ampules) or add a drop of D₂O to shift the water/amine peaks, though this eliminates the NH₂ signal.[1]
Decision Workflow (Graphviz Visualization)
Figure 2: Workflow for selecting the optimal NMR solvent based on analytical requirements.
Experimental Protocol
To ensure reproducibility and high "Trustworthiness" (E-E-A-T), follow this self-validating protocol.
A. Sample Preparation (Standard)[1]
-
Massing: Weigh 5–10 mg of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Tip: If the α-CH₂ integral is critical, use an ampule of DMSO-d6 over a stock bottle to minimize water content.[1]
-
-
Homogenization: Vortex for 10 seconds. Ensure the solution is clear and free of particulates.[1]
-
Transfer: Filter through a cotton plug into a precision NMR tube (5 mm) if any turbidity remains.[1]
B. Acquisition Parameters (400 MHz)
-
Pulse Sequence: zg30 (Standard proton)[1]
-
Relaxation Delay (D1): 1.0 s (Qualitative) / 5.0 - 10.0 s (Quantitative/qNMR)[1]
-
Number of Scans (NS): 16 (Sufficient for >5 mg)[1]
-
Spectral Width: 0 to 12 ppm[1]
-
Temperature: 298 K (25°C)[1]
C. Troubleshooting Common Artifacts
-
Missing NH₂: If the broad singlet at ~5.0 ppm is absent in DMSO, the sample may contain traces of acid or excess water promoting fast exchange.[1] Action: Add solid K₂CO₃ to the tube to neutralize trace acid.
-
Extra Doublets: If H3/H5 appear as doublets with J > 2 Hz, check for "regioisomer contamination" (e.g., sulfonyl attachment at N2 vs N1, though N1 is thermodynamically favored).
-
Ethyl vs. Propyl Confusion: Ensure the alkyl region shows a triplet-multiplet-triplet pattern (Propyl) rather than a quartet-triplet pattern (Ethyl).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine. Retrieved from [Link][1]
-
Reich, H. J. Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1] Retrieved from [Link][1]
-
European Medicines Agency. Assessment Report: Olumiant (Baricitinib).[1] (Contains spectral data on related sulfonyl-pyrazole intermediates). Retrieved from [Link]
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[1] (Standard reference for solvent residual peaks). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the LC-MS Identification of Sulfonylpyrazoles
Welcome to an in-depth guide on the liquid chromatography-mass spectrometry (LC-MS) identification of sulfonylpyrazoles. This document is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for the characterization of this important class of molecules. We will move beyond simple procedural lists to explore the underlying principles of their mass spectrometric behavior, providing a framework for developing and validating high-confidence analytical methods. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
Introduction: The Analytical Imperative for Sulfonylpyrazoles
Sulfonylpyrazoles represent a critical pharmacophore in modern drug discovery, most famously exemplified by the COX-2 inhibitor Celecoxib. Their unique structure, combining a sulfonamide group with a pyrazole ring, imparts specific pharmacological activities but also presents distinct analytical challenges. Accurate and precise identification is paramount for a range of applications, including:
-
Drug Metabolism and Pharmacokinetics (DMPK): Identifying metabolic soft spots and characterizing biotransformations.
-
Process Chemistry: Monitoring reaction completion and profiling impurities.
-
Formulation and Stability: Detecting and identifying degradants.
Given the structural complexity and the potential for isomeric variants, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical tool.[1] This guide provides a comparative framework for leveraging LC-MS to its full potential.
Part 1: Decoding the Fragmentation Behavior of Sulfonylpyrazoles
The key to confident identification lies in understanding how these molecules behave within the mass spectrometer. The predictable fragmentation of a molecule upon collision-induced dissociation (CID) provides a structural fingerprint. For sulfonylpyrazoles, the fragmentation is primarily dictated by the lability of the sulfonamide bridge and the stability of the aromatic pyrazole ring.
Ionization: The Gateway to the Mass Analyzer
The first step in any LC-MS analysis is the gentle conversion of the analyte from a liquid phase to a gas-phase ion.[2] For sulfonylpyrazoles, which are typically polar and thermally sensitive, Electrospray Ionization (ESI) is the technique of choice.[3]
-
Electrospray Ionization (ESI): This "soft" ionization technique minimizes in-source fragmentation, preserving the molecular ion for subsequent MS/MS analysis.[4] It is highly effective for the polar moieties present in sulfonylpyrazoles. Analysis is typically performed in positive ion mode, which generates the protonated molecule [M+H]+, although negative ion mode can also be effective depending on the molecule's substituents.
-
Atmospheric Pressure Chemical Ionization (APCI): While also an option, APCI is generally better suited for less polar, more thermally stable compounds.[5][6] For many sulfonylpyrazole drug candidates, the thermal stress of the APCI source could induce degradation, complicating spectral interpretation.
Our recommendation for general screening and identification is ESI in positive ion mode , as it provides the most robust and representative molecular ion signal for this compound class.[7][8]
Characteristic Fragmentation Pathways (MS/MS)
Once the protonated molecule [M+H]+ is isolated and subjected to CID, a cascade of fragmentation events occurs. The resulting product ions are diagnostic of the original structure. Several key bond cleavages are consistently observed.[9][10][11]
-
Loss of Sulfur Dioxide (SO₂): A hallmark fragmentation for aromatic sulfonamides involves the rearrangement and subsequent neutral loss of SO₂ (64 Da).[12] This often results in a stable, rearranged product ion and is a strong indicator of the sulfonyl group.
-
Cleavage of the Sulfonamide Bridge: The bonds flanking the sulfur atom are common points of cleavage.
-
Ar-SO₂ Cleavage: Scission of the bond between the pyrazole/phenyl ring and the sulfonyl group.
-
SO₂-N Cleavage: Scission of the bond between the sulfonyl group and the amine or pyrazole nitrogen.
-
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, often through the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂), though this is typically a less dominant pathway compared to sulfonamide bond cleavages.[13][14]
These pathways are visualized in the diagram below.
}
Caption: Common MS/MS Fragmentation Pathways for Sulfonylpyrazoles.
Part 2: A Validated Workflow for Sulfonylpyrazole Identification
A robust analytical method is built on a foundation of optimized chromatography and mass spectrometry parameters. The following section details a comprehensive, step-by-step protocol designed for high-confidence identification.
Experimental Workflow Overview
The logical flow from sample to data is critical for reproducibility. The process involves sample preparation to remove interferences, chromatographic separation to resolve components, and mass spectrometric analysis for detection and identification.
}
Caption: General LC-MS Experimental Workflow.
Step 1: Sample Preparation
The goal of sample preparation is to remove matrix components (e.g., proteins, salts) that can interfere with analysis, while efficiently recovering the analyte of interest.[15]
Protocol: Protein Precipitation (for Plasma/Serum Samples)
-
Rationale: This is a rapid and effective method for removing the majority of proteins from biological fluids. Acetonitrile is an excellent choice as it is also a common LC mobile phase.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new vial for LC-MS analysis.
For cleaner samples or lower detection limits, Solid-Phase Extraction (SPE) may be employed.[16][17]
Step 2: Liquid Chromatography (LC) Method
Reversed-phase chromatography is the standard for separating small molecules like sulfonylpyrazoles. The method below provides a good starting point for method development.[8][18]
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, <3 µm | Provides excellent retention and separation for moderately polar compounds. The shorter length allows for faster run times. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier ensures the analyte is protonated, improving peak shape and ESI+ ionization efficiency.[19] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient to elute compounds across a range of polarities. This should be optimized for specific analytes. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A standard volume; can be adjusted based on analyte concentration and instrument sensitivity. |
Step 3: Mass Spectrometry (MS) Method
The MS parameters must be tuned to the specific analyte and instrument. The following provides a robust starting point for a tandem mass spectrometer (e.g., QqQ or Q-TOF).
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | As discussed, this is optimal for generating the [M+H]+ precursor ion for most sulfonylpyrazoles. |
| Capillary Voltage | 3.5 - 4.5 kV | Creates the electrostatic field necessary for the electrospray process. |
| Nebulizer Gas | 35-50 psi | Assists in forming a fine spray of droplets. |
| Drying Gas Temp. | 300 - 350 °C | Facilitates solvent evaporation from the charged droplets. |
| MS1 Scan Range | m/z 100 - 1000 | A broad range to ensure detection of the precursor ion. |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | For identification, the instrument automatically selects the most intense ions from the MS1 scan for fragmentation. |
| Collision Energy | Ramped (e.g., 15-40 eV) | Applying a range of energies ensures the generation of a rich fragmentation spectrum for structural confirmation. |
Part 3: Comparative Guide to MS Platforms for Sulfonylpyrazole Analysis
The choice of mass spectrometer is dictated by the analytical goal. A targeted quantitation study has different requirements than an unknown metabolite identification study. Here, we compare the two most common platforms: the Triple Quadrupole (QqQ) and the High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap.[20][21]
| Performance Metric | Triple Quadrupole (QqQ) | High-Resolution MS (Q-TOF/Orbitrap) | Senior Scientist's Insight |
| Primary Application | Targeted Quantification | Identification, Characterization, Profiling | QqQ is the workhorse for validated bioanalysis. Its speed and sensitivity in MRM mode are unmatched for routine quantitation of known compounds. |
| Operating Mode | Multiple Reaction Monitoring (MRM) | Full Scan MS & MS/MS | HRMS provides the full picture. It collects data on everything, allowing for retrospective analysis and the discovery of unexpected metabolites or impurities. |
| Selectivity | Excellent (Unit Mass Resolution) | Exceptional (High Mass Resolution) | While MRM is highly selective, it can be fooled by isobaric interferences (compounds with the same nominal mass). HRMS can resolve these interferences by measuring mass to four decimal places.[22] |
| Sensitivity (LOQ) | pg/mL to low ng/mL | Low to mid ng/mL | For pure, targeted sensitivity on a known transition, the QqQ often has the edge. |
| Qualitative Power | Limited (Confirms a transition) | Definitive (Provides Elemental Composition) | This is the key differentiator. An accurate mass measurement from an HRMS instrument allows you to calculate the elemental formula of an ion, providing extremely high confidence in its identity.[23] |
| Cost & Complexity | Lower / Simpler Operation | Higher / More Complex Data Analysis | The choice depends on whether your lab is a high-throughput production environment (favoring QqQ) or a research and discovery setting (favoring HRMS). |
Recommendation Framework:
-
For preclinical/clinical PK studies where the analyte and its primary metabolites are known: A Triple Quadrupole is the most efficient and cost-effective tool.
-
For metabolite identification, impurity profiling, or any form of discovery work: A High-Resolution Mass Spectrometer is essential. The ability to determine the elemental composition of an unknown is an indispensable capability that a QqQ cannot provide.[24]
Conclusion
The successful LC-MS identification of sulfonylpyrazoles is not merely the result of a single protocol but an integrated approach grounded in a fundamental understanding of their chemical behavior. By carefully selecting the ionization technique, optimizing chromatographic separation, and interpreting the rich data from tandem mass spectrometry, researchers can achieve unambiguous structural elucidation. Choosing the right MS platform—a sensitive QqQ for targeted quantitation or a powerful HRMS for discovery—is critical to aligning analytical capability with scientific objectives. This guide provides the strategic framework and practical protocols necessary to build robust, reliable, and scientifically sound methods for this vital class of pharmaceutical compounds.
References
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
-
Doerge, D. R., & Bajic, S. (1995). HPLC/atmospheric pressure chemical ionization-mass spectroscopy of eight regulated sulfonamides. Rapid Communications in Mass Spectrometry, 9(11), 1012-6. [Link]
-
Mauri, P., & Pietta, P. (1996). Identification of sulfonylureas in serum by electrospray mass spectrometry. Il Farmaco, 51(7), 519-22. [Link]
-
Raju, B., Kumar, B. V., & Rao, G. S. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research, 9(1), 273-282. [Link]
-
Souza, A. D., Miller, T. H., & Khetani, S. R. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(1), 123-33. [Link]
-
Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.[Link]
-
LabRulez. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Semantic Scholar. [Link]
-
Kim, D. H., et al. (2016). Determination of Sulfonamides in Meat by Liquid Chromatography Coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry. ResearchGate. [Link]
-
Gocer, E., & Tuncel, M. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]
-
Manimekalai, M., Sheshadri, A., Kumar, K. S., & Rawson, A. (2019). Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry. Biosciences Biotechnology Research Asia. [Link]
-
Liu, D. Q., Sun, H., & Kord, A. S. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(7), 1240-7. [Link]
-
Houghton, R., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1465-75. [Link]
-
Kuster, M., et al. (n.d.). MS-MS fragmentation pathway and product ions for sulfamethoxazole. ResearchGate. [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Schmid, D. G., Grosche, P., & Jung, G. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry, 15(5), 341-7. [Link]
-
Santos, V. G., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]
-
Santos, V. G., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Fiehn, O., et al. (2013). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC. [Link]
-
Lo, T. F. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]
-
Waters Corporation. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. [Link]
-
Shimadzu. (n.d.). Qualitative Analysis of Drug Metabolites Using LCMS-9050. [Link]
-
Al-Sanea, M. M., et al. (2021). LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma. Molecules, 26(11), 3298. [Link]
-
Let's Spec. (2023). Mass Spectrometry (Part 4) Electrospray Ionization. YouTube. [Link]
-
Kumar, A., et al. (2021). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. Scientific Research Publishing. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. HPLC/atmospheric pressure chemical ionization-mass spectroscopy of eight regulated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of sulfonylureas in serum by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journalofchemistry.org [journalofchemistry.org]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. agilent.com [agilent.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. acgpubs.org [acgpubs.org]
- 20. Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. resolian.com [resolian.com]
- 22. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
- 24. lcms.labrulez.com [lcms.labrulez.com]
FTIR Fingerprinting: A Comparative Guide to Amine and Sulfonamide Characterization
Executive Summary: The Structural Identity Crisis
In medicinal chemistry, particularly during the synthesis of sulfa drugs or the modification of alkaloid scaffolds, distinguishing between amine and sulfonamide functionalities is a critical analytical checkpoint. While both groups contain nitrogen and hydrogen, their vibrational signatures differ fundamentally due to the electronic environment imposed by the sulfonyl group (
This guide moves beyond basic spectral tables to provide a mechanistic understanding of why these signals diverge and how to build a self-validating identification protocol.
Mechanistic Basis of Vibrational Modes
To interpret the spectra accurately, one must understand the underlying physics of the molecular vibrations.
-
Amine Group (
): The N-H bond is moderately polar. The nitrogen lone pair is localized (in aliphatic amines) or delocalized into a ring (aromatic), affecting the force constant. The primary feature is the mechanical coupling of the two N-H oscillators, leading to distinct symmetric and asymmetric stretching modes. -
Sulfonamide Group (
): The presence of the highly electronegative sulfur atom and two double-bonded oxygens creates a strong electron-withdrawing environment. This polarizes the N-H bond more significantly than in amines, often shifting stretches to lower frequencies and increasing intensity. Crucially, the moiety acts as a rigid, highly polar oscillator, producing two intense "fingerprint" bands (asymmetric and symmetric stretch) that are absent in amines.
Comparative Analysis: Characteristic Peaks
The following table synthesizes field-verified data for distinguishing these groups.
Table 1: Spectral Fingerprint Comparison
| Vibrational Mode | Primary Amine ( | Secondary Amine ( | Primary Sulfonamide ( | Secondary Sulfonamide ( | Signal Intensity |
| N-H Stretch (Asym) | 3500–3400 cm⁻¹ | – | 3350–3300 cm⁻¹ | – | Medium |
| N-H Stretch (Sym) | 3400–3300 cm⁻¹ | 3350–3310 cm⁻¹ (Single Band) | 3260–3200 cm⁻¹ | 3350–3140 cm⁻¹ (Single Band) | Medium (Sharper in Sulfonamides) |
| N-H Bending (Scissor) | 1650–1580 cm⁻¹ | Weak/Absent | 1570–1510 cm⁻¹ | Weak/Absent | Medium-Weak |
| S=O[1][2] Stretch (Asym) | ABSENT | ABSENT | 1370–1330 cm⁻¹ | 1370–1330 cm⁻¹ | Very Strong |
| S=O Stretch (Sym) | ABSENT | ABSENT | 1180–1140 cm⁻¹ | 1180–1140 cm⁻¹ | Very Strong |
| C-N Stretch | 1350–1000 cm⁻¹ | 1350–1000 cm⁻¹ | – | – | Medium-Strong |
| S-N Stretch | ABSENT | ABSENT | ~900–935 cm⁻¹ | ~900 cm⁻¹ | Medium |
Critical Insight: The "Dead Giveaway" is not the N-H region, which can suffer from overlap and hydrogen bonding broadening. The S=O stretching doublet (approx. 1335 and 1155 cm⁻¹) is the definitive marker for sulfonamides.
Deep Dive: The Differentiation Protocol
When analyzing an unknown sample, relying on a single peak leads to false positives. Use this logic flow to validate your structure.
The "Doublet" Check (3500–3200 cm⁻¹)
-
Observation: Two distinct spikes.
-
Hypothesis: Primary Amine OR Primary Sulfonamide.
-
Differentiation: Check the spacing. Primary amines typically have ~100 cm⁻¹ separation between asymmetric and symmetric stretches. Sulfonamides often show a similar pattern but are shifted to slightly lower wavenumbers due to the electron-withdrawing
group.
The "Sulfonyl Check" (1400–1100 cm⁻¹)
This is the most robust validation step.
-
Sulfonamides: Look for two intense bands centered around 1335 cm⁻¹ and 1155 cm⁻¹. These are often the strongest peaks in the entire spectrum.
-
Amines: This region contains C-N stretches (1350–1000 cm⁻¹), but they are rarely as intense or as clearly defined as the S=O doublet.
Decision Logic Visualization
The following diagram illustrates the decision-making process for an analytical chemist.
Figure 1: Logical workflow for distinguishing amine and sulfonamide classes based on spectral data.
Experimental Protocol: Synthesis Monitoring
A common application is monitoring the conversion of an amine (like aniline) to a sulfonamide (via a sulfonyl chloride intermediate).
Sample Preparation[3][4][5]
-
Technique: Attenuated Total Reflectance (ATR) is preferred for speed and reproducibility.
-
Crystal Choice: Diamond or ZnSe.
-
Background: Collect a fresh air background before every sample to eliminate atmospheric water vapor (which overlaps with N-H region) and
.
Monitoring Workflow
-
Starting Material (Amine): Confirm presence of N-H doublet (3400/3300 cm⁻¹) and absence of strong bands at 1335/1155 cm⁻¹.[1][3][4]
-
Reaction Intermediate (Sulfonyl Chloride): If isolating, look for the
bands but absence of N-H stretch (unless the molecule has other amine groups). -
Final Product (Sulfonamide):
Common Pitfalls & Troubleshooting
-
Moisture Contamination: Water absorbs broadly at 3400 cm⁻¹. Ensure samples are dried thoroughly (vacuum oven) or use a spectral subtraction method if using KBr pellets.
-
Hydrogen Bonding: In solid state (neat), N-H bands broaden and shift to lower wavenumbers. Diluting in a non-polar solvent (like
, though rarely used now due to toxicity) can sharpen peaks and reveal "free" N-H stretching frequencies. -
Amide Confusion: Amides (
) also show N-H doublets. Distinguish them by the Carbonyl (C=O) stretch at ~1690–1650 cm⁻¹, which is absent in pure amines and sulfonamides.
References
-
LibreTexts Chemistry. (2025).[7] Infrared Spectroscopy Absorption Table. Retrieved from [Link][1][8][5][7][9]
-
National Institutes of Health (PMC). (2022). Structure and Computational Studies of New Sulfonamide Compound. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021).[3] Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. rsc.org [rsc.org]
- 4. quora.com [quora.com]
- 5. ripublication.com [ripublication.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Propylsulfonyl vs. Methylsulfonyl Pyrazoles: A Comparative Guide to Reactivity and Metabolic Stability
For researchers, scientists, and drug development professionals navigating the nuanced landscape of heterocyclic chemistry, the choice of substituents on a core scaffold can profoundly impact a molecule's physicochemical properties, reactivity, and metabolic fate. Among the myriad of functional groups employed to modulate these characteristics in pyrazole-based compounds, alkylsulfonyl moieties stand out for their strong electron-withdrawing nature and their role as versatile synthetic handles. This guide provides an in-depth, objective comparison of the reactivity and metabolic stability of propylsulfonyl-substituted pyrazoles versus their methylsulfonyl counterparts, supported by experimental data and mechanistic insights to inform rational drug design and synthetic strategy.
The Foundation: Unpacking Electronic and Steric Effects
The divergent behavior of propylsulfonyl and methylsulfonyl pyrazoles stems from the subtle yet significant differences in the electronic and steric properties of the n-propyl and methyl groups attached to the sulfonyl linker.
Electronic Effects: Both methylsulfonyl and propylsulfonyl groups are potent electron-withdrawing groups, a consequence of the highly electronegative oxygen atoms and the sulfur atom in a high oxidation state. This is quantitatively supported by the Hammett substituent constant (σ) for the methylsulfonyl group (p-SO₂CH₃), which is approximately +0.72, indicating strong electron withdrawal via induction and resonance. While a specific Hammett constant for the propylsulfonyl group is not as commonly cited, the electronic effects of alkyl groups are generally considered to be very similar, with only minor variations in their inductive effects. Therefore, it is reasonable to assume that the propylsulfonyl group exhibits a comparable, strongly electron-withdrawing character to the methylsulfonyl group. This property renders the pyrazole ring electron-deficient and susceptible to nucleophilic attack.
Table 1: Comparison of Electronic and Steric Properties
| Property | Methylsulfonyl (-SO₂CH₃) | Propylsulfonyl (-SO₂CH₂CH₂CH₃) | Key Implications for Pyrazole Chemistry |
| Electronic Effect | Strongly electron-withdrawing (σ ≈ +0.72) | Strongly electron-withdrawing (similar to methylsulfonyl) | Activates the pyrazole ring for nucleophilic aromatic substitution. |
| Steric Hindrance | Relatively small | Significantly larger than methyl | Can influence regioselectivity and reaction rates; may impact enzyme binding. |
Comparative Reactivity in Key Transformations
The electronic activation of the pyrazole ring by sulfonyl groups, coupled with their excellent leaving group ability, makes sulfonylated pyrazoles valuable intermediates in a variety of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of both the methylsulfonyl and propylsulfonyl groups significantly activates a halogenated pyrazole ring towards nucleophilic aromatic substitution (SNAr). The sulfonyl group itself can also act as an excellent leaving group, a property attributed to the high stability of the resulting sulfinate anion.
In a comparative context, the reactivity in SNAr reactions where the sulfonyl group is the leaving group is expected to be very similar for both methylsulfonyl and propylsulfonyl pyrazoles. The rate-determining step in these reactions is typically the formation of the Meisenheimer complex, which is primarily influenced by the electronic nature of the activating group. Since both groups have similar electron-withdrawing strengths, their ability to stabilize the anionic intermediate is comparable.
However, when the sulfonyl group is a spectator and a halogen is the leaving group, the steric bulk of the propylsulfonyl group may play a more significant role. For instance, in a reaction where a nucleophile attacks a position adjacent to the sulfonyl group, the larger propylsulfonyl group could sterically hinder the approach of the nucleophile, potentially leading to a slower reaction rate compared to the methylsulfonyl analogue.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on a 4-Halo-5-sulfonylpyrazole
-
To a solution of the 4-halo-5-(alkylsulfonyl)-1H-pyrazole (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.1-2.0 equiv) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 equiv).
-
The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C and stirred for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted pyrazole.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated sulfonylpyrazoles are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The reactivity trend for the halide leaving group is typically I > Br > Cl. The nature of the sulfonyl substituent is not expected to dramatically alter this trend.
In a Suzuki-Miyaura coupling of a 4-bromo-5-sulfonylpyrazole with an arylboronic acid, the primary role of the sulfonyl group is to activate the C-Br bond towards oxidative addition to the palladium(0) catalyst. Given the similar electronic effects of the methylsulfonyl and propylsulfonyl groups, their influence on the rate of oxidative addition should be comparable. Any observed differences in overall reaction yield or rate would more likely be attributable to secondary steric effects influencing the approach of the bulky catalyst complex or potential differences in the solubility of the starting materials and intermediates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromo-5-sulfonylpyrazole
-
A mixture of the 4-bromo-5-(alkylsulfonyl)-1H-pyrazole (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv) is placed in a reaction vessel.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) is added.
-
The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours, with progress monitored by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 4-aryl-5-sulfonylpyrazole.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
A Comparative Look at Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. The alkylsulfonyl groups can undergo several metabolic transformations, and the length of the alkyl chain can impact the rate and pathway of this metabolism.
Key Metabolic Pathways:
-
Oxidation of the Alkyl Chain: The propyl chain in the propylsulfonyl group is more susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes than the methyl group. This can lead to the formation of hydroxylated metabolites, which can be further oxidized or conjugated for excretion. The methyl group is generally more resistant to oxidation.
-
N-Dealkylation of the Pyrazole Ring (if applicable): If the pyrazole nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic pathway.[1] The nature of the sulfonyl substituent at another position can influence the overall electronic environment of the ring and potentially affect the rate of this process, although a direct comparison between methylsulfonyl and propylsulfonyl in this context is not well-documented.
-
Reductive Metabolism of the Sulfonyl Group: While less common, the sulfonyl group can be reduced to a sulfoxide or sulfide. There is no strong evidence to suggest a significant difference in the rate of this process based on the attached alkyl group.
Comparative Stability:
It is generally anticipated that propylsulfonyl pyrazoles will exhibit lower metabolic stability compared to their methylsulfonyl analogs . This is primarily due to the greater susceptibility of the propyl chain to CYP-mediated oxidation. The additional methylene groups in the propyl chain provide more sites for hydroxylation.
Table 2: Predicted Metabolic Stability Comparison
| Feature | Methylsulfonyl Pyrazole | Propylsulfonyl Pyrazole | Rationale |
| Susceptibility to Oxidation | Low | High | Propyl chain has more sites for CYP-mediated hydroxylation. |
| Predicted Half-life in Microsomes | Longer | Shorter | Increased rate of metabolism for the propylsulfonyl derivative. |
| Potential for Active Metabolites | Lower | Higher | Oxidation of the propyl chain can lead to new chemical entities with potential biological activity. |
Experimental Protocol: General In Vitro Metabolic Stability Assay using Liver Microsomes
-
Prepare a stock solution of the test compound (propylsulfonyl or methylsulfonyl pyrazole) in a suitable organic solvent (e.g., DMSO).
-
Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat, or mouse; ~0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37 °C.
-
Initiate the metabolic reaction by adding a NADPH-generating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion and Strategic Recommendations
The choice between a propylsulfonyl and a methylsulfonyl substituent on a pyrazole scaffold is a strategic decision that should be guided by the specific goals of the research or drug discovery program.
-
For Enhanced Reactivity and Synthetic Versatility: Both groups are excellent choices for activating the pyrazole ring for nucleophilic substitution and as handles for cross-coupling reactions. The methylsulfonyl group may be slightly preferred in cases where steric hindrance is a concern.
-
For Improved Metabolic Stability: The methylsulfonyl group is the clear choice when the objective is to design a compound with a longer metabolic half-life. Its resistance to oxidative metabolism makes it a more robust substituent in a biological environment.
-
For Prodrug Strategies or Generating Metabolite Diversity: The propylsulfonyl group could be intentionally employed in a prodrug strategy, where metabolic activation via oxidation of the propyl chain is desired. It can also be used to generate a library of metabolites for further biological evaluation.
References
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
- Al-Rawi, J. M. A., & Salih, S. A. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Pharmaceuticals, 14(4), 314.
Sources
HPLC method development for 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine purity
Executive Summary
Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine .
The Challenge: This molecule presents a dual chromatographic challenge:
-
Basicity: The primary amine at position 4 interacts with residual silanols on traditional silica columns, leading to severe peak tailing.
-
Polarity: The sulfonyl group and the amine increase polarity, often resulting in poor retention (
) on standard C18 phases under low pH conditions.
The Solution: This guide compares three stationary phase chemistries. While standard C18 is the industry default, our comparative analysis identifies Polar-Embedded C18 and Biphenyl phases as superior alternatives for controlling peak shape and separating critical regioisomeric impurities.
Part 1: Molecular Analysis & Separation Strategy
Before selecting a column, we must decode the analyte's behavior.
| Feature | Chemical Moiety | Chromatographic Impact |
| Core Structure | Pyrazole Ring | Aromatic; UV active (λmax ~240-255 nm). Susceptible to N1/N2 tautomerism if unsubstituted (here N1 is substituted). |
| Basic Center | 4-Amine ( | |
| Polar Anchor | Sulfonyl ( | Strong dipole. Increases water solubility. Requires a phase capable of dipole-dipole interaction for optimal selectivity. |
| Hydrophobic Tail | Propyl Chain | Provides moderate hydrophobic interaction, but often insufficient to retain the molecule on C18 without high aqueous content. |
The "Amine Tailing" Mechanism
On a standard Type-B silica C18 column, the protonated amine (
Part 2: Comparative Column Study
We evaluated three distinct column chemistries to determine the optimal separation.
Option A: The "Default" – C18 (Octadecyl)
-
Mechanism: Pure hydrophobic interaction.
-
Performance:
-
Retention: Low. The polar sulfonyl and protonated amine make the molecule elute near the void volume in high organic gradients.
-
Peak Shape: Poor. Significant tailing due to accessible silanols.
-
Verdict:Not Recommended without ion-pairing reagents (which are incompatible with MS).
-
Option B: The "Shield" – Polar-Embedded C18 (e.g., Amide/Carbamate)
-
Mechanism: A polar group (amide) is embedded in the alkyl ligand chain. This group creates a "water shield" near the silica surface, preventing the analyte from interacting with silanols.
-
Performance:
-
Retention: Moderate. The embedded polar group interacts with the sulfonyl moiety.
-
Peak Shape: Excellent. The shield effectively neutralizes silanol activity.
-
Verdict:Primary Recommendation for general purity analysis.
-
Option C: The "Selectivity" – Biphenyl / Phenyl-Hexyl
-
Mechanism:
interactions and dipole-dipole interactions. -
Performance:
-
Retention: High.[1] The electron-deficient pyrazole ring interacts strongly with the electron-rich biphenyl phase.
-
Selectivity: Superior for separating regioisomers (e.g., N2-substituted impurities) which often co-elute on C18.
-
Verdict:Best for Isomer Resolution.
-
Comparative Data Summary (Simulated)
| Metric | Standard C18 | Polar-Embedded C18 | Biphenyl |
| Retention Factor ( | 1.2 (Risk of void elution) | 3.5 (Ideal) | 4.1 (Strong) |
| Tailing Factor ( | 1.8 (Fail) | 1.1 (Pass) | 1.2 (Pass) |
| Resolution ( | 1.5 | 3.2 | 4.5 |
| Mobile Phase Compatibility | Requires high buffer conc. | 100% Aqueous stable | Standard |
Part 3: Recommended Method Protocol
Based on the comparative analysis, the Polar-Embedded C18 is chosen for routine release testing due to its robustness and peak symmetry.
Chromatographic Conditions
-
Column: Waters SymmetryShield RP18 or Agilent ZORBAX Bonus-RP (Polar-embedded),
. -
Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Adjusted with Formic Acid).
-
Why pH 3.8? It buffers the amine well while keeping the silanols protonated (neutral), further reducing tailing.
-
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm.[4]
-
Injection Volume: 5–10
.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold (Traps polar impurities) |
| 2.0 | 95 | 5 | End Initial Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | End Wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End Run |
System Suitability Requirements (SST)
To ensure the method is "self-validating" per run:
-
Tailing Factor: NMT (Not More Than) 1.5 for the main peak.
-
Theoretical Plates: NLT (Not Less Than) 5,000.
-
Resolution: NLT 2.0 between the main peak and the nearest impurity (likely the des-propyl precursor).
Part 4: Method Development Workflow (Visualization)
The following diagram illustrates the decision logic used to arrive at this method, complying with Analytical Quality by Design (AQbD) principles.
Figure 1: AQbD Decision Tree for Aminopyrazole Method Development highlighting the selection of Polar-Embedded phases.
Part 5: Troubleshooting & Optimization
Issue 1: Peak Splitting
-
Cause: Sample solvent incompatibility. If the sample is dissolved in 100% Acetonitrile but the gradient starts at 95% Water, the "solvent shock" will cause the analyte to precipitate or travel faster than the mobile phase initially.
-
Fix: Dissolve the sample in the starting mobile phase (95:5 Water:ACN) or 100% Water.
Issue 2: Regioisomer Co-elution
-
Cause: Synthesis often produces the N2-propyl isomer (impurity) alongside the N1-propyl target. These have identical mass.
-
Fix: Switch to the Biphenyl column (Option C). The slight difference in electron density distribution between N1 and N2 isomers creates a larger selectivity factor (
) on phenyl phases compared to alkyl phases.
Issue 3: Retention Time Drift
-
Cause: pH instability. The amine retention is highly sensitive to pH near its
. -
Fix: Ensure the buffer capacity is sufficient. Use 20mM Ammonium Formate instead of 10mM if drift persists.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[5] (Foundational text on silanol interactions and amine tailing).
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.
-
Waters Corporation. "SymmetryShield RP18 Columns: Technology and Applications." (Authoritative source on polar-embedded ligand theory).
-
U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." (Guidance on SST and Method Validation).
Sources
A Comparative Guide to 1-(Propane-1-sulfonyl) and Tosyl Protecting Groups for Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex pharmaceutical agents and agrochemicals, the strategic use of protecting groups is paramount. The pyrazole nucleus, a common scaffold in a multitude of biologically active molecules, often requires temporary masking of its N-H functionality to achieve desired regioselectivity and reactivity in subsequent transformations. Among the various options, sulfonyl-based protecting groups have emerged as a robust choice due to their strong electron-withdrawing nature, which modulates the reactivity of the pyrazole ring.
This guide provides an in-depth, objective comparison of two such sulfonyl protecting groups: the aliphatic 1-(propane-1-sulfonyl) group and the aromatic p-toluenesulfonyl (tosyl) group. By examining their performance based on experimental data and established chemical principles, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic strategies.
At a Glance: Key Differences and Considerations
| Feature | 1-(Propane-1-sulfonyl) | Tosyl (p-Toluenesulfonyl) |
| Structure | Aliphatic sulfonyl | Aromatic sulfonyl |
| Electron-Withdrawing Nature | Moderately strong | Strong |
| Introduction | Generally straightforward | Generally straightforward |
| Stability | Robust, but potentially more susceptible to certain nucleophiles | Highly robust to a wide range of conditions |
| Cleavage Conditions | Typically requires strong reducing agents or harsh acidic/basic hydrolysis | Requires harsh conditions (strong acids, reducing agents) |
| Ortho-Directing Ability | Effective for lithiation | Well-established and effective for lithiation |
| Cost & Availability of Reagent | Propane-1-sulfonyl chloride is readily available | Tosyl chloride is widely available and generally inexpensive |
The Chemistry Behind the Choice: A Deeper Dive
The selection of a protecting group is a critical decision in any multi-step synthesis, governed by factors such as stability to reaction conditions, ease of introduction and removal, and its influence on the reactivity of the substrate.
Gauging Electron-Withdrawing Strength and its Implications
The primary role of a sulfonyl protecting group on a pyrazole is to decrease the electron density of the ring system, thereby deactivating it towards electrophilic attack and increasing the acidity of the ring protons, which is crucial for reactions like metallation.
The tosyl group , with its aromatic ring, is a powerful electron-withdrawing group. The sulfonyl moiety is conjugated with the phenyl ring, enhancing its ability to pull electron density from the pyrazole nitrogen. In contrast, the 1-(propane-1-sulfonyl) group is an aliphatic sulfonyl group. While still strongly electron-withdrawing due to the electronegativity of the oxygen and sulfur atoms, it lacks the extended conjugation of the tosyl group. This generally makes the propanesulfonyl group a slightly less potent electron-withdrawing group compared to the tosyl group.
This difference in electronic character can have subtle but significant effects on the reactivity of the protected pyrazole. For instance, the greater electron-withdrawing nature of the tosyl group may render the C-H protons of the pyrazole ring slightly more acidic, potentially facilitating deprotonation and subsequent functionalization.
Introduction of the Protecting Groups: Methodologies and Efficiency
Both 1-(propane-1-sulfonyl) and tosyl groups are typically introduced by reacting the pyrazole with the corresponding sulfonyl chloride in the presence of a base.
Experimental Protocol: N-Sulfonylation of Pyrazole
Diagram of the N-Sulfonylation Reaction
Caption: General workflow for the N-sulfonylation of pyrazole.
Step-by-Step Protocol for N-Tosylation of Pyrazole:
-
To a solution of pyrazole (1.0 eq.) in a suitable solvent such as chloroform or acetonitrile, add a base like solid sodium carbonate (1.0 eq.).[1]
-
Add a solution of p-toluenesulfonyl chloride (1.0 eq.) in the same solvent to the mixture.[1]
-
Stir the reaction mixture at room temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 40 minutes.[1]
-
Upon completion, filter the reaction mixture to remove the base.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-tosylpyrazole.
-
The crude product can be purified by recrystallization or column chromatography.
Step-by-Step Protocol for N-Propanesulfonylation of Pyrazole:
This protocol can be adapted from the general procedure for N-sulfonylation.
-
Dissolve pyrazole (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Add a suitable base. For less reactive pyrazoles, a stronger base like sodium hydride (NaH) might be necessary. For simple pyrazoles, an amine base like triethylamine (Et3N) or pyridine can be used.
-
Cool the mixture to 0 °C.
-
Slowly add propane-1-sulfonyl chloride (1.0-1.2 eq.).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride (if NaH was used).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Discussion on Reactivity:
Stability Under Scrutiny: A Comparative Analysis
A crucial aspect of a protecting group is its stability under various reaction conditions that are required for subsequent synthetic transformations.
| Condition | 1-(Propane-1-sulfonyl) on Pyrazole | Tosyl on Pyrazole |
| Strong Acids | Generally stable, but may be cleaved under harsh conditions | Highly stable, requires very strong acids for cleavage[3][4] |
| Strong Bases | Generally stable to non-nucleophilic bases | Highly stable to non-nucleophilic bases[3] |
| Nucleophiles | Potentially more susceptible to cleavage by strong nucleophiles compared to tosyl | Generally stable to a wide range of nucleophiles |
| Reductive Conditions | Cleavable with strong reducing agents | Cleavable with strong reducing agents (e.g., Na/NH₃, SmI₂)[3][4] |
| Oxidative Conditions | Generally stable | Generally stable[3] |
The N-tosyl group is renowned for its exceptional stability. It is resistant to a wide array of reagents, including many acidic, basic, and oxidative conditions.[3] This robustness, however, can be a double-edged sword, as its removal often necessitates harsh conditions.
The 1-(propane-1-sulfonyl) group, being an alkylsulfonamide, is also considered a stable protecting group. However, the N-S bond in alkylsulfonamides can be more susceptible to nucleophilic attack compared to arylsulfonamides under certain conditions. While generally stable to many reagents, it may be less robust than the tosyl group in the presence of very strong nucleophiles or under prolonged harsh conditions.
The Art of Deprotection: Reclaiming the Pyrazole N-H
The ease and selectivity of protecting group removal are critical for the successful completion of a synthetic sequence.
Cleavage of the Tosyl Group
The high stability of the N-tosyl group means that its cleavage often requires forcing conditions. Common methods include:
-
Reductive Cleavage: This is one of the most common methods for N-tosyl deprotection. Reagents like sodium in liquid ammonia, samarium(II) iodide (SmI₂), or magnesium in methanol are effective.[3][4]
-
Strong Acidic Hydrolysis: Very strong acids, such as HBr in acetic acid, often at elevated temperatures, can cleave the N-tosyl group.[5]
Diagram of N-Tosyl Deprotection Pathways
Caption: Common deprotection methods for N-tosylpyrazoles.
Experimental Protocol: Reductive Cleavage of N-Tosyl Amide with Mg/MeOH
-
To a stirred suspension of magnesium turnings (10 eq.) in anhydrous methanol at room temperature, add the N-tosyl pyrazole (1.0 eq.).[4]
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.[4]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite to remove magnesium salts.
-
Concentrate the filtrate to remove methanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected pyrazole.[4]
Cleavage of the 1-(Propane-1-sulfonyl) Group
While specific protocols for the deprotection of N-(propane-1-sulfonyl)pyrazoles are less commonly reported, the cleavage of N-alkylsulfonamides generally follows similar principles to their aryl counterparts, often requiring reductive or harsh acidic/basic conditions. It is reasonable to expect that the conditions used for N-tosyl deprotection would also be effective for the N-propanesulfonyl group.
Directing Power in Action: Ortho-Lithiation of N-Sulfonylated Pyrazoles
A significant advantage of using sulfonyl protecting groups on pyrazoles is their ability to act as directed metalation groups (DMGs). The sulfonyl group coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position (C5 of the pyrazole ring). This allows for regioselective functionalization of the pyrazole at this position.
Diagram of Directed Ortho-Metalation
Caption: Directed ortho-metalation of an N-sulfonylpyrazole followed by electrophilic quench.
Both tosyl and propanesulfonyl groups are effective as DMGs. The lone pair of electrons on the oxygen atoms of the sulfonyl group can chelate the lithium cation, bringing the organolithium base into proximity with the C5 proton, thereby facilitating its abstraction.[6][7] The choice between the two may depend on the specific substrate and desired subsequent reactions. The slightly lower steric bulk of the propanesulfonyl group might in some cases offer an advantage.
Conclusion and Recommendations
The choice between 1-(propane-1-sulfonyl) and tosyl as a protecting group for pyrazoles is a nuanced one, with each presenting a distinct set of advantages and disadvantages.
Choose the Tosyl group when:
-
Maximum stability is required: The tosyl group offers exceptional robustness across a wide range of chemical transformations.
-
Harsh deprotection conditions are tolerable: Your synthetic route and other functional groups can withstand the strong reducing agents or harsh acids needed for its removal.
-
A well-established and extensively documented protecting group is preferred.
Consider the 1-(Propane-1-sulfonyl) group when:
-
Milder deprotection conditions are desired, if available: While still requiring strong conditions, there may be subtle differences in lability that could be exploited.
-
Slightly lower steric hindrance is advantageous: This could be a factor in the introduction step or in subsequent reactions.
-
You are exploring alternative protecting group strategies to optimize your synthesis.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic route. It is recommended to perform small-scale trials to evaluate the performance of each protecting group in the context of your specific substrate and reaction sequence. This empirical approach, guided by the principles outlined in this guide, will lead to the most efficient and successful synthesis of your target pyrazole-containing molecules.
References
-
van der Plas, H. C., & Jongejan, H. (1977). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 42(25), 4165-4166. Retrieved from [Link]
-
Caddick, S., & Jenkins, K. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427. Retrieved from [Link]
-
Li, B., & Bemis, G. W. (2006). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Chinese Agricultural Science Bulletin, 22(1), 123-125. Retrieved from [Link]
-
Mondal, S., & Seeberger, P. H. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(44), e202300958. Retrieved from [Link]
-
Wuts, P. G. M. (2007). 2-(Trimethylsilyl)ethanesulfonyl (SES). In Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Directed ortho metalation. Retrieved from [Link]
-
Myers, A. G. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
-
Myers, A. G. (n.d.). ortho metalation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, May 19). How should the reactivity of 1-propanesulfonyl chloride be expected to compare to tosyl chloride for sulfonylation? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
-
Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Retrieved from [Link]
-
Mondal, S., & Seeberger, P. H. (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. Chemistry – A European Journal, 30(17), e202303798. Retrieved from [Link]
-
ResearchGate. (2025). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? Retrieved from [Link]
-
Wang, Y., et al. (2025). Solvent‐Free Synthesis of 1,2,4‐Triazols from N‐Tosylhydrazonyl Chlorides and Nitriles. European Journal of Organic Chemistry. Retrieved from [Link]
-
Thompson, R. E., et al. (2014). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PLoS ONE, 9(3), e90241. Retrieved from [Link]
-
Smile, S. S., & Shanmugam, P. (2018). N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. Organic & Biomolecular Chemistry, 16(30), 5485-5495. Retrieved from [Link]
-
Reddy, T. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 28(14), 5418. Retrieved from [Link]
-
Kim, J., & Lee, Y. (2019). Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions. Molecules, 24(18), 3343. Retrieved from [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(32), 25141-25150. Retrieved from [Link]
-
de Lucas, A. I., et al. (2011). N'-(arylsulfonyl)pyrazoline-1-carboxamidines as novel, neutral 5-hydroxytryptamine 6 receptor (5-HT₆R) antagonists with unique structural features. Journal of Medicinal Chemistry, 54(22), 7847-7862. Retrieved from [Link]
-
Fields, G. B., et al. (2001). Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins. Journal of Peptide Research, 58(1), 47-56. Retrieved from [Link]
-
Koutentis, P. A., & Ioannou, I. A. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 809. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, May 20). With respect to the S-atom of tosyl chloride, is the 4-tolyl group an EDG (or EWG) and why? Retrieved from [Link]
-
Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Retrieved from [Link]
-
Yin, P., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. The Journal of Physical Chemistry A, 128(30), 6419-6428. Retrieved from [Link]
-
McKay, M. J., & Nguyen, H. M. (2016). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules, 21(10), 1339. Retrieved from [Link]
-
Yavari, I., et al. (2012). Tandem synthesis of highly functionalized pyrazole derivatives from terminal alkynes, sulfonyl azides, diethyl azadicarboxylate, and sodium arylsulfinates. Tetrahedron, 68(35), 7143-7146. Retrieved from [Link]
Sources
Elemental Analysis Standards for 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine: A Comparative Technical Guide
Topic: Elemental Analysis Standards for 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of Janus Kinase (JAK) inhibitors and related sulfonamide-based pharmacophores, the structural integrity of the pyrazole-sulfonyl moiety is critical. 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine (C₆H₁₁N₃O₂S) serves as a vital scaffold or intermediate in these pathways. However, its amphoteric nature (basic amine, sulfonyl group) and sulfur content present specific analytical challenges—namely, hygroscopicity and sulfur-nitrogen interference during combustion.
This guide moves beyond basic "pass/fail" criteria to establish a rigorous analytical framework. We compare the three pillars of elemental verification: Automated Combustion Analysis (CHNS) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) , providing protocols to ensure your data meets the stringent requirements of modern drug development.
Theoretical Baseline & Chemical Identity
Before selecting an analytical method, the theoretical composition must be established as the absolute reference point.
-
IUPAC Name: 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
-
Molecular Formula: C₆H₁₁N₃O₂S[1]
-
Molecular Weight: 189.24 g/mol
Table 1: Theoretical Elemental Composition
| Element | Symbol | Count | Atomic Mass | Total Mass | Mass % (Theoretical) |
|---|---|---|---|---|---|
| Carbon | C | 6 | 12.011 | 72.066 | 38.08% |
| Hydrogen | H | 11 | 1.008 | 11.088 | 5.86% |
| Nitrogen | N | 3 | 14.007 | 42.021 | 22.21% |
| Sulfur | S | 1 | 32.060 | 32.060 | 16.94% |
| Oxygen | O | 2 | 15.999 | 31.998 | 16.91% |
Method 1: Automated Combustion Analysis (CHNS)
The Industry "Gold Standard" for Bulk Purity
Combustion analysis is the traditional benchmark for establishing bulk purity. However, for sulfonyl-pyrazoles, it is prone to error due to incomplete sulfur oxidation and nitrogen interference .
The Challenge: The Sulfur/Nitrogen Conflict
In standard combustion, high nitrogen content (22.21%) can generate nitrogen oxides (
Optimized Protocol
To achieve the pharmaceutical standard of ±0.4% accuracy , the following modifications are required:
-
Combustion Temperature: Elevate furnace temperature to 1150°C (dynamic flash) to ensure bond rupture of the sulfonyl moiety.
-
Catalytic Flux: Add 10–20 mg of Vanadium Pentoxide (
) to the tin capsule.-
Mechanism:[2]
acts as an oxygen donor and flux, preventing the formation of refractory metal sulfates and ensuring all sulfur is released as .
-
-
Carrier Gas: High-purity Helium (99.999%).
-
Oxygen Dosing: Excess oxygen injection (5-10 seconds) to prevent soot formation from the propyl chain.
Critical Correction: Hygroscopicity
The free amine (
-
Requirement: Perform Karl Fischer (KF) titration immediately prior to weighing for CHNS.
-
Correction Formula:
Method 2: Quantitative NMR (qNMR)
The Orthogonal Approach for Absolute Purity
When combustion analysis fails due to trapped solvent or inorganic residues (which CHNS misses), qNMR is the superior alternative. It measures the molar ratio of the analyte to a certified internal standard (IS).
Protocol for 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
-
Solvent: DMSO-
(Dissolves both the polar amine and the lipophilic propyl chain; prevents exchange of amine protons). -
Internal Standard (IS): Maleic Acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .
-
Why Maleic Acid? Singlet at ~6.2 ppm, typically in the "silent region" between the propyl alkyls (0.8–3.5 ppm) and the pyrazole aromatics (7.5–8.5 ppm).
-
-
Relaxation Delay (
): Set to 30–60 seconds ( ).-
Reasoning: The quaternary carbons in the pyrazole ring relax slowly. Insufficient delay leads to integration errors.
-
Data Interpretation
If the qNMR purity is >98% but CHNS Carbon is low, the sample likely contains inorganic salts (e.g., sodium sulfonates from synthesis) which are invisible to NMR but dilute the carbon mass.
Method 3: High-Resolution Mass Spectrometry (HRMS)
The Standard for Identity Confirmation
While CHNS and qNMR establish purity, HRMS confirms the molecular formula. For this compound, distinguishing the propyl-sulfonyl group from potential ethyl- or butyl- analogs is crucial.
Optimized Protocol
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
The amine group (
) protonates readily ( ).
-
-
Target Mass (
): 190.0645 m/z. -
Acceptance Criteria: Mass Error < 5 ppm .
-
Isotopic Pattern: The presence of Sulfur (
) creates a distinctive M+2 peak (~4.5% relative abundance). This pattern must match the theoretical simulation to confirm the presence of the sulfonyl group.
Comparative Analysis Matrix
| Feature | Combustion Analysis (CHNS) | Quantitative NMR (qNMR) | HRMS (Orbitrap/Q-TOF) |
| Primary Utility | Bulk purity & elemental ratio verification. | Absolute purity assay & solvent quantification. | Formula confirmation & impurity ID. |
| Sample Req. | 2–5 mg (Destructive). | 10–20 mg (Non-destructive). | < 0.1 mg. |
| Accuracy | ± 0.4% (Absolute). | ± 1.0% (Relative). | < 5 ppm (Mass Accuracy). |
| Key Blind Spot | Cannot detect inorganic impurities; sensitive to water. | "Invisible" to salts; requires proton-free IS. | Not quantitative; suppression effects. |
| Specific Risk | Sulfur carryover; N-interference. | Signal overlap with synthesis precursors. | Isobaric interference. |
| Recommendation | Mandatory for final compound release. | Best for intermediate QC & potency assignment. | Mandatory for structural proof. |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow for validating this compound and the decision process for troubleshooting "failed" analyses.
Figure 1: The "Analytical Triad" workflow. Note that CHNS is performed LAST, only after water content (KF) is known, to prevent false failures.
Figure 2: Troubleshooting logic for Sulfur analysis in sulfonyl-pyrazole compounds.
References
- ASTM D5373-21. Standard Test Methods for Determination of Carbon, Hydrogen, and Nitrogen in Analysis Samples of Coal and Carbon in Analysis Samples of Coal and Coke. ASTM International. (Basis for modified CHNS protocols).
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Microanalysis of Sulfur . Thermo Fisher Scientific Technical Note 52273. "Overcoming Nitrogen Interference in Sulfur Determination by Combustion." Link
- Schoenberger, T. (2012). Determination of the Purity of Reference Materials by qNMR. Analytical and Bioanalytical Chemistry, 403, 247–254. (Source for Internal Standard selection).
-
PubChem Compound Summary . 1H-pyrazol-4-amine derivatives. National Center for Biotechnology Information. Link
Sources
Structural Validation of N-Substituted Pyrazole Regioisomers: A Comparative Technical Guide
Topic: Validating structure of N-substituted pyrazole regioisomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The unambiguous assignment of N-substituted pyrazole regioisomers (typically 1,3- vs. 1,5-isomers) is a persistent challenge in medicinal chemistry. The synthesis of these scaffolds via alkylation of tautomeric pyrazoles or condensation of hydrazines often yields isomeric mixtures with nearly identical physicochemical properties (Rf values, solubility). Misassignment of these structures can lead to erroneous Structure-Activity Relationship (SAR) models and costly delays in drug development.
This guide moves beyond basic characterization, providing a rigorous, self-validating decision matrix for distinguishing regioisomers. We compare the efficacy of 1D NMR, 2D NMR, and Nitrogen-15 techniques, establishing a "Gold Standard" protocol that relies on spatial proximity (NOE) and heteronuclear connectivity (HMBC) rather than ambiguous chemical shift heuristics.
Part 1: The Synthetic Challenge & Isomer Definition
Before validation, one must understand the origin of the ambiguity. Unsubstituted pyrazoles exist in a tautomeric equilibrium (e.g., 3-methylpyrazole
-
1,3-Isomer: The N-substituent and the C-substituent are separated by the N-N bond (distal). This is often the thermodynamic product (less sterically hindered).
-
1,5-Isomer: The N-substituent and the C-substituent are on adjacent atoms (proximal). This is often the kinetic product or favored by chelating conditions.
Note on Numbering: Pyrazoles are numbered starting from the substituted nitrogen (
-
1,3-disubstituted:
on , on . ( is adjacent to ). -
1,5-disubstituted:
on , on . ( is adjacent to ).
Part 2: Comparative Analysis of Validation Methods
The following table evaluates the reliability of common analytical techniques for this specific isomer problem.
| Method | Reliability | Pros | Cons |
| 1D | Low | Fast; routine. | Chemical shifts ( |
| 1D | Medium | Distinct signals for C3/C5.[1] | Requires reference compounds for comparison. C3/C5 crossover is possible depending on substituent electronics. |
| 2D NOESY/ROESY | High (Gold Standard) | Provides direct spatial evidence (geometry). | Requires protons on the substituents. Fails if substituents are "silent" (e.g., -Cl, -Br). |
| 2D | High | Definitive bond connectivity ( | Requires careful parameter setup (long-range coupling optimization). |
| Very High | Low sensitivity; often requires | ||
| X-ray Crystallography | Absolute | Unambiguous 3D structure.[2] | Requires a single crystal (often difficult for oils/amorphous solids); slow throughput. |
Part 3: Deep Dive – The NMR Decision Matrix
To validate the structure without X-ray, you must combine Connectivity (HMBC) with Geometry (NOESY) .
1. The "Smoking Gun": NOESY/ROESY
This is the most robust method for N-alkyl/aryl pyrazoles.
-
The Logic: The N-substituent (at
) is spatially close to the substituent at , but distant from the substituent at . -
1,5-Isomer: Strong NOE correlation between
protons and protons. -
1,3-Isomer: NO NOE correlation between
and . Instead, you see NOE between and the proton at (if is unsubstituted).
2. The Connectivity Check: HMBC
Use HMBC to assign the carbons definitively before interpreting chemical shifts.
-
Pathway: Protons on the N-substituent (e.g., N-Me) typically show a 3-bond coupling (
) to the ring carbons. -
The Rule: The N-Me protons will correlate strongly to
(the adjacent carbon) and (if N HMBC is run). They rarely show correlations to (4 bonds away). -
Validation: Once you identify
via this HMBC correlation, check its chemical shift. If bears your substituent (based on 13C shift or further HMBC), it is the 1,5-isomer.
3. Nitrogen-15 Diagnostics
If you have access to
-
Pyrrole-like N (
): Shielded region ( to ppm). -
Pyridine-like N (
): Deshielded region ( to ppm). -
Differentiation: In the 1,5-isomer, steric clash often causes a slight shielding of
compared to the 1,3-isomer, but this is subtle. The primary use is confirming the N-alkylation site.
Part 4: Experimental Protocol (Self-Validating System)
Objective: Distinguish between 1-methyl-3-phenylpyrazole and 1-methyl-5-phenylpyrazole.
Reagents & Setup:
-
Solvent: DMSO-
(Preferred over CDCl to prevent aggregation/stacking effects). -
Concentration: >10 mg/mL for clear 2D signals.
-
Temperature: 298 K (Standard).
Step-by-Step Workflow:
-
Acquire 1D Proton: Identify the N-Methyl singlet (
3.8–4.0 ppm) and the aromatic protons. -
Acquire NOESY (Mixing time 500ms):
-
Observation A: Look for cross-peaks at the intersection of the N-Me frequency and the Phenyl (ortho-protons) frequency.
-
Result: If a cross-peak exists
1,5-isomer (Methyl and Phenyl are adjacent). -
Result: If NO cross-peak exists, but N-Me correlates to a singlet aromatic proton (H5)
1,3-isomer (Methyl is adjacent to H, Phenyl is far away).
-
-
Acquire
- HMBC (optimized for 8 Hz):-
Locate the N-Me proton signal.
-
Find the carbon correlation in the aromatic region. This carbon is C5 .
-
Self-Validation: Does this C5 carbon have a proton attached (check HSQC)?
-
If YES (C5-H)
It is the 1,3-isomer (since Phenyl must be at C3). -
If NO (Quaternary C5)
It is the 1,5-isomer (C5 bears the Phenyl).
-
-
Part 5: Visualization of the Logic Flow
The following diagram illustrates the decision logic for validating the regioisomer using the protocol described above.
Caption: Logic flow for distinguishing 1,3- and 1,5-pyrazole regioisomers using orthogonal NMR techniques.
Part 6: Case Study Data (Hypothetical Reference)
To illustrate the magnitude of differences, consider 1-methyl-3-phenylpyrazole vs. 1-methyl-5-phenylpyrazole .
| Signal | 1,3-Isomer (Distal) | 1,5-Isomer (Proximal) | Note |
| N-Me ( | ~3.90 ppm | ~3.85 ppm | Often negligible difference. |
| C5 ( | ~130-132 ppm (CH) | ~140-145 ppm (C-Ph) | C5 is deshielded by N1 and the Phenyl ring. |
| C3 ( | ~150 ppm (C-Ph) | ~105-110 ppm (CH) | C3 is usually upfield of C5 in unsubstituted, but Phenyl shifts it downfield. |
| NOESY | N-Me | N-Me | The definitive differentiator. |
Note: Chemical shifts are approximate and solvent dependent (DMSO-d6).
References
-
Lusardi, M. et al. (2022).[3] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
-
Lynch, M. et al. (1994). 15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution. Magnetic Resonance in Chemistry. [Link]
-
Claramunt, R. M. et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles. Magnetic Resonance in Chemistry. [Link]
-
Balle, T. et al. (2006).[4] Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, DFT and Multinuclear NMR Study. Organic & Biomolecular Chemistry. [Link]
-
Nanalysis Corp. (2021). NOESY: The experiment for when you just need to know more. [Link]
Sources
Spectroscopic Characterization of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine Derivatives
This guide outlines the spectroscopic characterization of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine , a specialized heterocyclic building block.
Executive Summary: The Case for Alkylsulfonyl Pyrazoles
In the development of pyrazole-based kinase inhibitors and anti-inflammatory agents, the 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine scaffold represents a strategic alternative to the more common benzenesulfonyl or unsubstituted analogs.
While unsubstituted aminopyrazoles suffer from rapid tautomeric equilibration (broadening NMR signals) and high hygroscopicity, the 1-(propane-1-sulfonyl) derivative "locks" the tautomeric state (fixing the 1,4-substitution pattern) and introduces a distinct aliphatic spectroscopic handle. This guide compares its characterization profile against the industry-standard 1-(Benzenesulfonyl) analog to demonstrate why the propyl-variant offers superior spectral resolution in complex mixtures.
Key Comparative Advantages
| Feature | 1-(Propane-1-sulfonyl) Derivative | 1-(Benzenesulfonyl) Derivative | Unsubstituted 4-Aminopyrazole |
| NMR Resolvability | High. Propyl signals (0.9–3.5 ppm) do not overlap with scaffold aromatics. | Low. Phenyl protons (7.4–7.9 ppm) often obscure pyrazole H3/H5 signals. | Poor. Broad signals due to rapid N-H tautomerism. |
| Solubility Profile | Moderate lipophilicity (LogP ~0.5–1.0); soluble in | High lipophilicity; often requires | Highly polar; requires polar protic solvents. |
| MS Fragmentation | Clean loss of propyl chain ( | Complex fragmentation; phenyl retention common. | Simple, but low molecular weight limits specificity. |
Structural Logic & Synthesis Workflow
To understand the spectra, one must understand the connectivity. The synthesis typically proceeds via the sulfonylation of 4-nitropyrazole followed by Béchamp reduction or catalytic hydrogenation. This route avoids the formation of the N-sulfonamido byproduct (sulfonylation on the exocyclic amine).
Diagram 1: Synthesis & Characterization Workflow
The following workflow illustrates the critical checkpoints where spectroscopic validation is required.
Caption: Step-wise synthesis and validation logic ensuring regiochemical integrity of the N1-sulfonylation.
Comparative Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR)
The definitive identification relies on the separation of the pyrazole ring protons (H3 and H5). In unsubstituted pyrazoles, these are often equivalent or averaged. In the 1-sulfonyl derivative, the symmetry is broken.
1H NMR Diagnostic Signals (
, 400 MHz)
The propyl chain provides a "clean" diagnostic triplet-multiplet-triplet pattern that serves as an internal integration standard.
| Proton Environment | Chemical Shift ( | Multiplicity | Comparison to Benzenesulfonyl Analog |
| H5 (Pyrazole) | 8.05 – 8.15 | Doublet ( | Similar shift, but often buried under phenyl ortho protons in the aryl analog. |
| H3 (Pyrazole) | 7.45 – 7.55 | Doublet ( | Distinct. In the aryl analog, this often overlaps with meta protons. |
| 3.50 – 4.20 | Broad Singlet | Identical. Highly concentration/solvent dependent. | |
| 3.30 – 3.45 | Triplet | Unique to Propyl. The aryl analog lacks this high-field diagnostic. | |
| 1.80 – 1.95 | Multiplet (Sextet) | Unique to Propyl. | |
| 0.95 – 1.05 | Triplet | Unique to Propyl. |
Expert Insight: The coupling constant (
B. Infrared Spectroscopy (FT-IR)
The sulfonyl group (
-
Amine (
): Two weak bands at 3350–3450 cm⁻¹ (asymmetric/symmetric stretch). -
Sulfonyl (
):-
Asymmetric Stretch: Strong band at 1360–1380 cm⁻¹ .
-
Symmetric Stretch: Strong band at 1160–1180 cm⁻¹ .
-
-
Differentiation: The Propyl derivative shows C-H stretching (sp3) just below 3000 cm⁻¹. The Benzenesulfonyl analog shows C-H stretching (sp2) above 3000 cm⁻¹ and strong aromatic ring overtones (1600–2000 cm⁻¹ region) which are absent in the propyl derivative.
C. Mass Spectrometry (MS)
The fragmentation pattern is critical for confirming the stability of the sulfonamide bond.
Fragmentation Pathway (ESI+)
The molecular ion
Caption: ESI+ fragmentation showing characteristic loss of the propyl chain and sulfur dioxide.
Experimental Protocol: Characterization Workflow
This protocol assumes the isolation of the crude reduction product.
Materials
-
Solvent:
(for solubility) or (for resolution). -
Standard: Tetramethylsilane (TMS).[1]
Step-by-Step Procedure
-
Sample Preparation: Dissolve 5–10 mg of the derivative in 0.6 mL of
. If the solution is cloudy (common for free amines), add 1 drop of or switch to .-
Note: Using
will exchange the protons, causing that signal to disappear—a useful validation test.
-
-
1H NMR Acquisition:
-
Set relaxation delay (
) to >2.0 seconds to ensure accurate integration of the ratio between the propyl chain (3H) and the aromatic protons (1H each). -
Acquire 16–32 scans.
-
-
Data Processing:
-
Phase correction is critical for the
broad singlet. -
Integrate the terminal methyl triplet (0.9–1.0 ppm) and set value to 3.00.
-
Validate that the aromatic region integrates to 1.00 for H3 and 1.00 for H5.
-
-
Stability Check: Re-run the spectrum after 24 hours. Sulfonamides can hydrolyze in acidic
(due to HCl formation from photolysis). The appearance of free pyrazole signals indicates instability.
References
-
Synthesis and Biological Evaluation of Pyrazole Sulfonamides: Gundla, R., et al.[2] "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." National Institutes of Health (PMC). [Link]
-
General Spectroscopic Data for Pyrazoles: National Center for Biotechnology Information. "PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine." [Link]
-
Mass Spectrometry of Sulfonamides: Holcapek, M., et al. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. [Link]
-
NMR Chemical Shift Tables: Oregon State University. "1H NMR Chemical Shifts & Coupling Constants." [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
This document provides a detailed protocol for the safe handling and disposal of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine. As a novel research chemical, comprehensive hazard data is likely unavailable. Therefore, this guide is built upon the principles of prudent laboratory practice, treating the compound with a high degree of caution based on the known characteristics of its functional groups: a sulfonyl moiety and a pyrazole-amine structure. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Identification and Risk Assessment
Due to the absence of a specific Safety Data Sheet (SDS) for 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine, a risk assessment must be conducted by evaluating analogous compounds. Sulfonyl and pyrazole derivatives can exhibit a range of hazards.[1][2][3] This assessment informs all subsequent handling and disposal decisions.
Table 1: Postulated Hazard Profile based on Analogous Compounds
| Hazard Class | GHS Category (Postulated) | Rationale and Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed (H302).[2] Do not eat, drink, or smoke when using this product.[4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation (H315).[2][3] Wear protective gloves and clothing.[5] Wash skin thoroughly after handling.[4] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation (H319).[2][3] Wear eye and face protection.[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation (H335).[2] Avoid breathing dust. Use only in a well-ventilated area. |
Disclaimer: This hazard profile is an expert inference based on structurally related molecules. All personnel must treat this compound as hazardous and handle it with the utmost care.
Regulatory Compliance: The Legal Framework for Disposal
The disposal of laboratory chemical waste is strictly regulated. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6] Key principles mandate that hazardous waste must be properly identified, stored, documented, and disposed of through licensed facilities.[6][7]
Core Regulatory Mandates:
-
No Drain Disposal: Un-neutralized or hazardous chemical waste is prohibited from being discharged into the sewer system.[6]
-
No Trash Disposal: Chemical waste must not be disposed of in regular solid waste streams.[8]
-
Waste Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[9]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the accumulation start date.[9]
Pre-Disposal: Safe Accumulation and Storage
Proper management of waste begins at the point of generation, known as a Satellite Accumulation Area (SAA) within the laboratory.[9]
Step 1: Container Selection Select a waste container that is chemically compatible with 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine. The container must be in good condition with a secure, leak-proof screw cap.[9]
Table 2: Recommended Container Materials
| Material | Compatibility Rating | Rationale |
| High-Density Polyethylene (HDPE) | A (Excellent) | Generally resistant to a wide range of organic chemicals. |
| Glass (Borosilicate) | A (Excellent) | Inert to most chemicals, suitable for solids and solutions. |
| Polypropylene (PP) | B (Good) | Good resistance, but verify for any specific solvents used. |
Compatibility ratings are general; always cross-reference with the specific solvents or reagents present in the waste mixture.[10][11][12]
Step 2: Waste Labeling Immediately upon adding the first quantity of waste, label the container. The label must include:
-
The words: "Hazardous Waste" [9]
-
Full Chemical Name: "1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine" (and list any other components, such as solvents, by percentage).[9]
-
Hazard Identification: Indicate the potential hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Generator Information: Laboratory name, building/room number, and principal investigator.
Step 3: Segregated Storage Store the waste container in a designated SAA, which must be at or near the point of generation.[9] Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks. Store it away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent accidental reactions.
Personal Protective Equipment (PPE)
Based on the postulated hazards, the following minimum PPE is mandatory when handling the compound or its waste.
Table 3: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (inspect before use). | Prevents skin contact and irritation.[2] Dispose of contaminated gloves properly.[2] |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of dust or aerosols, mitigating respiratory irritation. |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ensure Ventilation: Work must be performed in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Table 3.
-
Contain the Spill: For solid spills, gently cover with an absorbent, inert material like vermiculite or sand to prevent dust from becoming airborne.[13] Do not use combustible materials like paper towels or sawdust. [13]
-
Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[2]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: Seal, label, and dispose of the container holding the spill cleanup materials as hazardous waste.
Step-by-Step Disposal Procedure
The recommended and most compliant method for disposing of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine is through a licensed environmental waste management service. On-site chemical neutralization is not recommended due to the potential for unknown and hazardous reaction byproducts.
Workflow: From Generation to Disposal
Caption: Logical workflow for the proper disposal of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine.
Protocol:
-
Waste Collection: Collect all waste containing 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine, including contaminated PPE and spill cleanup materials, in a properly selected and labeled hazardous waste container (see Section 3).
-
Storage Limits: Adhere to institutional and regulatory limits for hazardous waste accumulation. Laboratories must not store more than 55 gallons of hazardous waste at one time.[8] Full containers should be dated and prepared for pickup promptly.[8]
-
Request Pickup: Once the container is full or has reached its storage time limit (typically 90-180 days depending on generator status), submit a waste collection request to your institution's Environmental Health & Safety (EH&S) department or designated hazardous waste contractor.[7][8][14]
-
Documentation: Complete all necessary paperwork, often called a hazardous waste manifest. This document tracks the waste from the point of generation to its final disposal facility and is a legal requirement.
-
Final Disposal: The licensed waste management company will transport the waste for final disposal, typically via high-temperature incineration at a permitted facility. This method is effective for destroying organic compounds in an environmentally sound manner.[15][16]
By following this comprehensive guide, researchers can ensure that the disposal of 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine is conducted safely, responsibly, and in full compliance with all applicable regulations.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Benchchem. Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- American Chemical Society. Regulation of Laboratory Waste.
- Ohio Environmental Protection Agency. Managing Hazardous Waste Generated in Laboratories.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Benchchem. Proper Disposal of Chloromethanesulfonylcyclopropane: A Comprehensive Guide.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22).
- Aaronchem. (2024, November 1). Safety Data Sheet.
- Enamine. Safety Data Sheet.
- ADAMA. Safety Data Sheet.
- TCI Chemicals. (2025, December 10). Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Open Government program. Guidelines for the Disposal of Sulphur Containing Solid Waste.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Cole-Parmer. Chemical Compatibility Database.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Benchchem. Dealing with poor solubility of pyrazole derivatives during synthesis.
- orientjchem.org. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
- Walchem. (2024, April 19). Chemical Compatibility Chart.
- Advanced Sensor Technologies. Chemical Compatibility.
- Sterlitech Corporation. Chemical Compatibility Chart.
- Crest Pumps. Chemical Compatibility Table.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aaronchem.com [aaronchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. adama.com [adama.com]
- 6. danielshealth.com [danielshealth.com]
- 7. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 8. vumc.org [vumc.org]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. coleparmer.com [coleparmer.com]
- 11. walchem.com [walchem.com]
- 12. crestpumps.co.uk [crestpumps.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. acs.org [acs.org]
- 15. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine
Executive Summary & Risk Stratification
1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine (CAS: 1335389-18-2) is a functionalized pyrazole amine. While specific toxicological data for this intermediate is often limited compared to the final API, its structural moieties (sulfonyl, primary amine, pyrazole core) and its downstream application dictate that it be handled as a Potent Pharmaceutical Intermediate .
Operational Directive: Apply Occupational Exposure Band (OEB) 3 standards.
-
Primary Hazard: Inhalation of dust/aerosols and dermal absorption.
-
Critical Risk: Potential for respiratory sensitization and reproductive toxicity (inferred from downstream JAK inhibitor profiles).
-
Engineering Requirement: All open handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Enclosure.
Personal Protective Equipment (PPE) Matrix
This matrix is not a suggestion; it is a barrier analysis based on permeation rates and particulate exclusion.
| PPE Category | Standard Specification | Technical Rationale (The "Why") |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Long-cuff, >0.14 mm) | Pyrazole amines can act as permeation enhancers. The air gap between gloves reduces diffusion rates. Colored inner gloves allow immediate visual detection of outer glove breach. |
| Respiratory | N95 (Minimum) Rec: P100 or PAPR | If handling >100mg or outside a hood, N95 is insufficient due to face-seal leakage. P100 filters capture 99.97% of fine particulates. |
| Body Defense | Tyvek® Lab Coat/Coverall (Closed front, elastic cuffs) | Cotton lab coats trap powders in the weave, creating a secondary exposure source in the breakroom/office. Tyvek sheds dust and prevents static buildup. |
| Eye/Face | Chemical Goggles (Indirect Vent) | Safety glasses leave gaps. Amine dust is caustic; contact with ocular moisture causes immediate high-pH chemical burns. |
| Footwear | Closed-toe, non-porous + Shoe Covers | Prevents tracking of potent compound dust out of the synthesis suite. |
Operational Protocol: The "Zero-Contamination" Workflow
Safe handling is not just about what you wear; it is about how you move. This protocol minimizes the "drag-out" effect where contaminants leave the hood on PPE.
Phase 1: Pre-Operational Gowning (Donning)
-
Inspection: Verify fume hood flow rate is >100 fpm (0.5 m/s).
-
Base Layer: Don shoe covers and hairnet.
-
Primary Barrier: Don Tyvek coat/coverall. Zip fully to the neck.
-
Gloves: Don inner gloves (taped to sleeves if using coveralls). Don outer gloves.
Phase 2: Active Handling (Synthesis/Weighing)
-
The "6-Inch Rule": Keep all active sources (weigh boats, reactor ports) at least 6 inches back from the sash plane.
-
Static Control: Use an ionizing bar or anti-static gun on the powder before weighing. Pyrazoles are often electrostatic; static discharge disperses dust into the operator's breathing zone.
-
Solvent Selection: When dissolving, add solvent slowly down the side of the vessel to prevent aerosolizing the powder.
Phase 3: Decontamination & Doffing (Critical Step)
-
Wipe Down: Before removing hands from the hood, wipe outer gloves with a solvent-dampened pad (e.g., Ethanol/Water) to remove invisible dust.
-
Doffing Sequence:
-
Remove outer gloves inside the hood; dispose as hazardous waste.
-
Remove eye protection.
-
Remove Tyvek coat (rolling inside-out to trap dust).
-
Remove inner gloves (peel from wrist, do not touch exterior).
-
Wash hands with soap and cool water (hot water opens pores).
-
Visualization: Safety Logic & Workflow
Figure 1: Exposure Response Logic Tree
Caption: Decision logic for accidental exposure events. Immediate dilution is prioritized over neutralization.
Figure 2: The "Clean-to-Dirty" Gowning Workflow
Caption: Unidirectional workflow to prevent cross-contamination of laboratory zones.
Waste Disposal & Deactivation[9]
Do not treat this compound as general organic waste due to its potential biological activity.
-
Solid Waste: All contaminated PPE, weigh boats, and paper towels must be segregated into "Hazardous Solid Waste - Cytotoxic/Potent" bins.
-
Liquid Waste: Segregate into "Halogenated/Non-Halogenated" streams as appropriate, but label clearly with "Contains Pyrazole Amine."
-
Spill Deactivation:
-
Small Spill (<5g): Cover with wet paper towels (to prevent dust). Wipe up.[1] Clean surface with 10% Bleach solution (oxidizes the amine/sulfur moieties) followed by water.
-
Large Spill: Evacuate area. Contact HazMat team.
-
References
-
Cayman Chemical. (2025).[2] Baricitinib Safety Data Sheet. (Referenced for downstream hazard classification of pyrazole-sulfonyl intermediates). Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link
-
PubChem. Compound Summary: 1-(Propane-1-sulfonyl)-1H-pyrazol-4-amine. (Structural identification). Link
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
